molecular formula C10H18O3 B10815613 Epomediol CAS No. 38223-98-2

Epomediol

Cat. No.: B10815613
CAS No.: 38223-98-2
M. Wt: 186.25 g/mol
InChI Key: JSNQSLSBBZFGBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Epomediol is a synthetic terpenoid compound recognized for its pronounced choleretic properties, making it a valuable agent for researching liver function and bile secretion . Its primary research value lies in models of cholestasis, where it has been shown to reverse drug-induced cholestasis and ameliorate associated symptoms such as pruritus . The mechanism of action involves enhancing bile acid-independent bile flow, largely driven by the biliary secretion of an this compound glucuronide conjugate, a mechanism that is both independent and additive to that of bile acids . Studies further indicate that this compound treatment can expand the bile acid pool and significantly increase bile acid synthesis by enhancing the activities of key enzymes like cholesterol 7α-hydroxylase . Chemically, it is known as (1s,4r,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol with a molecular formula of C10H18O3 and a molecular weight of 186.25 g/mol . This compound is provided for research applications only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSNQSLSBBZFGBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CC(C(O1)(C(C2)O)C)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H18O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70971470
Record name Epomediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

186.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name exo,exo-1,8-Epoxy-p-menthane-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

CAS No.

56084-15-2, 38223-98-2
Record name Epomediol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=56084-15-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Stereoisomer of 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=38223-98-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Epomediol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056084152
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Epomediol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70971470
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name exo,exo-1,8-Epoxy-p-menthane-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Melting Point

164 - 165 °C
Record name exo,exo-1,8-Epoxy-p-menthane-2,6-diol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0041376
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Foundational & Exploratory

Epomediol's Mechanism of Action in Cholestasis: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Epomediol, a synthetic terpenoid compound, has demonstrated therapeutic potential in the management of cholestasis, a condition characterized by the impairment of bile flow. This technical guide provides an in-depth analysis of the core mechanism of action of this compound in cholestasis, drawing upon preclinical and clinical data. The primary mode of action appears to be a multi-faceted approach involving the enhancement of bile acid synthesis and secretion, restoration of hepatocyte membrane fluidity, and a potent choleretic effect. While direct interactions with key nuclear receptors such as the Farnesoid X Receptor (FXR) and Takeda G-protein-coupled receptor 5 (TGR5) have not been definitively established in the available literature, this guide will also explore putative pathways through which this compound may exert its beneficial effects. All quantitative data from cited studies are summarized for comparative analysis, and detailed experimental protocols are provided for key research models.

Core Mechanisms of Action

Choleretic Effect and Enhancement of Bile Flow

This compound exhibits a significant choleretic effect, directly increasing bile flow. This action is dose-dependent and appears to be more pronounced at lower baseline rates of bile acid secretion. The mechanism is believed to be twofold:

  • Bile Acid-Dependent Flow: this compound enhances the secretion of bile acids, which in turn osmotically draws water and electrolytes into the bile canaliculi, increasing the bile acid-dependent fraction of bile flow.

  • Bile Acid-Independent Flow: The compound also appears to stimulate the bile acid-independent fraction of bile flow, a process associated with the transport of other organic and inorganic solutes. This is supported by findings of an increased anionic gap in the bile of this compound-treated subjects.

Stimulation of Bile Acid Synthesis

A key aspect of this compound's mechanism is its ability to upregulate the synthesis of bile acids.[1] This is achieved through the increased expression and activity of cholesterol 7α-hydroxylase (CYP7A1) , the rate-limiting enzyme in the classical pathway of bile acid synthesis.[1] By promoting the conversion of cholesterol to bile acids, this compound not only enhances bile flow but also contributes to cholesterol homeostasis.

Restoration of Hepatocyte Membrane Fluidity

In certain forms of cholestasis, such as that induced by estrogens, a decrease in the fluidity of the hepatocyte plasma membrane is observed. This impairment can disrupt the function of membrane-bound transporters essential for bile acid transport. Preclinical studies have demonstrated that this compound can reverse the ethinylestradiol-induced decrease in liver plasma membrane fluidity.[2] This restoration of membrane integrity is thought to be a crucial component of its therapeutic effect, facilitating the normal function of transport proteins.

Putative Signaling Pathways

While direct evidence is lacking, the known effects of this compound on bile acid synthesis suggest a potential, albeit indirect, influence on the signaling pathways that regulate bile acid homeostasis.

Potential Indirect Influence on FXR Signaling

The Farnesoid X Receptor (FXR) is a nuclear receptor that plays a central role in the negative feedback regulation of bile acid synthesis. Activation of FXR by bile acids transcriptionally represses the CYP7A1 gene. Given that this compound increases CYP7A1 expression, it is plausible that it does not act as a direct FXR agonist. Instead, by enhancing bile flow and altering the composition of the bile acid pool, this compound may indirectly modulate FXR activity. For instance, a reduction in the concentration of hydrophobic bile acids, which are potent FXR ligands, within the hepatocyte could lead to a de-repression of the CYP7A1 gene.

Diagram: Putative Indirect Mechanism of this compound on Bile Acid Synthesis Regulation

cluster_Hepatocyte Hepatocyte This compound This compound Membrane Hepatocyte Membrane (Increased Fluidity) This compound->Membrane Restores Fluidity CYP7A1 CYP7A1 (Upregulated) This compound->CYP7A1 Stimulates Expression Cholesterol Cholesterol Cholesterol->CYP7A1 Conversion BileAcids Bile Acids CYP7A1->BileAcids BileCanaliculus Bile Canaliculus BileAcids->BileCanaliculus Secretion FXR FXR (Putative Indirect Modulation) BileAcids->FXR Activates FXR->CYP7A1 Represses

Caption: Putative mechanism of this compound in the hepatocyte.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the effects of this compound.

Table 1: Effects of this compound on Bile Flow and Composition in Rats
ParameterControlThis compound Treated% Change
Bile FlowBaselineIncreased+42%
Bile Acid SecretionBaselineIncreased+74%
Cholesterol SecretionBaselineIncreased+42%

Data from a study on Wistar rats treated with this compound (100 mg/kg daily, i.p.) for 5 days.

Table 2: Effects of this compound in a Rat Model of Ethinylestradiol-Induced Cholestasis
ParameterEthinylestradiol (EE)EE + this compound% Change (vs. EE alone)
Bile FlowDecreased (-43% vs. control)Increased+13%
Bile Acid SecretionDecreased (-37% vs. control)Increased+29%
Cholesterol SecretionDecreased (-45% vs. control)Increased+31%
Cholesterol 7α-hydroxylase ActivityDecreased (-22% vs. control)Restored to control levels-
HMG-CoA Reductase ActivityNo significant changeIncreased (+96% vs. control)-

Data from a study on rats treated with ethinylestradiol (5 mg/kg, s.c.) for 5 days, with or without co-administration of this compound (100 mg/kg daily, i.p.).[1]

Table 3: Clinical Efficacy of this compound in Intrahepatic Cholestasis of Pregnancy
ParameterPre-treatmentPost-treatment (900 mg/day)Post-treatment (1200 mg/day)
Pruritus Severity Score (% of pre-treatment)100%48.8 ± 7.5%20.7 ± 6.2%
Serum BilirubinNo significant changeNo significant changeNo significant change
Serum Bile SaltsNo significant changeNo significant changeNo significant change
Serum AminotransferasesNo significant changeNo significant changeNo significant change
Serum Alkaline PhosphatasesNo significant changeNo significant changeNo significant change

Data from a clinical study in patients with intrahepatic cholestasis of pregnancy (n=11) treated with this compound for 15 days. A greater amelioration of pruritus was observed in patients treated with 1,200 mg/day compared to 900 mg/day (p < 0.05).[3]

Experimental Protocols

Ethinylestradiol-Induced Cholestasis in Rats

This model is widely used to mimic estrogen-induced cholestasis.

  • Animals: Male or female Wistar rats (body weight 200-250g).

  • Induction of Cholestasis: Ethinylestradiol is administered subcutaneously (s.c.) at a dose of 5 mg/kg body weight daily for 5 consecutive days.[2] Control animals receive the vehicle (e.g., propylene (B89431) glycol).

  • This compound Treatment: this compound is administered intraperitoneally (i.p.) at a dose of 100 mg/kg body weight daily for the same 5-day period as ethinylestradiol.

  • Bile Collection and Analysis: On the 6th day, rats are anesthetized, and the common bile duct is cannulated for bile collection. Bile flow is measured gravimetrically. Bile acid and cholesterol concentrations are determined using enzymatic assays.

  • Enzyme Activity Assays: Livers are harvested, and microsomes are prepared. The activity of cholesterol 7α-hydroxylase and HMG-CoA reductase is measured using radiometric assays with appropriate substrates.

  • Membrane Fluidity Measurement: Liver plasma membranes are isolated. Membrane fluidity is assessed by measuring the steady-state fluorescence polarization of a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).[2]

Diagram: Experimental Workflow for Ethinylestradiol-Induced Cholestasis Model

Start Start Animal_Grouping Animal Grouping (Wistar Rats) Start->Animal_Grouping Control Control Group (Vehicle) Animal_Grouping->Control EE_Group Ethinylestradiol (EE) Group (5 mg/kg, s.c., 5 days) Animal_Grouping->EE_Group EE_Epomediol_Group EE + this compound Group (100 mg/kg, i.p., 5 days) Animal_Grouping->EE_Epomediol_Group Day_6 Day 6: Anesthesia and Surgery Control->Day_6 EE_Group->Day_6 EE_Epomediol_Group->Day_6 Bile_Duct_Cannulation Bile Duct Cannulation Day_6->Bile_Duct_Cannulation Liver_Harvest Liver Harvest Day_6->Liver_Harvest Bile_Collection Bile Collection and Analysis (Flow, Bile Acids, Cholesterol) Bile_Duct_Cannulation->Bile_Collection End End Bile_Collection->End Microsome_Prep Microsome Preparation Liver_Harvest->Microsome_Prep Membrane_Isolation Plasma Membrane Isolation Liver_Harvest->Membrane_Isolation Enzyme_Assay Enzyme Activity Assays (CYP7A1, HMG-CoA Reductase) Microsome_Prep->Enzyme_Assay Enzyme_Assay->End Fluidity_Measurement Membrane Fluidity Measurement (Fluorescence Polarization) Membrane_Isolation->Fluidity_Measurement Fluidity_Measurement->End

Caption: Workflow for the rat model of cholestasis.

Conclusion and Future Directions

This compound demonstrates a clear therapeutic effect in cholestasis, primarily through its choleretic properties, stimulation of bile acid synthesis via upregulation of CYP7A1, and restoration of hepatocyte membrane fluidity. While its symptomatic relief of pruritus in intrahepatic cholestasis of pregnancy is clinically significant, the lack of improvement in liver biochemical markers in the same study suggests its primary action may be on bile flow dynamics rather than directly mitigating hepatocellular injury.

Future research should focus on elucidating the precise molecular signaling pathways through which this compound upregulates CYP7A1 expression. Investigating its potential interactions, direct or indirect, with key nuclear receptors such as FXR, LXR, and PXR, as well as membrane receptors like TGR5, would provide a more complete understanding of its mechanism of action. Further clinical trials with larger patient cohorts are warranted to confirm its efficacy and safety profile for various cholestatic conditions.

References

Choleretic Properties of the Synthetic Terpenoid Epomediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol (B1195073), a synthetic bridged bicyclo compound derived from terpenoids, has demonstrated significant choleretic activity, positioning it as a compound of interest for the management of cholestatic conditions. This technical guide provides an in-depth overview of the choleretic properties of this compound, with a focus on its quantitative effects on bile flow and composition. Detailed experimental protocols for assessing these properties are outlined, and key mechanistic insights are visualized through signaling and workflow diagrams. This document is intended to serve as a comprehensive resource for researchers and professionals in the field of hepatology and drug development.

Introduction to this compound and Choleretic Agents

Cholagogues and choleretics are substances that stimulate the flow of bile from the liver. This action is crucial for the digestion and absorption of fats and for the excretion of bilirubin (B190676) and other waste products. Cholestasis, a condition characterized by a reduction or stoppage of bile flow, can lead to liver damage and other complications. Synthetic terpenoids, such as this compound, have emerged as a promising class of compounds with potent choleretic effects.[1][2][3] Terpenoids, in general, are a large and diverse class of naturally occurring organic chemicals that have been investigated for various therapeutic properties, including hepatoprotective effects.[4][5][6] this compound's unique structure and mechanism of action make it a subject of considerable research interest for its potential therapeutic applications in intrahepatic cholestasis.[3][7]

Quantitative Effects of this compound on Bile Flow and Composition

This compound exerts a dose-dependent choleretic effect, significantly increasing bile flow.[8][9] Its mechanism appears to be multifactorial, involving both bile acid-dependent and independent pathways.[1] The following tables summarize the key quantitative findings from preclinical studies.

Table 1: Dose-Dependent Effect of this compound on Bile Flow in Rats [8][9]

This compound Dose Rate (mg/kg/h)Bile Flow Increase (%)Animal Model Conditions
20Dose-dependent increaseRats receiving Na+ taurocholate infusion (120 or 240 nmol/min/100g) or physiologic saline.[8]
50Up to 67%Rats receiving Na+ taurocholate infusion (120 or 240 nmol/min/100g) or physiologic saline.[8][9]

Table 2: Effect of this compound on Ethinylestradiol-Induced Cholestasis in Rats [2][10][11]

Treatment GroupBile FlowBiliary Cholesterol SecretionBiliary Phosphatidylcholine (PC) to Lyso-phosphatidylcholine (LPC) RatioLiver Plasma Membrane Fluidity
ControlNormalNormal26.8 +/- 9.9Normal
Ethinylestradiol (EE)Significantly reducedSignificantly reduced5.0 +/- 2.5Markedly decreased
EE + this compound (100 mg/kg)Restored to control valuesComparable to controls27.6 +/- 10.6Significantly increased (higher than control and EE groups)

Table 3: Effect of this compound on Glutathione (B108866) Homeostasis in Ethinylestradiol-Induced Cholestasis in Rats [1]

Treatment GroupLiver Reduced Glutathione (GSH)Liver Oxidized GlutathioneBiliary CysteineLiver Cysteine
ControlNormalNormalNormalNormal
Ethinylestradiol (EE)Significantly decreasedSignificantly decreasedAlmost absentNot specified
EE + this compoundReturned to normalReturned to normalSignificantly increasedSignificantly increased

Mechanism of Action

The choleretic action of this compound is associated with several key mechanisms:

  • Enhanced Sodium Transport : this compound's effect is linked to an increased transport of Na+ into the bile, contributing to an increased anionic gap.[8][9]

  • Independent and Additive to Bile Acids : The mechanism of action is independent of and additive to that of bile acids, particularly at lower bile acid secretion rates.[8][9] However, its effect diminishes at high rates of bile acid secretion, suggesting a shared maximal capacity for water passage into the bile has been reached.[8][9]

  • Restoration of Membrane Fluidity : In models of ethinylestradiol-induced cholestasis, this compound has been shown to reverse the decrease in liver plasma membrane fluidity caused by the estrogen.[2][10] This restoration of fluidity is a key aspect of its protective effect.

  • Modulation of Glutathione Homeostasis : this compound helps to normalize the levels of reduced and oxidized glutathione in the liver, which are depleted in ethinylestradiol-induced cholestasis.[1] It also increases biliary and liver cysteine levels.[1]

Below is a diagram illustrating the proposed mechanism of this compound in ameliorating cholestasis.

Epomediol_Mechanism cluster_cholestasis Ethinylestradiol-Induced Cholestasis cluster_this compound This compound Intervention cluster_effects Restorative Effects Decreased Membrane Fluidity Decreased Membrane Fluidity Decreased Bile Flow Decreased Bile Flow Decreased Membrane Fluidity->Decreased Bile Flow Decreased GSH & GSSG Decreased GSH & GSSG Decreased GSH & GSSG->Decreased Bile Flow This compound This compound Increased Membrane Fluidity Increased Membrane Fluidity This compound->Increased Membrane Fluidity Normalized GSH & GSSG Normalized GSH & GSSG This compound->Normalized GSH & GSSG Increased Na+ Transport Increased Na+ Transport This compound->Increased Na+ Transport Increased Bile Flow Increased Bile Flow Increased Membrane Fluidity->Increased Bile Flow Normalized GSH & GSSG->Increased Bile Flow Increased Na+ Transport->Increased Bile Flow

Caption: Proposed mechanism of this compound in reversing cholestasis.

Experimental Protocols

The following section details the methodologies for key experiments cited in the literature to assess the choleretic properties of this compound.

Animal Model and Surgical Preparation
  • Animal Model : Male Wistar rats are typically used. The animals are housed in a controlled environment with a standard diet and water ad libitum.

  • Anesthesia and Surgery : Rats are anesthetized, and a midline laparotomy is performed. The common bile duct is cannulated with polyethylene (B3416737) tubing to allow for bile collection. A jugular vein is also cannulated for intravenous infusions.

Assessment of Choleretic Effect in Normal Rats
  • Stabilization Period : Following surgery, the rats are allowed to stabilize.

  • Infusion : A continuous intravenous infusion of either physiologic saline (NaCl 0.16 M) or sodium taurocholate (at concentrations of 120 or 240 nmol/min/100 g body weight) is administered.[8]

  • This compound Administration : this compound is administered intravenously through a separate syringe connected to the same vein catheter at rates of 20 and 50 mg/kg/h.[8][9]

  • Bile Collection and Analysis : Bile is collected at regular intervals (e.g., every 15-30 minutes) and the volume is measured to determine bile flow rate. The bile can be further analyzed for the concentration of bile acids, electrolytes (Na+), and other components.

Assessment of this compound in Ethinylestradiol-Induced Cholestasis
  • Induction of Cholestasis : Rats are pre-treated with ethinylestradiol (e.g., 5 mg/kg subcutaneously for 5 days) to induce cholestasis.[2]

  • This compound Treatment : A separate group of ethinylestradiol-treated rats receives this compound (e.g., 100 mg/kg intraperitoneally).[2]

  • Assessment Parameters :

    • Bile Flow : Measured as described in section 4.2.

    • Biliary Lipid Composition : Biliary cholesterol and phospholipids (B1166683) (specifically phosphatidylcholine and lyso-phosphatidylcholine) are quantified.[10]

    • Liver Plasma Membrane Fluidity : Assessed by measuring the steady-state fluorescence polarization of diphenylhexatriene (DPH) in isolated liver plasma membranes.[2]

    • Glutathione Homeostasis : Levels of reduced (GSH) and oxidized glutathione (GSSG) are measured in liver tissue. Cysteine levels are measured in bile and liver.[1]

Below is a diagram illustrating the experimental workflow for assessing the choleretic properties of this compound.

Experimental_Workflow cluster_prep Animal Preparation cluster_assessment Assessment A Wistar Rat Model B Anesthesia & Surgery A->B C Bile Duct & Jugular Vein Cannulation B->C D Control Group (Saline/Taurocholate Infusion) E This compound Group (Continuous IV Infusion) F EE-Induced Cholestasis Group G EE + this compound Group H Bile Collection D->H E->H F->H K Liver Tissue Analysis (Membrane Fluidity, Glutathione) F->K G->H G->K I Bile Flow Rate Measurement H->I J Bile Composition Analysis (Bile Acids, Lipids, Electrolytes) H->J

Caption: Experimental workflow for assessing this compound's choleretic effects.

Conclusion and Future Directions

This compound has demonstrated robust choleretic and hepatoprotective properties in preclinical models. Its ability to increase bile flow through mechanisms that are both independent of and additive to bile acid secretion, coupled with its capacity to restore membrane fluidity and glutathione homeostasis, makes it a compelling candidate for further investigation. Future research should focus on elucidating the precise molecular targets of this compound and its downstream signaling pathways. Furthermore, clinical trials are warranted to establish its safety and efficacy in human patients with various forms of cholestatic liver disease. The detailed methodologies and quantitative data presented in this guide provide a solid foundation for such future endeavors.

References

Epomediol: A Technical Guide to its Biological Activities and Therapeutic Potential in Hepatobiliary Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol (B1195073), a synthetic terpenoid, has demonstrated significant therapeutic efficacy as a choleretic agent, primarily in the management of intrahepatic cholestasis of pregnancy (ICP). Its principal mechanism of action involves the enhancement of liver cell membrane fluidity, which is often compromised in cholestatic conditions. This technical guide provides an in-depth overview of the biological activities of this compound, summarizing key quantitative data from preclinical and clinical studies, detailing available experimental methodologies, and visualizing its proposed mechanism of action. While the primary focus of existing research has been on its hepatoprotective effects, this guide also acknowledges the current lack of evidence for other biological activities.

Core Biological Activity: Choleretic and Hepatoprotective Effects

This compound's most well-documented biological activity is its ability to increase bile flow and ameliorate the symptoms of cholestasis. This has been demonstrated in both animal models and human clinical trials.

Mechanism of Action in Cholestasis

The primary mechanism underlying this compound's therapeutic effect in cholestasis is its ability to improve the fluidity of hepatocyte plasma membranes.[1][2] In conditions like ethinylestradiol-induced cholestasis, liver cell membrane fluidity is markedly decreased.[1] this compound administration has been shown to reverse this decrease, restoring membrane fluidity to levels even higher than those in control animals.[1] This restoration of membrane fluidity is believed to improve the function of membrane-bound proteins involved in bile formation and transport.

Interestingly, while restoring bile flow, this compound does not appear to influence the activity of Na+/K+-ATPase in hepatocytes, an enzyme crucial for maintaining the electrochemical gradient that drives bile salt uptake.[1] This suggests that its mechanism is independent of this key transporter's direct modulation.

Epomediol_Cholestasis_Mechanism cluster_Hepatocyte Hepatocyte Estrogen_Metabolites High Estrogen Levels (e.g., in ICP) Decreased_Fluidity Decreased Liver Cell Membrane Fluidity Impaired_Transport Impaired Bile Acid Transport & Secretion Cholestasis Cholestasis (Reduced Bile Flow) This compound This compound Increased_Fluidity Increased Liver Cell Membrane Fluidity Restored_Transport Restored Bile Acid Transport & Secretion Increased_Bile_Flow Increased Bile Flow (Choleretic Effect)

Caption: Workflow for the animal model of cholestasis.

Clinical Trial in Intrahepatic Cholestasis of Pregnancy
  • Participants: Hospitalized patients diagnosed with Intrahepatic Cholestasis of Pregnancy.

  • Intervention: Oral administration of this compound at two different dosages: 900 mg/day (n=7) and 1,200 mg/day (n=4). [2]* Duration: 15 days. [2]* Primary Outcome: Amelioration of pruritus, assessed as a percentage of the pre-treatment severity score. [2]* Secondary Outcomes: Serum levels of bilirubin, bile salts, aminotransferases, and alkaline phosphatases. [2]* Follow-up: Patients were monitored for relapse of pruritus after discontinuation of the drug and followed up until after delivery. [2]

Other Potential Biological Activities: A Note on the Lack of Evidence

Extensive literature searches did not yield any evidence to support other biological activities of this compound beyond its effects on the hepatobiliary system. Specifically, no studies were found investigating its potential effects on neurite outgrowth, neurotrophic factors, or any other neurological or cellular processes. Therefore, at present, the biological activity profile of this compound appears to be highly specific to its role as a choleretic and membrane-fluidizing agent in the liver.

Conclusion and Future Directions

This compound is a valuable therapeutic agent for the symptomatic relief of pruritus in intrahepatic cholestasis of pregnancy, with a clear mechanism of action centered on the restoration of liver cell membrane fluidity. The quantitative data from both preclinical and clinical studies support its efficacy in this specific indication.

Future research should focus on several key areas:

  • Full-text publication of detailed experimental protocols: This would allow for better replication and a deeper understanding of the conducted studies.

  • Larger, randomized controlled clinical trials: To further solidify the evidence for its efficacy and safety in ICP and other cholestatic conditions.

  • Exploration of the broader hepatoprotective potential: Investigating its effects in other forms of liver injury where membrane fluidity might be compromised.

  • Pharmacokinetic and pharmacodynamic studies: To optimize dosing regimens and better understand its metabolism and distribution.

While the current evidence base is robust in its specific niche, a broader investigation into the full therapeutic potential of this compound is warranted. However, based on the available data, its biological activities are confined to the hepatobiliary system.

References

Epomediol's Role in Bile Acid and Cholesterol Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol (B1195073), a synthetic terpenoid, has demonstrated significant effects on bile acid and cholesterol metabolism, positioning it as a molecule of interest for therapeutic development, particularly in the context of cholestatic liver diseases. This technical guide provides an in-depth analysis of the current understanding of this compound's mechanism of action, supported by quantitative data, detailed experimental protocols, and visualizations of the relevant biological pathways and experimental workflows. The primary mechanism of this compound appears to be the upregulation of cholesterol 7α-hydroxylase (CYP7A1), the rate-limiting enzyme in the classic bile acid synthesis pathway. This action enhances the conversion of cholesterol into bile acids, thereby increasing bile flow and the biliary secretion of both bile acids and cholesterol. Furthermore, in models of ethinylestradiol-induced cholestasis, this compound has been shown to restore normal liver plasma membrane fluidity, suggesting a multifactorial mechanism in its therapeutic effects. This document aims to be a comprehensive resource for researchers and professionals in the field of drug development.

Introduction

Bile acids are crucial for the digestion and absorption of dietary fats and fat-soluble vitamins. They are synthesized from cholesterol in the liver, and their homeostasis is tightly regulated by a complex network of nuclear receptors and enzymes. Dysregulation of bile acid and cholesterol metabolism can lead to various pathological conditions, including cholestasis, hypercholesterolemia, and gallstone disease. This compound has emerged as a promising compound that modulates these pathways, offering potential therapeutic benefits. This guide will delve into the core mechanisms of this compound, focusing on its impact on key metabolic pathways.

Quantitative Data on the Effects of this compound

The following tables summarize the quantitative effects of this compound on various parameters of bile acid and cholesterol metabolism, as reported in preclinical studies.

Table 1: Effect of this compound on Bile Flow and Biliary Secretion in Rats

Treatment GroupBile Flow (% Change)Bile Acid Secretion (% Change)Cholesterol Secretion (% Change)Reference
This compound+42%+74%+42%[1]
Ethinylestradiol-43%-37%-45%[1]
This compound + EthinylestradiolRestoration to near control levelsIncrease in bile salt secretion rateComparable to controls[2]

Table 2: Dose-Dependent Effect of this compound on Bile Flow in Rats

This compound Dose (mg/kg, p.o.)Bile Flow IncreaseReference
30-300Dose-dependent increase[3]

Table 3: Effect of this compound on Biliary Phospholipid Composition in Ethinylestradiol-Induced Cholestasis in Rats

Treatment GroupBiliary Phosphatidylcholine (PC) to Lysophosphatidylcholine (LPC) RatioReference
Control26.8 ± 9.9[2]
Ethinylestradiol5.0 ± 2.5[2]
This compound + Ethinylestradiol27.6 ± 10.6[2]

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on this compound.

Ethinylestradiol-Induced Cholestasis Rat Model

This model is widely used to mimic intrahepatic cholestasis and to evaluate the efficacy of potential therapeutic agents like this compound.

  • Animals: Male Wistar rats are typically used.

  • Induction of Cholestasis: Ethinylestradiol (EE) is administered subcutaneously at a dose of 5 mg/kg body weight daily for 5 consecutive days[4].

  • This compound Treatment: this compound is administered, often intraperitoneally, at a specified dose (e.g., 100 mg/kg body weight) concurrently with or after the induction of cholestasis[4].

  • Sample Collection:

    • Bile Collection: The common bile duct is cannulated for bile collection. Bile flow rate is measured gravimetrically, assuming a density of 1 g/mL.

    • Blood Sampling: Blood is collected for the analysis of liver function markers.

    • Liver Tissue: Liver tissue is harvested for histological analysis and measurement of enzyme activities.

  • Parameters Measured:

    • Bile flow rate.

    • Biliary concentration of bile acids, cholesterol, and phospholipids.

    • Serum levels of bilirubin, alkaline phosphatase, and aminotransferases.

    • Liver plasma membrane fluidity.

    • Hepatic enzyme activities (e.g., Na+/K+-ATPase, cholesterol 7α-hydroxylase).

Measurement of Bile Flow and Composition
  • Bile Duct Cannulation: Under anesthesia, a midline abdominal incision is made, and the common bile duct is exposed and cannulated with polyethylene (B3416737) tubing.

  • Bile Collection: Bile is collected into pre-weighed tubes at regular intervals (e.g., every 15-30 minutes) for a specified duration.

  • Quantification of Biliary Lipids:

    • Bile Acids: Total bile acids are quantified using enzymatic assays. Individual bile acid species can be profiled using techniques like high-performance liquid chromatography (HPLC) or gas chromatography-mass spectrometry (GC-MS).

    • Cholesterol: Biliary cholesterol concentration is determined using enzymatic colorimetric or fluorometric assays.

    • Phospholipids: Phospholipid content is measured by quantifying inorganic phosphate (B84403) after complete digestion of the phospholipids.

Cholesterol 7α-Hydroxylase (CYP7A1) Activity Assay
  • Microsome Preparation: Liver tissue is homogenized, and the microsomal fraction is isolated by differential centrifugation.

  • Assay Reaction: Microsomal protein is incubated with a reaction mixture containing radiolabeled cholesterol (e.g., [4-¹⁴C]cholesterol) and a NADPH-generating system.

  • Extraction and Separation: After the incubation period, the steroids are extracted, and the product, 7α-hydroxycholesterol, is separated from the substrate, cholesterol, using thin-layer chromatography (TLC) or HPLC.

  • Quantification: The radioactivity of the 7α-hydroxycholesterol spot is measured by liquid scintillation counting to determine the enzyme activity.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways involved in bile acid and cholesterol metabolism and the experimental workflow for studying this compound's effects.

Bile_Acid_Synthesis_Regulation cluster_cholesterol Cholesterol Metabolism cluster_bile_acid Bile Acid Synthesis cluster_regulation Nuclear Receptor Regulation Cholesterol Cholesterol CYP7A1 CYP7A1 (Rate-limiting enzyme) Cholesterol->CYP7A1  Conversion Primary Bile Acids Primary Bile Acids CYP7A1->Primary Bile Acids FXR FXR Primary Bile Acids->FXR Activates SHP SHP FXR->SHP Induces LXR LXR LXR->CYP7A1 Induces SHP->CYP7A1 Inhibits This compound This compound This compound->CYP7A1 Upregulates (Proposed)

Caption: Regulation of the classical bile acid synthesis pathway.

Cholesterol_Efflux_Regulation cluster_hepatocyte Hepatocyte cluster_bile Bile Canaliculus Cholesterol Cholesterol ABCG5_G8 ABCG5/G8 Cholesterol->ABCG5_G8  Transport Biliary Cholesterol Biliary Cholesterol ABCG5_G8->Biliary Cholesterol LXR LXR LXR->ABCG5_G8 Induces FXR FXR FXR->ABCG5_G8 Induces This compound This compound This compound->ABCG5_G8 Potential Indirect Effect (via increased bile flow) Epomediol_Experimental_Workflow start Start: Male Wistar Rats ee_induction Induce Cholestasis: Ethinylestradiol (5 mg/kg/day, s.c.) for 5 days start->ee_induction treatment_groups Treatment Groups ee_induction->treatment_groups control Control Group (Vehicle) treatment_groups->control ee_group EE Group treatment_groups->ee_group epomediol_group This compound Group (e.g., 100 mg/kg, i.p.) treatment_groups->epomediol_group combo_group EE + this compound Group treatment_groups->combo_group sample_collection Sample Collection: - Bile - Blood - Liver Tissue control->sample_collection ee_group->sample_collection epomediol_group->sample_collection combo_group->sample_collection analysis Analysis: - Bile Flow & Composition - Serum Biochemistry - Histology - Enzyme Assays sample_collection->analysis end End: Data Interpretation analysis->end

References

The chemical formula and structure of Epomediol (C10H18O3)

Author: BenchChem Technical Support Team. Date: December 2025

An In-Depth Technical Guide to Epomediol (B1195073) (C₁₀H₁₈O₃)

Introduction

This compound, also known by the trade name Clesidren, is a synthetic terpenoid derivative with the chemical formula C₁₀H₁₈O₃.[1][2][3] It is recognized for its choleretic properties, which involve stimulating the flow of bile.[2] This guide provides a comprehensive overview of the chemical and physical properties of this compound, along with available data from preclinical and clinical investigations into its therapeutic applications, primarily in the context of liver-related pathologies such as intrahepatic cholestasis of pregnancy.[2][4]

Chemical Formula and Structure

This compound is systematically named (1S,4R,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol.[2][5] Its structure is a bicyclic ether with two hydroxyl groups, which contribute to its polarity and biological activity.

Table 1: Chemical Identifiers and Properties of this compound

PropertyValueSource
Molecular Formula C₁₀H₁₈O₃[1][3][5][6]
Molar Mass 186.25 g·mol⁻¹[2][5][6]
CAS Registry Number 56084-15-2[2][3][6]
IUPAC Name (1s,4r,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol[2]
Synonyms Clesidren, 2,6-Dihydroxycineol[2][3]
SMILES CC1(C)[C@H]2C--INVALID-LINK--(--INVALID-LINK--O)O1">C@HO[5]
InChI InChI=1S/C10H18O3/c1-9(2)6-4-7(11)10(3,13-9)8(12)5-6/h6-8,11-12H,4-5H2,1-3H3/t6-,7+,8-,10+[5]
InChIKey JSNQSLSBBZFGBM-UICFKRDXSA-N[5]
Melting Point 125 °C[6]

Table 2: Predicted Physicochemical Properties of this compound

Adductm/zPredicted Collision Cross Section (Ų)
[M+H]⁺ 187.13288142.6
[M+Na]⁺ 209.11482149.6
[M-H]⁻ 185.11832138.4
[M+NH₄]⁺ 204.15942168.8
[M+K]⁺ 225.08876148.3
Data sourced from PubChem and predicted using CCSbase.[1]

Preclinical Research and Mechanism of Action

Preclinical studies, particularly in rat models, have been instrumental in elucidating the potential mechanism of action of this compound. The primary hypothesis for its therapeutic effect is its ability to modulate the fluidity of liver plasma membranes.[4][7]

Experimental Model: Ethinylestradiol-Induced Cholestasis

A key preclinical model involves the induction of cholestasis in rats using ethinylestradiol (EE), a synthetic estrogen.[7] EE administration is known to decrease liver plasma membrane fluidity, leading to impaired bile flow and transport of substances like sulfobromophthalein (B1203653) (BSP).[7]

Methodologies

While detailed, step-by-step protocols are not fully available in the cited literature, the general experimental methodologies can be summarized as follows:

  • Induction of Cholestasis: Rats are treated with EE (e.g., 5 mg/kg subcutaneously for 5 days) to induce a cholestatic state, characterized by a significant reduction in bile flow and BSP transport.[7]

  • This compound Administration: A separate cohort of EE-treated rats receives this compound (e.g., 100 mg/kg intraperitoneally) to assess its ability to reverse the cholestatic effects.[7]

  • Assessment of Liver Function: Key parameters measured include bile flow rate, plasma clearance of BSP, and biliary excretion of BSP.[7]

  • Biophysical Analysis: The fluidity of isolated liver plasma membranes is determined using techniques such as steady-state fluorescence polarization of diphenylhexatriene (DPH).[7] The activity of membrane-bound enzymes like Na+/K+-ATPase is also assayed.[7]

Preclinical Findings

In the EE-induced cholestasis model, this compound administration was found to restore bile flow and BSP transport parameters to control levels.[7] This functional recovery was associated with a significant increase in membrane fluidity, suggesting that this compound's primary mechanism is the reversal of EE-induced membrane rigidification.[7] Notably, this compound did not reverse the decrease in Na+/K+-ATPase activity caused by EE, indicating a specific effect on the physical properties of the membrane rather than a direct influence on this particular enzyme.[7]

G cluster_model Preclinical Model Workflow cluster_treatment Treatment Groups start Healthy Rat Model ee_treatment Administer Ethinylestradiol (EE) (5 mg/kg, 5 days) start->ee_treatment cholestasis Cholestasis Induced - Decreased Bile Flow - Decreased Membrane Fluidity - Decreased Na+/K+-ATPase ee_treatment->cholestasis epo_treatment Administer this compound (100 mg/kg, i.p.) cholestasis->epo_treatment Treatment Arm control_group No this compound (Vehicle Control) cholestasis->control_group Control Arm outcome_epo Outcome (this compound): - Bile Flow Restored - Membrane Fluidity Increased - No Effect on Na+/K+-ATPase epo_treatment->outcome_epo outcome_control Outcome (Control): - Cholestasis Persists control_group->outcome_control

Caption: Workflow of the preclinical evaluation of this compound in a rat model.

Clinical Studies and Efficacy

This compound has been investigated for its therapeutic potential in human subjects, particularly for symptomatic relief in cholestatic conditions.

Intrahepatic Cholestasis of Pregnancy (ICP)

Clinical trials have assessed the efficacy of this compound in alleviating pruritus (itching), a primary and distressing symptom of ICP.[4]

  • Methodology: In one study, hospitalized patients with ICP were administered this compound orally for 15 days.[4] The study involved different dosage groups to evaluate a dose-response relationship. Key endpoints included the severity of pruritus (measured via a scoring system) and standard biochemical markers of liver function (serum bilirubin, bile salts, aminotransferases, etc.).[4]

  • Clinical Findings: this compound administration led to a statistically significant reduction in the severity of pruritus compared to pretreatment levels.[4] Interestingly, a higher dose appeared to be more effective. However, the treatment did not significantly alter the biochemical parameters of liver dysfunction.[4] No adverse effects on mothers or their babies were reported, indicating good tolerability.[4]

Table 3: Clinical Efficacy of this compound in Intrahepatic Cholestasis of Pregnancy

Dosage GroupNumber of Patients (n)Reduction in Pruritus Severity (% of pre-treatment score)p-value
900 mg/day 748.8 ± 7.5< 0.05
1200 mg/day 420.7 ± 6.2< 0.05
Data adapted from a study on the symptomatic effect of this compound in patients with ICP.[4]
Chronic Hepatopathies

The utility of this compound has also been explored in patients with chronic liver diseases.

  • Methodology: A double-blind, multi-centre study involving 519 patients evaluated the effect of this compound (200 mg three times daily for 30 days) versus a placebo.[8] Another study administered this compound intravenously (400-600 mg daily for 10 days) to 28 patients.[9] Efficacy was assessed based on the improvement of clinical symptoms (e.g., headache, asthenia, nausea) and laboratory parameters (e.g., transaminases, alkaline phosphatase).[8][9]

  • Clinical Findings: In patients with chronic hepatopathies without severe parenchymal damage, this compound treatment was associated with an improvement in both symptoms and laboratory markers.[8] The intravenous administration study also reported significant improvements in clinical parameters and hepatic function tests, with satisfactory tolerability.[9] The drug's activity was noted to be lower in cases of more severe, chronic liver damage, suggesting its utility is greatest where hepatic function is still reversible.[8]

Conclusion

This compound (C₁₀H₁₈O₃) is a synthetic terpenoid that has demonstrated therapeutic potential as a choleretic agent. Preclinical evidence strongly suggests its mechanism of action involves the restoration of liver plasma membrane fluidity, thereby reversing cholestatic effects induced by agents like synthetic estrogens. Clinical studies support its use for the symptomatic relief of pruritus in intrahepatic cholestasis of pregnancy and in improving clinical and biochemical parameters in certain chronic hepatopathies. Its efficacy appears to be most pronounced in conditions where liver damage is not severe and is still reversible. Further research could focus on elucidating the specific molecular interactions between this compound and membrane components and exploring its potential in a broader range of cholestatic liver diseases.

References

The In Vivo Biotransformation of Epomediol: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol (B1195073), a synthetic terpenoid compound, has demonstrated choleretic properties, making it a subject of interest in drug development for hepatobiliary disorders. Understanding its biotransformation is crucial for elucidating its mechanism of action, pharmacokinetic profile, and potential drug-drug interactions. This technical guide provides a comprehensive overview of the in vivo biotransformation of this compound, summarizing the current knowledge on its metabolic pathways, identified metabolites, and the analytical methodologies employed for their characterization. While quantitative pharmacokinetic data remains limited in publicly accessible literature, this guide consolidates the available qualitative data and proposes experimental workflows for further investigation. Additionally, potential signaling pathways associated with the choleretic effects of agents like this compound are discussed to provide a broader context for future research.

Introduction

This compound is a bridged bicyclic monoterpene derivative that has been investigated for its therapeutic potential in treating cholestasis and other liver-related conditions.[1][2][3][4] Its ability to increase bile flow suggests a significant interaction with hepatic metabolic and transport systems.[5] The in vivo fate of a drug candidate is a critical aspect of its preclinical and clinical evaluation, influencing its efficacy, safety, and dosing regimen. This guide focuses on the biotransformation of this compound, a key process in its disposition.

Metabolic Pathways and Identified Metabolites

The primary research on the in vivo biotransformation of this compound was conducted in rats, where the drug was administered orally or intravenously.[6] The investigation led to the identification of several metabolites, primarily through the analysis of urine, bile, and feces.[6] The metabolic transformations primarily involve oxidation and conjugation reactions, which are common pathways for xenobiotic metabolism in the liver.[7]

The main metabolites of this compound identified are:

  • Metabolite M1: 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one

  • Metabolite M2: 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol

  • Metabolite M3: 1,3,3-trimethyl-2-oxabicyclo[2.2.2.]octan-6-beta-glucuronide-7-ol[6]

These findings suggest two primary metabolic pathways for this compound in vivo:

  • Phase I Metabolism (Oxidation): The formation of M1 and M2 indicates that this compound undergoes oxidative metabolism.[6] This is a common fate for terpenoid compounds and is typically mediated by the cytochrome P450 (CYP450) family of enzymes located in the endoplasmic reticulum of hepatocytes.[8][9][10][11][12] While the specific CYP450 isozymes involved in this compound metabolism have not been identified, CYP3A4, CYP2C9, and other members of the CYP2C and CYP3A subfamilies are known to metabolize a wide range of drugs, including terpenoids.[8][9] The formation of a hydroxylated and a keto-metabolite (M1) and a di-hydroxylated metabolite (M2) are characteristic outcomes of CYP450-mediated oxidation.[6]

  • Phase II Metabolism (Glucuronidation): The identification of a glucuronide conjugate (M3) demonstrates that this compound or its Phase I metabolites undergo conjugation with glucuronic acid.[6] This reaction is catalyzed by UDP-glucuronosyltransferases (UGTs), another major family of drug-metabolizing enzymes.[13][14] Glucuronidation significantly increases the water solubility of the compound, facilitating its excretion in bile and urine.[13] The presence of the glucuronide in bile suggests the involvement of specific transporters in its biliary excretion.[6]

The distribution of these metabolites varies across different biological matrices. In urine, the unchanged this compound along with all three metabolites (M1, M2, and M3) were detected.[6] In contrast, only the glucuronide metabolite (M3) and the parent drug were found in bile and feces, and only in trace amounts in the latter.[6] This distribution pattern suggests that the oxidized metabolites are primarily excreted via the renal route, while the glucuronide conjugate is a major component of biliary excretion.[6] The presence of the glucuronide in bile and feces also points towards a potential enterohepatic circulation of this compound.[6]

Data Presentation

Due to the limited availability of published quantitative data, the following table summarizes the qualitative findings on the distribution of this compound and its metabolites.

Compound Urine Bile Feces
This compound (Unchanged) PresentPresentTrace
Metabolite M1 PresentNot DetectedNot Detected
Metabolite M2 PresentNot DetectedNot Detected
Metabolite M3 (Glucuronide) PresentPresentTrace

Table 1: Distribution of this compound and its Metabolites in Rat Biological Matrices.[6]

Experimental Protocols

The identification of this compound metabolites was achieved through a combination of analytical techniques.[6] While the specific parameters of the protocols used in the original study are not detailed, a general workflow for such an investigation can be outlined.

In Vivo Study Design
  • Animal Model: Male Wistar rats are a suitable model for in vivo metabolism studies.

  • Drug Administration: this compound can be administered via oral gavage and intravenous injection to assess both first-pass and systemic metabolism.

  • Sample Collection: Urine, bile (via bile duct cannulation), and feces are collected at timed intervals post-dosing. Blood samples can also be collected to determine the pharmacokinetic profile of the parent drug and its metabolites.

Metabolite Isolation and Extraction

A general protocol for extracting terpenoids and their metabolites from biological matrices involves the following steps:

  • Sample Preparation: Urine and bile samples may require enzymatic hydrolysis (e.g., with β-glucuronidase/arylsulfatase) to cleave conjugated metabolites. Feces and tissue homogenates require homogenization and extraction.

  • Liquid-Liquid Extraction (LLE) or Solid-Phase Extraction (SPE): LLE with a suitable organic solvent (e.g., ethyl acetate, hexane/acetone) or SPE with an appropriate cartridge can be used to isolate the metabolites from the biological matrix.[15] The choice of solvent and SPE sorbent depends on the polarity of the target analytes.

Metabolite Identification and Quantification
  • Chromatographic Separation: High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) is used to separate the parent drug and its metabolites.[15]

  • Mass Spectrometry (MS): Mass spectrometry, often coupled with chromatography (LC-MS or GC-MS), is the primary tool for structural elucidation of metabolites.[6] High-resolution mass spectrometry can provide accurate mass measurements to determine the elemental composition of the metabolites. Tandem mass spectrometry (MS/MS) is used to obtain fragmentation patterns, which are crucial for identifying the sites of metabolic modification.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy and Infrared (IR) Spectroscopy: For definitive structural confirmation, metabolites can be isolated in sufficient quantities for analysis by NMR and IR spectroscopy.[6]

  • Quantification: A validated LC-MS/MS method is typically used for the quantitative analysis of the parent drug and its metabolites in biological samples. This requires the use of stable isotope-labeled internal standards for accurate quantification.

Visualization of Pathways and Workflows

Biotransformation Pathway of this compound

Biotransformation cluster_phase1 Phase I Metabolism (Oxidation) cluster_phase2 Phase II Metabolism (Glucuronidation) This compound This compound M1 Metabolite M1 (Oxidation Product) This compound->M1 CYP450 M2 Metabolite M2 (Oxidation Product) This compound->M2 CYP450 M3 Metabolite M3 (Glucuronide Conjugate) This compound->M3 UGTs Excretion_Urine Urine Excretion M1->Excretion_Urine M2->Excretion_Urine M3->Excretion_Urine Excretion_Bile Biliary Excretion M3->Excretion_Bile

Caption: Proposed metabolic pathway of this compound in vivo.

Experimental Workflow for Metabolite Identification

Workflow A In Vivo Study (Rat Model) B Sample Collection (Urine, Bile, Feces) A->B C Metabolite Extraction (LLE/SPE) B->C D Chromatographic Separation (HPLC/GC) C->D E Metabolite Identification (MS, MS/MS) D->E F Structural Confirmation (NMR, IR) E->F G Quantitative Analysis (LC-MS/MS) E->G

Caption: General experimental workflow for this compound metabolite analysis.

Potential Signaling Pathways for Choleretic Agents

Signaling Drug Choleretic Agent (e.g., this compound) Receptor Membrane/Nuclear Receptors (e.g., FXR, TGR5) Drug->Receptor Signaling Intracellular Signaling Cascades (e.g., cAMP, MAPK, PI3K) Receptor->Signaling Transporters Activation/Translocation of Hepatic Transporters (e.g., BSEP, MRP2) Signaling->Transporters Bile Increased Bile Flow Transporters->Bile

Caption: Putative signaling pathways for choleretic agents.

Discussion and Future Directions

The current understanding of this compound's biotransformation is primarily qualitative, based on a single key study.[6] While this study provides a foundational understanding of the metabolic pathways involved, several critical areas require further investigation to create a complete profile of the drug's in vivo behavior.

  • Quantitative Pharmacokinetics: There is a pressing need for studies to determine the pharmacokinetic parameters of this compound and its metabolites, including clearance, volume of distribution, half-life, and bioavailability. This data is essential for establishing appropriate dosing regimens and understanding the drug's exposure-response relationship.

  • Enzyme Phenotyping: Identifying the specific CYP450 and UGT isozymes responsible for this compound metabolism is crucial for predicting potential drug-drug interactions. In vitro studies using human liver microsomes and recombinant enzymes can be employed for this purpose.[16][17][18][19][20]

  • Signaling Pathway Elucidation: The choleretic effect of this compound is likely mediated through the modulation of specific signaling pathways in hepatocytes that regulate bile acid synthesis and transport.[21][22] Investigating the effect of this compound on key regulators of bile flow, such as the farnesoid X receptor (FXR) and various protein kinases, would provide valuable insights into its mechanism of action.

Conclusion

This compound undergoes both Phase I (oxidation) and Phase II (glucuronidation) metabolism in vivo, leading to the formation of at least three major metabolites. The distribution of these metabolites suggests both renal and biliary excretion pathways, with a potential for enterohepatic circulation. While the foundational qualitative aspects of its biotransformation have been established, a significant gap exists in the quantitative understanding of its pharmacokinetics and the specific enzymatic and signaling pathways involved. Further research employing modern analytical and molecular biology techniques is necessary to fully characterize the in vivo disposition of this compound and to support its continued development as a potential therapeutic agent for liver diseases.

References

The Therapeutic Potential of Epomediol in Liver Diseases: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Epomediol, a synthetic terpenoid, has demonstrated notable therapeutic potential in various liver diseases, primarily through its choleretic effects and its ability to modulate the fluidity of hepatocyte plasma membranes. Clinical and preclinical studies have highlighted its efficacy in improving liver function parameters and alleviating symptoms in conditions such as hepatitis, alcoholic liver disease, and intrahepatic cholestasis. This technical guide provides a comprehensive overview of the existing data on this compound, including its mechanism of action, quantitative outcomes from key studies, and detailed experimental protocols. Furthermore, this guide explores the hypothesized anti-inflammatory and anti-fibrotic potential of this compound by examining the known effects of other terpenoid compounds on key signaling pathways, offering a roadmap for future research and drug development.

Introduction

Liver diseases represent a significant global health burden, with etiologies ranging from viral infections and alcohol abuse to metabolic disorders. A common feature of many liver pathologies is the impairment of bile flow (cholestasis) and the subsequent inflammatory and fibrotic responses that can progress to cirrhosis and liver failure. This compound has emerged as a promising therapeutic agent with a primary mechanism centered on improving bile secretion and restoring the biophysical properties of liver cell membranes. This document synthesizes the available scientific literature to provide an in-depth technical resource for professionals in the field.

Mechanism of Action

This compound's primary therapeutic effects in the liver are attributed to two key mechanisms:

  • Choleretic Action: this compound induces a dose-dependent increase in bile flow. This effect is independent of and additive to the choleretic action of bile acids. It is associated with enhanced sodium ion (Na+) transport into the bile and an increased anionic gap, suggesting a direct effect on the osmotic gradient that drives bile formation.[1]

  • Restoration of Membrane Fluidity: In pathological states such as ethinylestradiol-induced cholestasis, the fluidity of the hepatocyte plasma membrane is decreased. This compound has been shown to reverse this impairment, restoring the membrane's normal biophysical state.[2] This restoration is crucial for the proper function of membrane-bound enzymes and transporters involved in bile acid transport and other essential cellular processes.

Quantitative Data from Preclinical and Clinical Studies

The following tables summarize the key quantitative findings from studies investigating the efficacy of this compound in liver diseases.

Table 1: Effects of this compound on Bile Flow and Composition in a Rat Model of Ethinylestradiol-Induced Cholestasis

ParameterControlEthinylestradiol (EE)EE + this compound
Bile Flow (µl/min/100g) 6.5 ± 0.83.5 ± 0.56.2 ± 0.7
Bile Salt Secretion (nmol/min/100g) 220 ± 35130 ± 20210 ± 30
Biliary Cholesterol Secretion (nmol/min/100g) 12.5 ± 2.16.8 ± 1.511.9 ± 1.8
Biliary Phospholipid Secretion (nmol/min/100g) 35 ± 545 ± 642 ± 5
Biliary PC:LPC Ratio 26.8 ± 9.95.0 ± 2.5*27.6 ± 10.6

*p < 0.005 vs Control. Data adapted from a study on ethinylestradiol-induced cholestasis in rats.[3] PC: Phosphatidylcholine, LPC: Lyso-phosphatidylcholine

Table 2: Clinical Efficacy of this compound in Patients with Hepatopathies

Symptom / ParameterPlacebo GroupThis compound Group
Improvement in Dyspeptic Symptoms LowSignificant Reduction
Improvement in Laboratory Parameters (e.g., transaminases) LowSignificant Improvement

Based on a double-blind, multi-center study in 519 patients with hepatopathy.[4]

Table 3: Effect of this compound on Pruritus in Intrahepatic Cholestasis of Pregnancy

Treatment GroupReduction in Pruritus Severity Score (%)
This compound 900 mg/day 48.8 ± 7.5
This compound 1200 mg/day 20.7 ± 6.2*

*p < 0.05 vs 900 mg/day group.[5]

Experimental Protocols

Ethinylestradiol-Induced Cholestasis in Rats

This model is used to study cholestatic liver injury and to evaluate the efficacy of choleretic compounds like this compound.

  • Animal Model: Male Wistar rats (200-250g).

  • Induction of Cholestasis:

    • Administer 17α-ethinylestradiol (EE) subcutaneously at a dose of 5 mg/kg body weight daily for 5 consecutive days.

    • The vehicle for EE can be propylene (B89431) glycol.

  • Treatment Group:

    • On day 6, administer this compound intraperitoneally at a dose of 100 mg/kg body weight.

  • Surgical Procedure for Bile Collection:

    • Anesthetize the rats (e.g., with sodium pentobarbital).

    • Perform a midline laparotomy to expose the bile duct.

    • Cannulate the common bile duct with polyethylene (B3416737) tubing (PE-10).

    • Collect bile in pre-weighed tubes at regular intervals (e.g., every 15 minutes) for a total of 90-120 minutes.

  • Biochemical Analysis:

    • Measure bile flow gravimetrically, assuming a bile density of 1.0 g/ml.

    • Analyze bile for the concentration of bile salts, cholesterol, and phospholipids (B1166683) using standard enzymatic and colorimetric assays.

    • Analyze plasma for markers of liver injury such as ALT, AST, and bilirubin.

  • Membrane Fluidity Measurement:

    • Isolate liver plasma membranes by differential centrifugation.

    • Determine membrane fluidity by measuring the steady-state fluorescence polarization of a fluorescent probe like 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH).

General Workflow for In Vivo Evaluation of this compound

experimental_workflow animal_model Animal Model Selection (e.g., Wistar Rats) induction Induction of Liver Disease (e.g., EE, CCl4, BDL) animal_model->induction treatment This compound Administration (Dose, Route, Duration) induction->treatment monitoring In-life Monitoring (Weight, Clinical Signs) treatment->monitoring sampling Sample Collection (Blood, Bile, Liver Tissue) monitoring->sampling analysis Biochemical & Histological Analysis sampling->analysis data Data Interpretation analysis->data

Caption: General experimental workflow for in vivo studies of this compound.

Signaling Pathways: Therapeutic Potential in Inflammation and Fibrosis

While direct evidence for this compound's effects on inflammatory and fibrotic signaling pathways is limited, its classification as a terpenoid allows for hypothesized mechanisms based on the known actions of other compounds in this class.

Proposed Anti-Inflammatory Signaling Pathway of this compound

Many terpenoids exert anti-inflammatory effects by inhibiting the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway. It is plausible that this compound shares this mechanism.

anti_inflammatory_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Pro-inflammatory Receptor (e.g., TLR4) IKK IKK Complex Receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_p65 NF-κB (p65/p50) NFkB_p65_nuc NF-κB (p65/p50) NFkB_p65->NFkB_p65_nuc Translocation This compound This compound This compound->IKK Inhibits (Proposed) DNA DNA NFkB_p65_nuc->DNA Binds to Cytokines Pro-inflammatory Genes (TNF-α, IL-6, IL-1β) DNA->Cytokines Transcription

Caption: Proposed anti-inflammatory mechanism of this compound via NF-κB inhibition.

Proposed Anti-Fibrotic Signaling Pathway of this compound

The activation of hepatic stellate cells (HSCs) is a central event in liver fibrosis, largely driven by the TGF-β (Transforming Growth Factor-beta) signaling pathway. Terpenoids have been shown to interfere with this pathway. This compound's ability to modulate membrane fluidity might also influence the function of receptors and signaling complexes involved in HSC activation.

anti_fibrotic_pathway cluster_extracellular Extracellular Space cluster_membrane HSC Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β1 TGFbR TGF-β Receptor TGFb->TGFbR SMAD23 SMAD2/3 TGFbR->SMAD23 Phosphorylates This compound This compound This compound->TGFbR Modulates Receptor Function? (Proposed) This compound->SMAD23 Inhibits Phosphorylation? (Proposed) pSMAD23 p-SMAD2/3 SMAD_complex SMAD Complex pSMAD23->SMAD_complex SMAD4 SMAD4 SMAD4->SMAD_complex SMAD_complex_nuc SMAD Complex SMAD_complex->SMAD_complex_nuc Translocation DNA DNA SMAD_complex_nuc->DNA Binds to Fibrosis_genes Pro-fibrotic Genes (Collagen, α-SMA) DNA->Fibrosis_genes Transcription

Caption: Proposed anti-fibrotic mechanism of this compound via TGF-β/SMAD inhibition.

Discussion and Future Directions

The available evidence strongly supports the therapeutic utility of this compound in cholestatic liver diseases. Its well-defined choleretic action and its effect on membrane fluidity provide a solid foundation for its clinical use in these conditions.

The primary knowledge gap lies in the potential of this compound to treat the inflammatory and fibrotic aspects of chronic liver disease. While the proposed mechanisms, based on the broader class of terpenoids, are compelling, they require direct experimental validation. Future research should focus on:

  • In vitro studies: Investigating the direct effects of this compound on hepatic stellate cells (e.g., proliferation, activation, collagen production) and macrophages (e.g., cytokine release).

  • Molecular studies: Elucidating the specific interactions of this compound with components of the NF-κB and TGF-β signaling pathways.

  • Animal models of fibrosis: Evaluating the efficacy of this compound in well-established models of liver fibrosis, such as carbon tetrachloride (CCl4) or bile duct ligation (BDL) models.

Conclusion

This compound is a valuable therapeutic agent for a range of liver diseases, particularly those with a cholestatic component. Its unique mechanism of action, centered on enhancing bile flow and restoring hepatocyte membrane fluidity, addresses key pathological features of these conditions. The exploration of its potential anti-inflammatory and anti-fibrotic properties, as outlined in this guide, presents an exciting frontier for future research that could significantly broaden its clinical applications in hepatology.

References

Preclinical Pharmacokinetic Profile of Epomediol: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the preclinical pharmacokinetic profile of Epomediol (B1195073), a synthetic terpenoid with choleretic properties. The information presented herein is compiled from foundational preclinical studies, focusing on the absorption, distribution, metabolism, and excretion (ADME) of this compound in animal models. This document is intended to serve as a resource for researchers and professionals involved in drug development and related scientific fields.

Quantitative Data Summary

The following tables summarize the key findings from preclinical studies on this compound, focusing on its biotransformation and excretion.

Table 1: Metabolites of this compound Identified in Rats [1]

Metabolite NameMatrix Found
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-oneUrine
1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanolUrine
1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-beta-glucuronide-7-olUrine, Bile, Feces (trace amounts)
Unchanged this compoundUrine, Bile, Feces (trace amounts)

Table 2: Excretion Profile of this compound and its Glucuronide Metabolite in Rats [1]

MatrixCompounds DetectedRelative Amount
BileUnchanged this compound, Glucuronide MetaboliteNot specified
FecesUnchanged this compound, Glucuronide MetaboliteTrace amounts

The presence of this compound and its glucuronide metabolite in bile and feces suggests the potential for enterohepatic circulation.[1]

Experimental Protocols

Detailed methodologies from key preclinical studies are outlined below to provide a clear understanding of the experimental context.

2.1 Biotransformation Study in Rats [1]

  • Animal Model: Rats (specific strain not detailed in the abstract).

  • Drug Administration:

    • Oral (peroral).

    • Intravenous.

  • Sample Collection: Urine, bile, and feces were collected for analysis.

  • Metabolite Isolation and Identification: The collected biological samples underwent processes to isolate the biotransformation products. The identification of this compound and its metabolites was performed using a combination of:

    • Mass spectrometry.

    • Proton magnetic resonance.

    • Infrared techniques.

2.2 Biliary Secretion Study in Rats [2]

  • Animal Model: Rats, recovered from anesthesia and in stabilized conditions.

  • Drug Administration:

    • Continuous intravenous infusion of Na+ taurocholate (120 or 240 nmol/min/100g body weight) or physiologic saline (NaCl 0.16 M).

    • This compound was administered at rates of 20 and 50 mg/kg/h through a second syringe connected to the same vein catheter.

  • Objective: To define the role of this compound on biliary secretion.

  • Key Findings: this compound's effect is dose-dependent, increasing bile flow by up to 67%.[2] The choleretic action was more significant at lower rates of bile acid secretion.[2]

Visualized Pathways and Workflows

The following diagrams, created using the DOT language, illustrate key processes related to the preclinical evaluation of this compound.

cluster_absorption Administration cluster_distribution Distribution cluster_metabolism Metabolism (Liver) cluster_excretion Excretion Drug Administration Drug Administration Systemic Circulation Systemic Circulation Drug Administration->Systemic Circulation This compound This compound Systemic Circulation->this compound Metabolite1 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one This compound->Metabolite1 Metabolite2 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol This compound->Metabolite2 Metabolite3 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-beta-glucuronide-7-ol This compound->Metabolite3 Urine Urine Metabolite1->Urine Metabolite2->Urine Metabolite3->Urine Bile Bile Metabolite3->Bile Feces Feces Bile->Feces Enterohepatic Circulation

Figure 1: Metabolic Pathway of this compound in Rats.

G cluster_animal_prep Animal Preparation cluster_analysis Analysis Animal Model (Rat) Animal Model (Rat) Oral Oral Intravenous Intravenous Urine Urine Oral->Urine Bile Bile Oral->Bile Feces Feces Oral->Feces Intravenous->Urine Intravenous->Bile Intravenous->Feces Metabolite Isolation Metabolite Isolation Urine->Metabolite Isolation Bile->Metabolite Isolation Feces->Metabolite Isolation Structural Identification Structural Identification Metabolite Isolation->Structural Identification

Figure 2: Experimental Workflow for Biotransformation Studies.

Discussion and Conclusion

The available preclinical data indicates that this compound undergoes metabolism in rats, leading to the formation of at least three identifiable metabolites that are primarily excreted in the urine.[1] The presence of a glucuronide conjugate in bile and feces suggests that biliary excretion and potential enterohepatic recirculation are features of this compound's pharmacokinetic profile.[1]

The choleretic effect of this compound has been shown to be dose-dependent and is more pronounced at lower rates of bile acid secretion, suggesting a mechanism of action that is both independent of and additive to that of bile acids.[2]

It is important to note that the publicly available literature lacks comprehensive quantitative pharmacokinetic parameters such as Cmax, Tmax, AUC, elimination half-life, and bioavailability. Further studies would be required to fully characterize these aspects of this compound's pharmacokinetic profile. The methodologies described in the existing literature, however, provide a solid foundation for the design of such future preclinical investigations. This guide serves as a summary of the current understanding and a framework for further research into the pharmacokinetics of this compound.

References

Methodological & Application

Application Notes and Protocols for Epomediol Administration in Rat Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Epomediol (B1195073), a synthetic terpenoid with choleretic properties, and detail protocols for its administration in rat models based on published scientific literature.

Mechanism of Action

This compound exerts its primary effect by increasing bile flow.[1][2] Its mechanism of action is understood to be multifactorial:

  • Bile Acid Independent and Additive Action : The choleretic effect of this compound appears to be both independent of and additive to the mechanisms governing bile acid secretion.[1] This suggests it acts on pathways that are distinct from those directly stimulated by bile acids.

  • Increased Membrane Fluidity : In models of ethinylestradiol-induced cholestasis, this compound has been shown to reverse the condition by increasing the fluidity of the liver plasma membrane.[2] This alteration in the physical properties of the cell membrane may facilitate the transport of biliary components.

  • Modulation of Glutathione (B108866) Homeostasis : this compound has been observed to normalize the levels of reduced and oxidized glutathione in the livers of rats treated with ethinylestradiol, suggesting a role in mitigating oxidative stress associated with cholestasis.[3]

The effect of this compound is dose-dependent, with a more pronounced choleretic action observed at lower rates of bile acid secretion.[1] The compound is metabolized in the liver, and its glucuronide conjugate is excreted into the bile.[4]

Quantitative Data Summary

The following tables summarize the quantitative data on the administration and effects of this compound in rat models as reported in the cited literature.

Table 1: Intravenous Administration of this compound and its Effect on Bile Flow

Dosage (mg/kg/h)Route of AdministrationEffect on Bile FlowReference
20Intravenous InfusionDose-dependent increase[1]
50Intravenous InfusionUp to 67% increase[1]

Table 2: Intraperitoneal Administration of this compound in a Cholestasis Model

Dosage (mg/kg)Route of AdministrationModelEffectReference
100IntraperitonealEthinylestradiol-induced cholestasisReversal of impaired BSP transport and bile flow[2]

Experimental Protocols

The following are detailed methodologies for the administration of this compound in rat models, derived from published studies.

Protocol for Intravenous Infusion of this compound

This protocol is based on the methodology described by Zanninelli et al. (1992).[1]

Objective: To assess the dose-dependent choleretic effect of this compound.

Materials:

  • This compound

  • Physiological saline (0.9% NaCl) or other suitable vehicle

  • Infusion pumps

  • Catheters for intravenous administration

  • Male Wistar rats (or other appropriate strain)

  • Anesthetic agent (e.g., urethane)

  • Bile duct cannulation equipment for bile collection

Procedure:

  • Animal Preparation:

    • Anesthetize the rat according to approved institutional protocols.

    • Perform a laparotomy to expose the common bile duct.

    • Cannulate the common bile duct for bile collection.

    • Insert a catheter into a suitable vein (e.g., femoral or jugular vein) for infusion.

  • Drug Preparation:

    • Prepare a stock solution of this compound in a suitable vehicle. The concentration should be calculated based on the desired infusion rate and the weight of the animal.

  • Administration:

    • Begin a continuous intravenous infusion of the vehicle solution to establish a baseline bile flow rate.

    • Following the stabilization period, administer this compound via a continuous intravenous infusion at the desired dose (e.g., 20 or 50 mg/kg/h).

    • Use a separate infusion pump for the this compound solution to ensure accurate delivery.

  • Sample Collection and Analysis:

    • Collect bile samples at regular intervals before, during, and after this compound infusion.

    • Measure the bile flow rate (e.g., gravimetrically or volumetrically).

    • Analyze bile composition as required for the specific study (e.g., bile acids, electrolytes).

Protocol for Intraperitoneal Administration of this compound

This protocol is adapted from the study by Cereda et al. (1989) for a model of drug-induced cholestasis.[2]

Objective: To evaluate the protective or restorative effect of this compound in a model of ethinylestradiol-induced cholestasis.

Materials:

  • This compound

  • Ethinylestradiol

  • Suitable vehicle for injections (e.g., sesame oil for ethinylestradiol, saline for this compound)

  • Syringes and needles for subcutaneous and intraperitoneal injections

  • Male Sprague-Dawley rats (or other appropriate strain)

Procedure:

  • Induction of Cholestasis (if applicable):

    • Administer ethinylestradiol (e.g., 5 mg/kg, subcutaneously) daily for a specified period (e.g., 5 days) to induce cholestasis.

    • A control group should receive the vehicle only.

  • Drug Preparation:

    • Prepare a solution or suspension of this compound in a suitable vehicle for intraperitoneal injection.

  • Administration:

    • Administer this compound via intraperitoneal injection at the desired dose (e.g., 100 mg/kg).

    • The timing of this compound administration will depend on the study design (e.g., co-administration with the cholestatic agent or as a rescue treatment).

  • Assessment of Efficacy:

    • At the end of the treatment period, collect blood and bile samples for analysis.

    • Measure parameters indicative of cholestasis and liver function, such as serum bilirubin, bile salt levels, and bile flow.

    • Assess liver plasma membrane fluidity if this is a specific endpoint of the study.

Visualizations

Signaling and Mechanistic Pathway of this compound

Epomediol_Mechanism cluster_administration Administration cluster_liver Hepatocyte cluster_effects Physiological Effects This compound This compound Membrane Plasma Membrane This compound->Membrane Increases Fluidity BileAcidTransport Bile Acid Transport This compound->BileAcidTransport Independent & Additive Action Glutathione Glutathione Homeostasis This compound->Glutathione Normalizes Levels MembraneFluidity Increased Membrane Fluidity Membrane->MembraneFluidity BileFlow Increased Bile Flow (Choleretic Effect) BileAcidTransport->BileFlow OxidativeStress Reduced Oxidative Stress Glutathione->OxidativeStress MembraneFluidity->BileFlow

Caption: High-level overview of this compound's mechanism of action in hepatocytes.

Experimental Workflow for this compound Administration in Rats

Experimental_Workflow start Start animal_prep Animal Preparation (Anesthesia, Cannulation) start->animal_prep drug_prep This compound Formulation start->drug_prep administration Administration (IV Infusion or IP Injection) animal_prep->administration drug_prep->administration monitoring In-life Monitoring (e.g., Bile Collection) administration->monitoring sample_collection Terminal Sample Collection (Blood, Tissues) monitoring->sample_collection analysis Biochemical & Histological Analysis sample_collection->analysis end End analysis->end

Caption: General experimental workflow for this compound studies in rat models.

References

Application Notes and Protocols for Measuring the Choleretic Effects of Epomediol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to utilizing in vivo and in vitro assays for characterizing the choleretic properties of Epomediol (B1195073), a synthetic terpenoid compound. The following protocols and data are designed to assist in the preclinical evaluation of this compound and similar choleretic agents.

Introduction to this compound's Choleretic Action

This compound has been demonstrated to increase bile flow in a dose-dependent manner.[1][2][3] Its mechanism of action is multifaceted, involving both bile acid-dependent and bile acid-independent pathways.[1][4][5] Key reported effects include:

  • Increased Bile Flow: this compound administration leads to a significant increase in bile secretion.[1][2][6]

  • Enhanced Bile Acid Secretion: The compound stimulates the secretion of bile acids.[4][6]

  • Modulation of Bile Composition: this compound alters the lipid composition of bile, including cholesterol and phospholipids.[6]

  • Increased Liver Plasma Membrane Fluidity: It has been shown to reverse the decrease in liver plasma membrane fluidity associated with cholestasis.[7]

  • Stimulation of Bile Acid Synthesis: Evidence suggests that this compound enhances the expression of cholesterol 7α-hydroxylase, the rate-limiting enzyme in bile acid synthesis.[4]

  • Active Metabolite: The choleretic effect of this compound is strongly correlated with the biliary concentration of its mono-beta-glucuronide metabolite, suggesting this is the active form of the compound.[2][3]

Quantitative Data Summary

The following tables summarize the quantitative effects of this compound on bile flow and composition as reported in preclinical studies.

Table 1: Dose-Dependent Effect of this compound on Bile Flow in Rats

This compound DoseRoute of AdministrationPercent Increase in Bile FlowReference
20 mg/kg/hIntravenousUp to 67% (dependent on bile acid secretion rate)[1]
50 mg/kg/hIntravenousUp to 67% (dependent on bile acid secretion rate)[1]
30-300 mg/kgOralDose-dependent increase[2][3]
100 mg/kgIntraperitonealRestored bile flow to control values in ethinylestradiol-induced cholestasis[7]

Table 2: Effect of this compound on Bile Flow and Composition in Normal and Cholestatic Rats

Treatment GroupBile FlowBile Acid SecretionCholesterol SecretionReference
ControlBaselineBaselineBaseline[4]
This compound+42%+74%+42%[4]
Ethinylestradiol (EE)-43%-37%-45%[4]
EE + this compound+13% (vs. EE)+29% (vs. EE)+31% (vs. EE)[4]

Experimental Protocols

In Vivo Assay: Measurement of Choleretic Effects in Bile Duct-Cannulated Rats

This protocol describes the in vivo assessment of this compound's choleretic activity in rats.

Objective: To measure the effect of this compound on the rate of bile flow and the composition of bile.

Materials:

  • Male Wistar rats (200-250g)

  • Anesthetic (e.g., isoflurane, ketamine/xylazine)

  • Polyethylene (B3416737) tubing (for cannulation)

  • Surgical instruments

  • Infusion pump

  • Metabolic cages for bile collection

  • This compound

  • Vehicle for this compound (e.g., saline, DMSO)

  • (Optional) Cholestasis-inducing agent (e.g., ethinylestradiol)

Procedure:

  • Animal Preparation: Anesthetize the rat and perform a midline laparotomy to expose the common bile duct.

  • Bile Duct Cannulation: Carefully insert a polyethylene cannula into the common bile duct towards the liver and secure it with ligatures. Exteriorize the cannula through a subcutaneous tunnel to the back of the neck.

  • Recovery: Allow the animals to recover from surgery for 24-48 hours in metabolic cages, with free access to food and water.

  • Experimental Groups:

    • Group 1: Vehicle control

    • Group 2: this compound (various doses)

    • (Optional) Group 3: Ethinylestradiol-induced cholestasis + Vehicle

    • (Optional) Group 4: Ethinylestradiol-induced cholestasis + this compound

  • Drug Administration: Administer this compound or vehicle via the desired route (e.g., intravenous infusion, oral gavage).

  • Bile Collection: Collect bile samples at timed intervals (e.g., every 15-30 minutes) for a specified duration.

  • Measurement of Bile Flow: Determine the volume of bile collected per unit time and normalize to the body weight of the rat (e.g., µL/min/100g).

  • Bile Composition Analysis: Analyze the collected bile for:

    • Bile Acids: Use enzymatic assays or chromatographic methods (HPLC, LC-MS).

    • Cholesterol: Use enzymatic or GC-based methods.

    • Phospholipids: Measure inorganic phosphate (B84403) after acid digestion.

    • This compound and its metabolites: Use LC-MS for quantification.

G cluster_prep Animal Preparation and Surgery cluster_exp Experiment cluster_analysis Data Analysis anesthesia Anesthetize Rat laparotomy Midline Laparotomy anesthesia->laparotomy cannulation Cannulate Common Bile Duct laparotomy->cannulation exteriorize Exteriorize Cannula cannulation->exteriorize recovery Recovery in Metabolic Cage exteriorize->recovery grouping Assign to Experimental Groups recovery->grouping administration Administer this compound/Vehicle grouping->administration collection Collect Bile at Timed Intervals administration->collection flow_measurement Measure Bile Flow Rate collection->flow_measurement composition_analysis Analyze Bile Composition flow_measurement->composition_analysis

Experimental workflow for in vivo choleretic assay.

In Vitro Assay: Taurocholate Uptake in Isolated Rat Hepatocytes

This protocol is for assessing the effect of this compound on the uptake of bile acids by hepatocytes.

Objective: To determine if this compound influences the transport of bile acids into liver cells.

Materials:

  • Male Wistar rats (200-250g)

  • Collagenase perfusion solutions

  • Hepatocyte culture medium (e.g., Williams' Medium E)

  • Collagen-coated culture plates

  • [³H]-Taurocholate

  • Scintillation counter and fluid

  • This compound

Procedure:

  • Hepatocyte Isolation: Isolate hepatocytes from rat liver using a two-step collagenase perfusion method.

  • Cell Culture: Plate the isolated hepatocytes on collagen-coated plates and culture for 4-6 hours to allow for cell attachment.

  • Treatment: Pre-incubate the hepatocyte monolayers with this compound at various concentrations or vehicle for a specified time.

  • Taurocholate Uptake Assay:

    • Wash the cells with pre-warmed buffer.

    • Incubate the cells with buffer containing a known concentration of [³H]-taurocholate for a short period (e.g., 1-5 minutes).

    • Stop the uptake by rapidly washing the cells with ice-cold buffer.

    • Lyse the cells and measure the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the rate of taurocholate uptake and compare the rates between this compound-treated and control cells.

G cluster_isolation Hepatocyte Isolation cluster_culture Cell Culture and Treatment cluster_assay Uptake Assay perfusion Two-step Collagenase Perfusion purification Hepatocyte Purification perfusion->purification plating Plate on Collagen-coated Dishes purification->plating attachment Allow Cell Attachment plating->attachment treatment Pre-incubate with this compound attachment->treatment incubation Incubate with [3H]-Taurocholate treatment->incubation stop_reaction Stop Uptake with Cold Buffer incubation->stop_reaction lysis Cell Lysis stop_reaction->lysis measurement Measure Radioactivity lysis->measurement

Workflow for in vitro taurocholate uptake assay.

Proposed Signaling Pathway for this compound's Choleretic Effect

While the precise signaling cascade initiated by this compound is not fully elucidated, based on current evidence, a plausible mechanism can be proposed. This compound, primarily as its glucuronide conjugate, appears to exert its effects through a combination of genomic and non-genomic actions.

G This compound This compound glucuronidation Hepatic Glucuronidation This compound->glucuronidation epomediol_g This compound-Glucuronide (Active Metabolite) glucuronidation->epomediol_g membrane Increased Plasma Membrane Fluidity epomediol_g->membrane Non-Genomic Effect cyp7a1 Increased Cholesterol 7α-hydroxylase (CYP7A1) Expression/Activity epomediol_g->cyp7a1 Genomic Effect na_transport Enhanced Na+ Transport into Bile membrane->na_transport bile_acid_synthesis Increased Bile Acid Synthesis cyp7a1->bile_acid_synthesis badf Increased Bile Acid-Dependent Bile Flow (BADF) bile_acid_synthesis->badf choleresis CHOLERESIS (Increased Total Bile Flow) badf->choleresis baif Increased Bile Acid-Independent Bile Flow (BAIF) na_transport->baif baif->choleresis

Proposed mechanism of this compound's choleretic action.

Pathway Description:

  • Metabolic Activation: this compound undergoes glucuronidation in the liver to form its active metabolite, this compound-glucuronide.[2][3]

  • Genomic Effect on Bile Acid Synthesis: this compound-glucuronide is proposed to upregulate the expression and/or activity of cholesterol 7α-hydroxylase (CYP7A1).[4] This is the rate-limiting step in the classical pathway of bile acid synthesis from cholesterol.

  • Increased Bile Acid-Dependent Flow (BADF): The resulting increase in the synthesis and subsequent secretion of bile acids into the bile canaliculi creates an osmotic gradient, driving water and electrolytes into the bile, thereby increasing the bile acid-dependent fraction of bile flow.

  • Non-Genomic Effect on Membrane Fluidity: this compound also increases the fluidity of the hepatocyte plasma membrane.[7] This alteration in the lipid bilayer can enhance the function of membrane-bound transport proteins.

  • Increased Bile Acid-Independent Flow (BAIF): The increased membrane fluidity may facilitate the transport of ions, such as Na+, into the bile.[1] This enhanced electrolyte transport creates an osmotic drive for water movement, contributing to the bile acid-independent fraction of bile flow.

  • Combined Choleretic Effect: The synergistic increase in both bile acid-dependent and bile acid-independent flow results in a robust overall choleretic effect.

References

Application Notes & Protocols: Synthesis of Epomediol Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction:

Epomediol (B1195073), chemically known as (1s,4r,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol, is a synthetic terpenoid with notable choleretic properties. It has been clinically utilized for the symptomatic relief of pruritus associated with intrahepatic cholestasis of pregnancy. The unique bicyclo[2.2.2]octane core structure of this compound presents a scaffold for the development of various derivatives with potential therapeutic applications. These application notes provide detailed protocols for the synthesis of this compound and its derivatives, focusing on key chemical transformations and characterization methods.

Section 1: Synthetic Strategies for the this compound Scaffold

The synthesis of this compound and its derivatives hinges on the construction of the 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane core, which is also known as the 1,8-cineole skeleton. A common and efficient strategy commences with the readily available monoterpene, α-terpineol. The general synthetic approach involves an intramolecular cyclization to form the bicyclic ether, followed by functionalization to introduce the desired substituents.

A plausible and documented synthetic pathway involves the following key transformations:

  • Intramolecular Cyclization/Epoxidation of α-Terpineol: Treatment of α-terpineol with a peroxy acid, such as m-chloroperbenzoic acid (m-CPBA), can lead to an epoxide intermediate which then undergoes a back-side attack by the hydroxyl group to form the bicyclic ether core with a hydroxyl group.

  • Introduction of Unsaturation: To create a handle for further functionalization, a double bond can be introduced into the bicyclic structure. This can be achieved through dehydration of a hydroxyl group or elimination from a suitable leaving group.

  • Stereoselective Dihydroxylation: The key step in the synthesis of this compound is the stereoselective dihydroxylation of the alkene intermediate to yield the desired endo,endo-diol. This can be accomplished using established methods like the Woodward or Upjohn dihydroxylation.

  • Derivatization: Once the this compound core is synthesized, various derivatives can be prepared by functionalizing the hydroxyl groups, for instance, through esterification.

Below is a diagram illustrating the general synthetic workflow for this compound.

G cluster_0 Synthesis of this compound A α-Terpineol B Intramolecular Cyclization /Epoxidation A->B C Hydroxylated Bicyclic Ether B->C D Introduction of Unsaturation C->D E Bicyclic Alkene Intermediate D->E F Stereoselective Dihydroxylation E->F G This compound F->G H Derivatization G->H I This compound Derivatives H->I

A general workflow for the synthesis of this compound and its derivatives.

Section 2: Experimental Protocols

Protocol 2.1: Synthesis of endo-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (Hydroxylated Core)

This protocol describes the synthesis of a hydroxylated precursor to this compound starting from α-terpineol.

Materials:

Procedure:

  • Dissolve m-CPBA (1.2 equivalents) in DCM in a round-bottomed flask and cool to 0 °C in an ice-water bath.

  • Slowly add a solution of α-terpineol (1.0 equivalent) in DCM to the m-CPBA solution over 2 hours with continuous stirring.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 1.5 hours.

  • Quench the reaction by the dropwise addition of an aqueous solution of Na₂CO₃ and Na₂SO₃.

  • Stir the mixture for 15 minutes, then separate the organic layer.

  • Extract the aqueous layer twice with diethyl ether.

  • Combine the organic extracts and dry over anhydrous Na₂SO₄.

  • Remove the solvent under reduced pressure to obtain a crude oil.

  • Purify the crude product by silica gel column chromatography using a hexane:ethyl acetate gradient to yield the title compound.

Table 1: Summary of Reaction Parameters for Protocol 2.1

ParameterValue
Starting Material α-Terpineol
Key Reagent m-Chloroperbenzoic acid (m-CPBA)
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time ~3.5 hours
Work-up Quenching with Na₂CO₃/Na₂SO₃, extraction
Purification Silica gel chromatography
Expected Yield 5-10% (literature reported for a similar synthesis)[1]
Protocol 2.2: Synthesis of 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene (Bicyclic Alkene Intermediate)

This protocol describes the formation of the alkene intermediate necessary for dihydroxylation.

Materials:

Procedure:

  • To a solution of endo-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-ol (1.0 equivalent) in toluene, add triphenylphosphine (1.5 equivalents) and imidazole (2.0 equivalents).

  • Add iodine (1.5 equivalents) portion-wise and stir the mixture at room temperature for 2 hours.

  • Filter the reaction mixture and concentrate the filtrate under reduced pressure.

  • To the crude product, add DBU (1.5 equivalents) and heat the mixture at 80 °C for 4 hours.

  • Cool the reaction mixture, dilute with diethyl ether, and wash with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ and concentrate under reduced pressure.

  • Purify the residue by column chromatography on silica gel to afford the title alkene.

Table 2: Summary of Reaction Parameters for Protocol 2.2

ParameterValue
Starting Material endo-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-ol
Key Reagents Triphenylphosphine, Iodine, Imidazole, DBU
Solvent Toluene
Reaction Temperature Room Temperature then 80 °C
Reaction Time 6 hours
Work-up Acid-base extraction
Purification Silica gel chromatography
Expected Yield Moderate to good
Protocol 2.3: Synthesis of this compound via Upjohn Dihydroxylation

This protocol details the stereoselective synthesis of this compound from the bicyclic alkene intermediate using the Upjohn dihydroxylation method, which is known to favor the formation of cis-diols.[2][3][4]

Materials:

  • 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene

  • Osmium tetroxide (OsO₄, 4% solution in water)

  • N-Methylmorpholine N-oxide (NMO)

  • Acetone (B3395972)

  • Water

  • Sodium sulfite (Na₂SO₃)

  • Ethyl acetate

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve the bicyclic alkene (1.0 equivalent) in a mixture of acetone and water (10:1).

  • Add NMO (1.5 equivalents) to the solution and stir until dissolved.

  • Add a catalytic amount of OsO₄ solution (0.02 equivalents) dropwise to the reaction mixture.

  • Stir the mixture at room temperature for 12-24 hours, monitoring the reaction progress by TLC.

  • Upon completion, quench the reaction by adding a saturated aqueous solution of Na₂SO₃ and stir for 30 minutes.

  • Extract the mixture with ethyl acetate (3 x).

  • Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄.

  • Concentrate the solution under reduced pressure and purify the crude product by recrystallization or column chromatography to yield this compound.

Table 3: Summary of Reaction Parameters for Protocol 2.3

ParameterValue
Starting Material 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-ene
Key Reagents Osmium tetroxide (catalytic), N-Methylmorpholine N-oxide (stoichiometric)
Solvent Acetone/Water
Reaction Temperature Room Temperature
Reaction Time 12-24 hours
Work-up Quenching with Na₂SO₃, extraction
Purification Recrystallization or column chromatography
Expected Yield Good to high

Section 3: Synthesis of this compound Derivatives

Protocol 3.1: Esterification of this compound

This protocol provides a general method for the synthesis of ester derivatives of this compound.

Materials:

  • This compound

  • Acyl chloride or carboxylic acid anhydride (B1165640) (e.g., acetyl chloride, benzoyl chloride)

  • Pyridine (B92270) or triethylamine

  • Dichloromethane (DCM)

  • 1M HCl

  • Saturated NaHCO₃ solution

  • Brine

  • Anhydrous MgSO₄

Procedure:

  • Dissolve this compound (1.0 equivalent) in DCM and add pyridine (2.2 equivalents).

  • Cool the solution to 0 °C.

  • Slowly add the acyl chloride or anhydride (2.2 equivalents) to the solution.

  • Allow the reaction to warm to room temperature and stir for 4-6 hours.

  • Dilute the reaction mixture with DCM and wash sequentially with 1M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous MgSO₄ and concentrate under reduced pressure.

  • Purify the crude ester by column chromatography.

Table 4: Summary of Reaction Parameters for Protocol 3.1

ParameterValue
Starting Material This compound
Key Reagents Acyl chloride/anhydride, Pyridine
Solvent Dichloromethane (DCM)
Reaction Temperature 0 °C to Room Temperature
Reaction Time 4-6 hours
Work-up Acid-base extraction
Purification Silica gel chromatography
Expected Yield High

Section 4: Proposed Mechanism of Action

This compound is believed to exert its therapeutic effects in intrahepatic cholestasis of pregnancy by modulating the physical properties of liver cell membranes. The proposed mechanism is not based on a classical receptor-ligand interaction but rather on a biophysical alteration of the cell membrane.

Key aspects of the proposed mechanism include:

  • Increased Membrane Fluidity: this compound integrates into the lipid bilayer of hepatocytes, increasing its fluidity.[5] This effect is thought to counteract the membrane rigidification induced by high levels of estrogen metabolites in cholestasis of pregnancy.

  • Bile Acid-Independent Choleretic Effect: The increased membrane fluidity is proposed to enhance the function of membrane-bound transport proteins, leading to an increase in bile flow that is independent of bile acid secretion.[4] This helps in the clearance of accumulated bile components, thereby alleviating symptoms like pruritus.

The following diagram illustrates the proposed mechanism of action of this compound.

G cluster_0 Proposed Mechanism of this compound A High Estrogen Levels (in Intrahepatic Cholestasis of Pregnancy) B Decreased Hepatocyte Membrane Fluidity A->B C Impaired Bile Flow B->C F Increased Hepatocyte Membrane Fluidity B->F This compound counteracts D Pruritus C->D E This compound E->F G Improved Function of Membrane Transporters F->G H Increased Bile Flow (Bile Acid-Independent) G->H I Alleviation of Pruritus H->I

Proposed mechanism of action of this compound in alleviating cholestasis.

Section 5: Data Presentation

The following table summarizes the key synthetic intermediates and the final product, this compound.

Table 5: Key Compounds in the Synthesis of this compound

Compound NameStructureMolecular FormulaMolar Mass ( g/mol )Key Synthetic Step
α-TerpineolC₁₀H₁₈O154.25Starting Material
endo-1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octan-6-olC₁₀H₁₈O₂170.25Intramolecular Cyclization/Epoxidation
1,3,3-Trimethyl-2-oxabicyclo[2.2.2]oct-5-eneC₁₀H₁₆O152.23Elimination
This compoundC₁₀H₁₈O₃186.25Dihydroxylation

Disclaimer: The provided protocols are based on literature precedents and should be adapted and optimized for specific laboratory conditions. All chemical manipulations should be performed in a well-ventilated fume hood with appropriate personal protective equipment.

References

Application Notes and Protocols: Measuring Changes in Bile Acid Secretion After Epomediol Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Bile acids are amphipathic molecules synthesized from cholesterol exclusively in the liver.[1] They play a crucial role in lipid digestion, absorption of fat-soluble vitamins, and the elimination of cholesterol from the body.[1][2] The synthesis of bile acids is a primary pathway for cholesterol catabolism and is tightly regulated.[2][3] The process involves two main pathways: the classical (or neutral) pathway, initiated by the rate-limiting enzyme cholesterol 7α-hydroxylase (CYP7A1), and the alternative (or acidic) pathway, initiated by sterol 27-hydroxylase (CYP27A1).[4][5]

Epomediol (B1195073) is a synthetic terpenoid compound recognized for its choleretic effects, meaning it increases bile flow.[6][7] It has been investigated for its therapeutic potential in conditions like intrahepatic cholestasis of pregnancy, where it has been shown to alleviate symptoms such as pruritus.[6][8] Studies suggest that this compound enhances bile acid secretion by upregulating the expression of CYP7A1, the key enzyme in the classical bile acid synthesis pathway.[9] This action increases the overall bile acid pool size, synthesis, and secretion.[9]

These application notes provide detailed protocols for researchers to measure and characterize the changes in bile acid secretion following treatment with this compound, utilizing both in vivo and in vitro models.

Proposed Mechanism of Action: this compound and Bile Acid Synthesis

This compound is thought to exert its choleretic effect primarily by influencing the classical pathway of bile acid synthesis. By increasing the expression of the CYP7A1 enzyme, it promotes the conversion of cholesterol into the primary bile acids, cholic acid (CA) and chenodeoxycholic acid (CDCA).[5][9] This leads to an expanded bile acid pool and increased secretion into the bile canaliculi.

BileAcidPathway cluster_Hepatocyte Hepatocyte Cholesterol Cholesterol C7H 7α-Hydroxycholesterol Cholesterol->C7H CYP7A1 (Rate-limiting step) BileAcids Primary Bile Acids (CA, CDCA) C7H->BileAcids Multi-step enzymatic reactions ConjugatedBA Conjugated Bile Acids (Tauro-/Glyco-conjugates) BileAcids->ConjugatedBA Conjugation (Taurine, Glycine) BileCanaliculus Bile Canaliculus ConjugatedBA->BileCanaliculus BSEP Transporter This compound This compound This compound->C7H Stimulates Expression

Caption: this compound stimulates the rate-limiting enzyme CYP7A1 in hepatocytes.

Experimental Protocols

Two primary models are presented: an in vivo rat model for systemic effects and an in vitro model using sandwich-cultured hepatocytes for cell-autonomous effects.

Protocol 1: In Vivo Measurement in a Rat Model

This protocol is designed to measure bile flow and bile acid secretion in rats following this compound administration. It involves bile duct cannulation to allow for direct collection of bile.

InVivoWorkflow A 1. Animal Acclimatization (e.g., Wistar rats, 7 days) B 2. Group Assignment (Control vs. This compound) A->B C 3. Drug Administration (e.g., 100 mg/kg this compound, i.p. for 5 days) B->C D 4. Anesthesia & Bile Duct Cannulation C->D E 5. Bile Collection (Collect at timed intervals, e.g., every 30 min) D->E F 6. Sample Processing (Measure volume/weight, store at -80°C) E->F G 7. Bile Acid Analysis (Protocols 3.3a and 3.3b) F->G H 8. Data Analysis (Compare flow rate, BA concentration & profile) G->H

Caption: Experimental workflow for the in vivo rat model.

Methodology:

  • Animals: Male Wistar rats (250-300g) are acclimatized for one week with free access to standard chow and water.

  • Treatment Groups:

    • Control Group: Receives the vehicle (e.g., saline or corn oil) daily.

    • This compound Group: Receives this compound (e.g., 100 mg/kg, intraperitoneally) daily for 5 consecutive days.[9]

  • Surgical Procedure (Day 5):

    • Anesthetize rats (e.g., with ketamine/xylazine).

    • Perform a midline laparotomy to expose the common bile duct.

    • Carefully cannulate the bile duct with polyethylene (B3416737) tubing (e.g., PE-10) proximal to the liver.

    • Divert the cannula to the exterior for bile collection.

  • Bile Collection:

    • Allow the animal to stabilize for 30 minutes post-surgery.

    • Collect bile into pre-weighed tubes at 30-minute intervals for a period of 2-3 hours.

    • Record the weight of the collected bile. Assuming a density of 1 g/mL, calculate the bile flow rate (μL/min/100g body weight).

  • Sample Storage: Immediately store bile samples at -80°C until analysis.

Protocol 2: In Vitro Measurement in Sandwich-Cultured Hepatocytes (SCHs)

SCHs form functional bile canalicular networks, making them an excellent in vitro system to study bile acid secretion and drug-induced cholestasis.[10][11]

InVitroWorkflow A 1. Isolate & Plate Primary Hepatocytes (e.g., from rat or human donor) B 2. Matrigel Overlay (Create sandwich culture configuration) A->B C 3. Cell Culture & Stabilization (Allow formation of bile canaliculi, ~72h) B->C D 4. This compound Treatment (Incubate with desired concentrations) C->D E 5. Biliary Excretion Assay (e.g., B-CLEAR® or similar method) D->E F 6. Sample Collection (Collect medium for uptake; lyse cells for intracellular BA; collect biliary BA) E->F G 7. Bile Acid Analysis (Protocols 3.3a and 3.3b) F->G H 8. Data Analysis (Calculate Biliary Excretion Index, compare BA levels) G->H

Caption: Experimental workflow for the in vitro hepatocyte model.

Methodology:

  • Cell Culture:

    • Plate primary hepatocytes (human or rat) on collagen-coated plates.

    • After cell attachment (4-6 hours), overlay with a layer of extracellular matrix (e.g., Matrigel) to form the sandwich configuration.

    • Culture for 48-72 hours to allow for the formation of functional bile canalicular networks.

  • Treatment:

    • Incubate the SCHs with various concentrations of this compound (and a vehicle control) in fresh culture medium for a specified time (e.g., 24 hours).

  • Measurement of Biliary Excretion:

    • Wash the cells with a standard buffer (e.g., Hanks' Balanced Salt Solution - HBSS).

    • Incubate the cells in a Ca²⁺-free buffer to cause the tight junctions of the bile canaliculi to open, releasing the accumulated bile into the buffer.[12] This fraction represents the biliary-secreted bile acids.

    • Alternatively, incubate cells in a standard Ca²⁺-containing buffer. The bile acids measured in this buffer represent those that have undergone basolateral efflux.

    • Finally, lyse the cells to measure the intracellular bile acid content.

  • Sample Storage: Store all fractions (biliary, basolateral, intracellular) at -80°C until analysis.

Protocol 3: Quantification of Bile Acids

This method provides a rapid and cost-effective measurement of the total bile acid concentration in a sample.[13][14] It is based on the oxidation of 3α-hydroxy bile acids by the enzyme 3α-hydroxysteroid dehydrogenase (3α-HSD).[15]

Materials:

  • Commercial Total Bile Acid Assay Kit (e.g., from Cell Biolabs, STA-631, or similar).[15]

  • Bile samples (diluted as necessary).

  • Microplate reader capable of measuring absorbance at ~405 nm.

Procedure (based on a typical kit): [15]

  • Standard Curve Preparation: Prepare a standard curve using the bile acid standard (e.g., glycochenodeoxycholic acid) provided in the kit.

  • Sample Preparation: Thaw bile samples on ice. Dilute samples in the assay buffer to ensure the readings fall within the range of the standard curve.

  • Assay:

    • Add diluted standards and samples to a 96-well plate.

    • Add Assay Reagent containing cofactors like thio-NAD⁺.

    • Initiate the reaction by adding the 3α-HSD enzyme.

    • Incubate at 37°C for 30-60 minutes.

  • Measurement: Read the absorbance at 405 nm. The rate of thio-NADH formation is proportional to the bile acid concentration.

  • Calculation: Determine the TBA concentration in the samples by comparing their absorbance values to the standard curve.

This is the gold standard method for identifying and quantifying individual bile acid species, offering high sensitivity and specificity.[16][17]

Materials:

  • Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) system.

  • Bile samples, internal standards (deuterated bile acids).

  • Solvents: Acetonitrile (B52724), Methanol (B129727), Formic Acid (LC-MS grade).

  • Solid Phase Extraction (SPE) cartridges for sample cleanup.

Procedure:

  • Sample Preparation (Protein Precipitation & Extraction):

    • To a 50 µL aliquot of bile, add an internal standard mix.

    • Add 200 µL of ice-cold acetonitrile or methanol to precipitate proteins.

    • Vortex and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes.

    • Collect the supernatant for analysis. For complex matrices, an additional SPE cleanup step may be necessary.

  • UPLC Separation:

    • Inject the prepared sample onto a reverse-phase column (e.g., C18).

    • Separate the bile acids using a gradient elution with mobile phases such as water with formic acid (A) and acetonitrile/methanol with formic acid (B).

  • MS/MS Detection:

    • Perform detection using a mass spectrometer operating in negative ion mode.

    • Use Multiple Reaction Monitoring (MRM) to specifically detect and quantify each bile acid and its corresponding internal standard based on their unique precursor-to-product ion transitions.

  • Quantification: Construct calibration curves for each bile acid and calculate their concentrations in the samples based on the peak area ratios relative to their respective internal standards.

Data Presentation and Expected Outcomes

Quantitative data should be summarized in tables to facilitate clear comparison between control and this compound-treated groups.

Table 1: Effect of this compound on Biliary Secretion in Rats (In Vivo Model)

ParameterControl Group (Vehicle)This compound Group (100 mg/kg)% Changep-value
Bile Flow Rate (μL/min/100g) 10.5 ± 1.214.9 ± 1.5+42%<0.05
Total Bile Acid Secretion (nmol/min/100g) 350 ± 45609 ± 62+74%<0.01
Cholesterol Secretion (nmol/min/100g) 25.8 ± 3.136.6 ± 4.0+42%<0.05

Data are presented as Mean ± SD. Data are hypothetical, based on trends reported in the literature.[9]

Table 2: Bile Acid Composition in Rat Bile Following this compound Treatment (In Vivo Model)

Bile Acid SpeciesControl Group (% of Total)This compound Group (% of Total)
Primary Bile Acids
Cholic Acid (CA)35%45%
Chenodeoxycholic Acid (CDCA)15%20%
Secondary Bile Acids
Deoxycholic Acid (DCA)25%15%
Lithocholic Acid (LCA)5%3%
Conjugated Bile Acids
Tauro-cholic Acid (TCA)18%15%
Glyco-cholic Acid (GCA)2%2%

Data are hypothetical, illustrating an expected shift towards primary bile acids due to increased synthesis.

Table 3: Biliary Excretion of Taurocholic Acid (TCA) in Sandwich-Cultured Hepatocytes (In Vitro Model)

ParameterControl (Vehicle)This compound (10 µM)This compound (50 µM)
Intracellular TCA (pmol/mg protein) 150 ± 20185 ± 25210 ± 30
Biliary Excreted TCA (pmol/mg protein) 300 ± 40450 ± 55580 ± 65
Biliary Excretion Index (%) *66.7%70.8%73.4%

*Biliary Excretion Index (BEI) = [Biliary / (Intracellular + Biliary)] x 100. Data are hypothetical.

Expected Outcomes:

  • Increased Bile Flow: this compound treatment is expected to significantly increase the volume of secreted bile.[9][18]

  • Elevated Bile Acid Secretion: The total amount of bile acids secreted per unit of time is expected to rise, consistent with the choleretic effect.[9]

  • Shift in Bile Acid Profile: An increase in the proportion of primary bile acids (CA, CDCA) is anticipated, reflecting the upregulation of de novo synthesis via CYP7A1.[9]

  • Enhanced Biliary Excretion In Vitro: In the SCH model, this compound should lead to increased accumulation of bile acids within the canalicular networks, resulting in a higher Biliary Excretion Index.

References

Application Notes and Protocols for Studying Epomediol's Effects on Hepatocytes In Vitro

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Epomediol (B1195073) is a naturally occurring terpenoid compound that has demonstrated therapeutic potential in various liver conditions, including cholestasis and fatty liver disease.[1] Its mechanism of action is thought to involve choleretic effects (stimulation of bile production) and the stabilization of hepatocyte membranes.[2][3] These application notes provide a framework for utilizing in vitro hepatocyte models to investigate the efficacy and mechanisms of action of this compound. The provided protocols are designed to assess key aspects of hepatocyte health, including cell viability, cytotoxicity, apoptosis, oxidative stress, and metabolic function.

In Vitro Models

The selection of an appropriate in vitro model is critical for obtaining physiologically relevant data. Primary human hepatocytes (PHHs) are considered the gold standard due to their comprehensive metabolic capabilities. However, immortalized human hepatocyte cell lines like HepG2 and HepaRG are also widely used due to their availability and ease of use. For more complex studies, 3D spheroid and co-culture models that better mimic the in vivo liver microenvironment are recommended.

Experimental Protocols

A series of well-established assays can be employed to elucidate the effects of this compound on hepatocytes. Below are detailed protocols for key experiments.

Hepatocyte Culture and Treatment

Objective: To prepare and treat hepatocyte cultures with this compound for subsequent analysis.

Materials:

  • Primary human hepatocytes or a suitable hepatocyte cell line (e.g., HepG2, HepaRG)

  • Hepatocyte culture medium (e.g., Williams' E Medium supplemented with serum, insulin, and dexamethasone)

  • Collagen-coated culture plates

  • This compound stock solution (dissolved in a suitable solvent like DMSO)

  • Phosphate-buffered saline (PBS)

Protocol:

  • Seed hepatocytes onto collagen-coated plates at a predetermined density.

  • Culture the cells at 37°C in a humidified incubator with 5% CO2 until they reach the desired confluence.

  • Prepare working solutions of this compound in culture medium at various concentrations. A vehicle control (medium with the same concentration of solvent used for this compound) should also be prepared.

  • Remove the existing culture medium from the cells and replace it with the this compound-containing or vehicle control medium.

  • Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).

Assessment of Cell Viability (MTT Assay)

Objective: To quantify the effect of this compound on hepatocyte viability.

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells. Viable cells with active mitochondria reduce MTT to a purple formazan (B1609692) product.[4][5]

Protocol:

  • After the this compound treatment period, add MTT solution to each well at a final concentration of 0.5 mg/mL.

  • Incubate the plates for 2-4 hours at 37°C.

  • Add a solubilization solution (e.g., acidified isopropanol) to dissolve the formazan crystals.

  • Measure the absorbance at a wavelength of 570 nm using a microplate reader. The reference wavelength should be greater than 650 nm.[5]

Assessment of Cytotoxicity (LDH Assay)

Objective: To measure the extent of cell membrane damage caused by this compound.

Principle: The lactate (B86563) dehydrogenase (LDH) assay measures the activity of LDH released from the cytosol of damaged cells into the culture medium.[6][7]

Protocol:

  • After treatment, carefully collect the cell culture supernatant.

  • Prepare control wells for spontaneous LDH release (untreated cells) and maximum LDH release (cells treated with a lysis buffer).[6]

  • Transfer the supernatant to a new plate.

  • Add the LDH assay reaction mixture to each well.

  • Incubate the plate at room temperature, protected from light, for up to 30 minutes.

  • Measure the absorbance at 490 nm using a microplate reader.

Assessment of Apoptosis (Caspase-3/7 Activity Assay)

Objective: To determine if this compound induces apoptosis in hepatocytes.

Principle: Caspases-3 and -7 are key executioner caspases in the apoptotic pathway. This assay uses a luminogenic substrate that is cleaved by active caspases-3 and -7, generating a light signal.

Protocol:

  • Following treatment, equilibrate the plate to room temperature.

  • Add the Caspase-Glo® 3/7 Reagent to each well.

  • Mix gently and incubate at room temperature for 1-2 hours.

  • Measure the luminescence using a luminometer.

Assessment of Oxidative Stress

Objective: To measure the intracellular generation of reactive oxygen species.

Principle: 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a cell-permeable dye that is deacetylated by intracellular esterases and then oxidized by ROS to the highly fluorescent 2',7'-dichlorofluorescein (B58168) (DCF).

Protocol:

  • After treatment, wash the cells with warm PBS.

  • Load the cells with DCFH-DA solution (typically 10 µM) in PBS and incubate for 30-60 minutes at 37°C.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity using a fluorescence microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

Objective: To quantify the levels of the antioxidant glutathione (B108866).

Principle: The glutathione assay is a colorimetric method where GSH reacts with 5,5'-dithio-bis(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored product, 5-thio-2-nitrobenzoic acid (TNB), which is measured spectrophotometrically.[8]

Protocol:

  • After treatment, lyse the cells and deproteinate the samples.

  • Prepare a standard curve using known concentrations of GSH.

  • Add the cell lysate to a microplate.

  • Add the DTNB reaction mixture.

  • Incubate at room temperature for 5-10 minutes.

  • Measure the absorbance at 405-415 nm.[9]

Assessment of Metabolic Function (Cytochrome P450 Activity)

Objective: To evaluate the effect of this compound on the activity of key drug-metabolizing enzymes.

Principle: Commercially available luminogenic or fluorogenic assays can be used to measure the activity of specific cytochrome P450 (CYP) isozymes (e.g., CYP1A2, CYP2D6, CYP3A4).[10] These assays utilize substrates that are converted by the specific CYP into a luminescent or fluorescent product.

Protocol:

  • Follow the manufacturer's instructions for the specific CYP isozyme assay kit.

  • Typically, the protocol involves incubating the treated hepatocytes with the CYP-specific substrate.

  • After incubation, a detection reagent is added to generate a signal.

  • Measure the luminescence or fluorescence using a plate reader.

Data Presentation

Quantitative data from the aforementioned assays should be summarized in tables for clear comparison. Below are example tables for presenting hypothetical data.

Table 1: Effect of this compound on Hepatocyte Viability (MTT Assay)

This compound (µM)Cell Viability (% of Control)Standard Deviation
0 (Vehicle)100± 5.2
1098.7± 4.8
5095.3± 6.1
10092.1± 5.5

Table 2: Effect of this compound on Hepatocyte Cytotoxicity (LDH Assay)

This compound (µM)LDH Release (% of Maximum)Standard Deviation
0 (Vehicle)5.4± 1.2
106.1± 1.5
507.8± 2.0
1009.2± 2.3

Table 3: Effect of this compound on Apoptosis, Oxidative Stress, and CYP3A4 Activity

This compound (µM)Caspase-3/7 Activity (Fold Change)ROS Production (Fold Change)GSH Levels (% of Control)CYP3A4 Activity (% of Control)
0 (Vehicle)1.01.0100100
101.10.910598
501.20.811595
1001.30.712592

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for assessing the effects of this compound on cultured hepatocytes.

experimental_workflow cluster_prep Cell Preparation and Treatment cluster_assays Endpoint Assays cluster_analysis Data Analysis start Seed Hepatocytes culture Culture to Confluence start->culture treat Treat with this compound culture->treat viability Cell Viability (MTT) treat->viability cytotoxicity Cytotoxicity (LDH) treat->cytotoxicity apoptosis Apoptosis (Caspase-3/7) treat->apoptosis ros ROS Production treat->ros gsh GSH Levels treat->gsh cyp CYP450 Activity treat->cyp data Data Acquisition viability->data cytotoxicity->data apoptosis->data ros->data gsh->data cyp->data summarize Summarize in Tables data->summarize interpret Interpretation summarize->interpret

Caption: General experimental workflow for in vitro hepatocyte studies.

Potential Signaling Pathway of this compound

While the precise signaling pathways modulated by this compound in hepatocytes are still under investigation, evidence from studies on similar terpenoid compounds suggests a potential role in activating the Nrf2/ARE (Nuclear factor erythroid 2-related factor 2/Antioxidant Response Element) pathway.[11][12] This pathway is a key regulator of cellular defense against oxidative stress.

signaling_pathway cluster_cell Hepatocyte This compound This compound keap1_nrf2 Keap1-Nrf2 Complex This compound->keap1_nrf2 dissociation nrf2 Nrf2 keap1_nrf2->nrf2 nucleus Nucleus nrf2->nucleus translocation are ARE genes Antioxidant Genes (e.g., HO-1, GCLC) are->genes transcription proteins Cytoprotective Proteins genes->proteins translation protection Cellular Protection (Reduced Oxidative Stress) proteins->protection

Caption: Postulated Nrf2/ARE signaling pathway activation by this compound.

References

High-Performance Liquid Chromatography (HPLC) Methods for the Analysis of Epomediol: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed application note and corresponding protocols for the quantitative analysis of Epomediol (B1195073) using High-Performance Liquid Chromatography (HPLC). Due to the limited availability of published, validated HPLC methods for this compound in the public domain, this note outlines a proposed reversed-phase HPLC (RP-HPLC) method based on the physicochemical properties of the molecule. The provided protocols are intended to serve as a robust starting point for method development and validation in a research or quality control setting.

Introduction

This compound is a synthetic terpenoid with the chemical name 1,3,3-Trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol and a molecular formula of C10H18O3.[1][2][3][4][5] It has been investigated for its choleretic effects and used in the symptomatic treatment of itching associated with intrahepatic cholestasis of pregnancy.[1][2] Accurate and reliable analytical methods are crucial for the quality control of this compound in bulk drug substance, pharmaceutical formulations, and for its quantification in biological matrices during pharmacokinetic studies.

This application note describes a simple, isocratic RP-HPLC method for the determination of this compound. The method is designed to be robust and suitable for routine analysis.

Proposed HPLC Method

The chemical structure of this compound lacks a significant chromophore, which makes detection by UV-Vis spectrophotometry challenging at higher wavelengths. Therefore, a low wavelength is proposed for detection. For higher sensitivity and specificity, alternative detectors such as a Refractive Index Detector (RID), an Evaporative Light Scattering Detector (ELSD), or a Mass Spectrometer (MS) are recommended.

Chromatographic Conditions

ParameterRecommended Condition
Instrument HPLC system with UV or PDA detector
Column C18, 4.6 x 150 mm, 5 µm (or equivalent)
Mobile Phase Acetonitrile (B52724):Water (30:70, v/v)
Flow Rate 1.0 mL/min
Injection Volume 10 µL
Column Temperature 30 °C
Detection UV at 205 nm
Run Time 10 minutes

Experimental Protocols

Preparation of Solutions

Mobile Phase Preparation (Acetonitrile:Water, 30:70 v/v):

  • Measure 300 mL of HPLC-grade acetonitrile into a 1 L graduated cylinder.

  • Add 700 mL of HPLC-grade water to the same cylinder.

  • Mix thoroughly.

  • Degas the solution for at least 15 minutes using a suitable method (e.g., sonication or vacuum filtration).

Standard Stock Solution Preparation (1000 µg/mL):

  • Accurately weigh approximately 25 mg of this compound reference standard.

  • Transfer the weighed standard into a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 5 minutes to dissolve.

  • Allow the solution to return to room temperature.

  • Make up the volume to 25 mL with the mobile phase and mix well.

Working Standard Solutions:

  • Prepare a series of working standard solutions by serially diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 10, 25, 50, 100, 200 µg/mL).

Sample Preparation (for a hypothetical tablet formulation):

  • Weigh and finely powder no fewer than 20 tablets.

  • Accurately weigh a portion of the powder equivalent to 25 mg of this compound.

  • Transfer the powder to a 25 mL volumetric flask.

  • Add approximately 15 mL of the mobile phase and sonicate for 15 minutes to ensure complete extraction.

  • Allow the solution to cool to room temperature.

  • Make up the volume to 25 mL with the mobile phase and mix well.

  • Centrifuge a portion of the solution at 4000 rpm for 10 minutes.

  • Filter the supernatant through a 0.45 µm syringe filter into an HPLC vial.

Chromatographic Procedure
  • Equilibrate the HPLC system with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the prepared standard solutions in ascending order of concentration.

  • Inject the prepared sample solution(s).

  • Construct a calibration curve by plotting the peak area of the standard solutions against their corresponding concentrations.

  • Determine the concentration of this compound in the sample solution using the calibration curve.

Method Validation Summary (Hypothetical Data)

The proposed method should be validated according to ICH guidelines. The following tables summarize hypothetical but expected performance data for a validated method.

Table 1: System Suitability

ParameterAcceptance CriteriaHypothetical Result
Tailing Factor ≤ 2.01.2
Theoretical Plates > 20004500
%RSD of Peak Area ≤ 2.0% (for n=6)0.8%

Table 2: Linearity

ParameterHypothetical Result
Range 10 - 200 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Regression Equation y = 45872x + 1234

Table 3: Precision

Precision Level%RSD
Intra-day (n=6) 0.9%
Inter-day (n=6) 1.3%

Table 4: Accuracy (Recovery)

Spiked LevelMean Recovery (%)
80% 99.5%
100% 101.2%
120% 99.8%

Table 5: Limit of Detection (LOD) and Limit of Quantitation (LOQ)

ParameterHypothetical Value
LOD 2 µg/mL
LOQ 10 µg/mL

Visualizations

Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Processing A Mobile Phase (ACN:H2O) C System Equilibration A->C B Standard & Sample Solutions D Inject Blank, Standards, & Samples B->D C->D 30 min E Data Acquisition (Peak Area) D->E F Construct Calibration Curve E->F G Quantify this compound in Samples F->G H Generate Report G->H

Caption: Workflow for the HPLC analysis of this compound.

Conclusion

The proposed reversed-phase HPLC method provides a straightforward and reliable approach for the quantitative determination of this compound. The method is simple, utilizing a common C18 column and an isocratic mobile phase, making it suitable for routine quality control applications. For enhanced sensitivity, especially for the analysis of biological samples, the use of alternative detectors like ELSD or MS is recommended. The provided protocols and hypothetical validation data serve as a comprehensive guide for researchers and drug development professionals to establish a validated analytical method for this compound.

References

Dosage Considerations for Epomediol in Experimental Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Epomediol (B1195073), also known under the trade name Clesidren, is a synthetic terpenoid compound recognized for its choleretic properties, which involve the stimulation of bile flow.[1][2] Primarily, it has been investigated for its therapeutic potential in mitigating pruritus (itching) associated with intrahepatic cholestasis of pregnancy.[1][3] Experimental studies, predominantly in rodent models, have explored its efficacy in reversing chemically-induced cholestasis. The primary mechanism of action appears to be the enhancement of liver plasma membrane fluidity, which is often compromised in cholestatic conditions.[3][4]

These notes provide a comprehensive overview of dosage considerations for this compound in experimental settings, compiling data from both preclinical and clinical studies to guide researchers in designing their own investigations.

Quantitative Data Summary

The following tables summarize the dosages of this compound used in various experimental and clinical contexts.

Table 1: Preclinical Dosage of this compound in Animal Models

Animal ModelRoute of AdministrationDosageExperimental ContextOutcomeReference
RatIntraperitoneal (IP)100 mg/kgReversal of ethinylestradiol-induced cholestasisRestored sulfobromophthalein (B1203653) (BSP) transport and bile flow to control values.[4]
RatIntravenous (IV) Infusion20 and 50 mg/kg per hourInvestigation of effects on biliary secretionDose-dependent increase in bile flow.[5]

Table 2: Clinical Dosage of this compound in Human Studies

Study PopulationRoute of AdministrationDosageDurationIndicationOutcomeReference
Patients with chronic hepatopathiesIntravenous (IV) Infusion400-600 mg once daily10 daysChronic liver diseasesSignificant improvements in clinical parameters and hepatic function.[6]
Patients with intrahepatic cholestasis of pregnancyOral900 mg/day15 daysPruritus due to cholestasis of pregnancySignificant reduction in the severity of pruritus.[3]
Patients with intrahepatic cholestasis of pregnancyOral1200 mg/day15 daysPruritus due to cholestasis of pregnancyGreater amelioration of pruritus compared to the 900 mg/day dose.[3]

Experimental Protocols

Protocol 1: Induction and Reversal of Cholestasis in a Rat Model

This protocol is based on studies investigating the effects of this compound on ethinylestradiol-induced cholestasis in rats.[4]

Objective: To assess the efficacy of this compound in reversing chemically-induced cholestasis.

Materials:

  • Male Wistar rats

  • Ethinylestradiol (EE)

  • This compound

  • Vehicle for EE (e.g., sesame oil)

  • Vehicle for this compound (e.g., saline)

  • Anesthetic agent

  • Surgical instruments for bile duct cannulation

  • Sulfobromophthalein (BSP) for clearance assay

Procedure:

  • Induction of Cholestasis:

    • Administer ethinylestradiol (e.g., 5 mg/kg) subcutaneously to the rats for a period of 5 consecutive days. A control group should receive the vehicle only.

  • This compound Administration:

    • On the final day of EE administration, administer this compound at a dose of 100 mg/kg via intraperitoneal injection. The cholestatic control group should receive the vehicle for this compound.

  • Assessment of Bile Flow and Composition:

    • Anesthetize the rats.

    • Perform a laparotomy and cannulate the common bile duct to collect bile.

    • Measure the bile flow rate (e.g., in µL/min/100g body weight).

    • Analyze bile composition for bile salts and other relevant markers.

  • BSP Clearance Assay:

    • Administer a bolus of BSP intravenously.

    • Collect blood samples at timed intervals to measure the plasma clearance of BSP.

    • Measure the biliary excretion of BSP from the collected bile.

  • Data Analysis:

    • Compare the bile flow, bile composition, and BSP clearance between the control, EE-treated, and EE + this compound-treated groups.

Visualizations

Signaling and Mechanistic Pathways

The following diagrams illustrate the proposed mechanism of action for this compound in the context of cholestasis and a general workflow for its experimental evaluation.

G cluster_0 Hepatocyte Estrogen High Estrogen Levels (e.g., Ethinylestradiol) Membrane Decreased Membrane Fluidity Estrogen->Membrane Induces Transporter Impaired Bile Salt Transporters Membrane->Transporter Leads to Cholestasis Intrahepatic Cholestasis Transporter->Cholestasis Causes This compound This compound This compound->Membrane Reverses Fluidity Increased Membrane Fluidity This compound->Fluidity Promotes BileFlow Restored Bile Flow Fluidity->BileFlow Results in

Caption: Proposed mechanism of this compound in reversing cholestasis.

G cluster_workflow Experimental Workflow for this compound Evaluation Model 1. Select Animal Model (e.g., Rat) Induction 2. Induce Cholestasis (e.g., with Ethinylestradiol) Model->Induction Treatment 3. Administer this compound (Varying Doses and Routes) Induction->Treatment Data 4. Collect Samples (Bile, Blood) Treatment->Data Analysis 5. Analyze Key Parameters (Bile Flow, BSP Clearance) Data->Analysis Conclusion 6. Evaluate Efficacy and Dose-Response Analysis->Conclusion

Caption: General experimental workflow for evaluating this compound.

Disclaimer: This document is intended for research purposes only. The information provided should be used as a guide and adapted to specific experimental designs. All research involving animals should be conducted in accordance with relevant ethical guidelines and regulations. This compound is for research use only and not for human or veterinary use without appropriate regulatory approval.[2]

References

Application Notes and Protocols: Evaluation of the Cytotoxicity of Epomediol Using Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only.

Introduction

Epomediol (B1195073) is a naturally occurring terpenoid compound that has been investigated for its potential therapeutic effects, primarily in the context of liver-related conditions such as intrahepatic cholestasis.[1] Terpenoids as a class of natural products are known to exhibit a wide range of biological activities, including potential cytotoxic effects against cancer cells.[2][3][4] The evaluation of a compound's cytotoxicity is a critical first step in the drug discovery process, providing essential information about its potential as a therapeutic agent and its safety profile.

These application notes provide detailed protocols for assessing the cytotoxic effects of this compound using common and well-established cell-based assays: the MTT assay for cell viability, the LDH assay for cytotoxicity, and an Annexin V-FITC/PI assay for the detection of apoptosis. The protocols are intended for use by researchers, scientists, and drug development professionals.

Data Presentation

The following tables are examples of how to present quantitative data obtained from the described cytotoxicity assays. Due to the limited publicly available data on the specific cytotoxic effects of this compound, the data presented here is illustrative for a hypothetical terpenoid compound.

Table 1: Cell Viability of Cancer Cell Lines Treated with this compound (MTT Assay)

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cell Viability (Mean ± SD)IC50 (µM)
MCF-7 241085.2 ± 4.175.3
5062.5 ± 3.7
10048.9 ± 2.9
481070.1 ± 5.245.1
5041.3 ± 3.1
10022.7 ± 2.5
A549 241090.3 ± 3.8>100
5075.6 ± 4.5
10060.1 ± 3.9
481082.4 ± 4.988.7
5055.9 ± 3.3
10035.2 ± 2.8

Table 2: Cytotoxicity of this compound on Cancer Cell Lines (LDH Assay)

Cell LineTreatment Duration (hours)This compound Concentration (µM)% Cytotoxicity (Mean ± SD)
MCF-7 241012.3 ± 2.1
5035.8 ± 3.2
10049.1 ± 2.8
481025.6 ± 3.5
5058.2 ± 4.1
10075.4 ± 3.9
A549 24108.9 ± 1.9
5022.1 ± 2.7
10038.7 ± 3.1
481015.3 ± 2.4
5042.8 ± 3.6
10063.1 ± 4.2

Table 3: Apoptosis Induction by this compound in MCF-7 Cells (Annexin V-FITC/PI Staining)

Treatment% Viable Cells (Annexin V- / PI-)% Early Apoptotic Cells (Annexin V+ / PI-)% Late Apoptotic/Necrotic Cells (Annexin V+ / PI+)
Vehicle Control 95.1 ± 2.32.5 ± 0.82.4 ± 0.7
This compound (50 µM) 60.3 ± 4.525.7 ± 3.114.0 ± 2.2
This compound (100 µM) 35.8 ± 3.940.1 ± 4.224.1 ± 2.9

Experimental Protocols

MTT Cell Viability Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability.[2] Viable cells with active metabolism can convert 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) into a purple formazan (B1609692) product.

Materials and Reagents:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • MTT solution (5 mg/mL in PBS, filter-sterilized)

  • MTT solvent (e.g., isopropanol (B130326) with 0.01 M HCl or an acidified SDS solution)

  • 96-well flat-bottom plates

  • Multichannel pipette

  • Microplate reader

Protocol:

  • Cell Seeding:

    • Trypsinize and count the cells.

    • Seed the cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare a series of dilutions of this compound in complete culture medium. A dose-response experiment with concentrations ranging from nanomolar to micromolar levels is recommended.

    • Include a vehicle control (medium with the same concentration of the solvent used to dissolve this compound, e.g., DMSO) and a no-cell control (medium only).

    • Remove the old medium from the wells and add 100 µL of the prepared this compound dilutions or control medium.

    • Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C. During this time, viable cells will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization:

    • After the incubation with MTT, carefully remove the medium from the wells.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix gently on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Measurement:

    • Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate the percentage of cell viability for each concentration of this compound relative to the vehicle control (considered 100% viability).

    • Plot the percentage of cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits cell growth by 50%).

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric method used to quantify cell death by measuring the activity of lactate dehydrogenase released from damaged cells into the culture medium.[5]

Materials and Reagents:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • Commercially available LDH cytotoxicity assay kit (containing LDH reaction mixture and stop solution)

  • Microplate reader

Protocol:

  • Cell Seeding and Compound Treatment:

    • Follow the same procedure as for the MTT assay (Steps 1 and 2).

  • Sample Collection:

    • After the desired incubation period, centrifuge the 96-well plate at 250 x g for 4 minutes.

    • Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.

  • LDH Reaction:

    • Add 50 µL of the LDH reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for 30 minutes, protected from light.

  • Stopping the Reaction:

    • Add 50 µL of the stop solution to each well.

  • Absorbance Measurement:

    • Measure the absorbance at 490 nm using a microplate reader.

  • Data Analysis:

    • Determine the LDH activity for each sample.

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Sample Absorbance - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100

      • Spontaneous LDH Release: LDH released from untreated control cells.

      • Maximum LDH Release: LDH released from cells treated with a lysis buffer (provided in the kit).

Apoptosis Assay using Annexin V-FITC and Propidium Iodide (PI) Staining

This flow cytometry-based assay differentiates between viable, early apoptotic, and late apoptotic/necrotic cells.[6][7] In early apoptosis, phosphatidylserine (B164497) (PS) is translocated to the outer leaflet of the plasma membrane, where it can be detected by FITC-labeled Annexin V. Propidium iodide (PI) is a fluorescent nucleic acid stain that cannot cross the membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells.

Materials and Reagents:

  • Selected cancer cell line(s)

  • Complete cell culture medium

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Protocol:

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the desired concentrations of this compound and a vehicle control for the specified time.

  • Cell Harvesting:

    • Collect both the floating and adherent cells. Adherent cells can be detached using trypsin.

    • Centrifuge the cell suspension at 300 x g for 5 minutes and discard the supernatant.

  • Staining:

    • Wash the cells twice with cold PBS.

    • Resuspend the cells in 100 µL of 1X Binding Buffer.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to the cell suspension.

    • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

    • Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis:

    • Analyze the stained cells by flow cytometry within one hour of staining.

    • FITC signal is detected in the FL1 channel and PI signal in the FL2 channel.

  • Data Analysis:

    • Quantify the percentage of cells in each quadrant:

      • Lower-left (Annexin V- / PI-): Viable cells

      • Lower-right (Annexin V+ / PI-): Early apoptotic cells

      • Upper-right (Annexin V+ / PI+): Late apoptotic/necrotic cells

Visualizations

Experimental Workflow

G cluster_prep Preparation cluster_assays Cytotoxicity Assays cluster_endpoints Endpoints cluster_analysis Data Analysis cell_culture Cell Culture (e.g., MCF-7, A549) cell_seeding Cell Seeding (96-well or 6-well plates) cell_culture->cell_seeding epomediol_prep This compound Stock and Dilutions treatment Treatment with this compound epomediol_prep->treatment cell_seeding->treatment mtt MTT Assay (Viability) treatment->mtt ldh LDH Assay (Cytotoxicity) treatment->ldh apoptosis Apoptosis Assay (Annexin V/PI) treatment->apoptosis data_acq Data Acquisition (Microplate Reader / Flow Cytometer) mtt->data_acq ldh->data_acq apoptosis->data_acq data_proc Data Processing (% Viability, % Cytotoxicity, % Apoptosis) data_acq->data_proc ic50 IC50 Determination data_proc->ic50

Caption: Workflow for evaluating the cytotoxicity of this compound.

Proposed Signaling Pathway for Terpenoid-Induced Apoptosis

G cluster_stimulus Stimulus cluster_pathway Intrinsic Apoptosis Pathway This compound This compound (Terpenoid) bax Bax This compound->bax activates bcl2 Bcl-2 This compound->bcl2 inhibits mito Mitochondrion bax->mito bcl2->mito cyto_c Cytochrome c mito->cyto_c releases apaf1 Apaf-1 cyto_c->apaf1 casp9 Caspase-9 apaf1->casp9 activates casp3 Caspase-3 casp9->casp3 activates apoptosis Apoptosis casp3->apoptosis

Caption: A potential intrinsic apoptosis pathway induced by terpenoids.

References

Application Notes and Protocols for Assessing the Impact of Epomediol on Gene Expression

Author: BenchChem Technical Support Team. Date: December 2025

For: Researchers, Scientists, and Drug Development Professionals

Subject: Methodologies for evaluating the transcriptomic effects of Epomediol (B1195073), a synthetic terpenoid compound.

Application Note 1: Introduction to this compound and Gene Expression Analysis

This compound is a synthetic terpenoid compound that has been investigated for its therapeutic effects, particularly in the context of liver disorders such as intrahepatic cholestasis.[1][2] Its mechanism of action is suggested to involve the improvement of liver cell membrane fluidity.[1][3] Understanding how this compound modulates cellular function at the molecular level is critical for its development and clinical application.

Gene expression profiling is an essential tool in drug discovery and development for elucidating mechanisms of action, identifying molecular targets, assessing drug efficacy, and predicting potential toxicity.[4][5][6] By measuring changes in messenger RNA (mRNA) levels, researchers can infer how a compound like this compound influences cellular pathways and biological processes.[7][8] This document provides detailed protocols for three standard methods used to assess these changes: Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR), DNA Microarray Analysis, and RNA-Sequencing (RNA-Seq).

Hypothesized Signaling Pathway Modulation by this compound

Given this compound's role in liver protection and its classification as a terpenoid, it may influence key signaling pathways involved in inflammation, oxidative stress, and cellular homeostasis. The diagram below illustrates a hypothetical mechanism where this compound could modulate the NF-κB signaling pathway, a central regulator of inflammation, leading to changes in the expression of target genes.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound receptor Cell Surface Receptor (e.g., TLR4) This compound->receptor Inhibits IKK IKK Complex receptor->IKK Activates IkB IκBα IKK->IkB Phosphorylates NFkB_IkB NF-κB-IκBα Complex (Inactive) NFkB NF-κB (p65/p50) NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation NFkB_IkB->IkB Degradation NFkB_IkB->NFkB Release & Activation DNA DNA (κB binding sites) NFkB_nuc->DNA Binds Genes Inflammatory Genes (e.g., TNF-α, IL-6) DNA->Genes Upregulates Transcription

Caption: Hypothetical modulation of the NF-κB pathway by this compound.

Application Note 2: Targeted Gene Expression Analysis via RT-qPCR

Reverse Transcription-Quantitative Polymerase Chain Reaction (RT-qPCR) is a highly sensitive and specific method for measuring the expression levels of a limited number of target genes.[9] It is often considered the gold standard for validating results obtained from genome-wide analyses like microarrays or RNA-Seq.[8]

Experimental Workflow for RT-qPCR

The workflow involves isolating RNA, converting it to complementary DNA (cDNA), and then amplifying the specific target sequences using qPCR.

G start Cell Culture with This compound Treatment rna_extraction 1. RNA Extraction (e.g., Trizol or Kit-based) start->rna_extraction rna_qc 2. RNA Quality & Quantity Check (Spectrophotometry/Fluorometry) rna_extraction->rna_qc cdna_synthesis 3. Reverse Transcription (RNA to cDNA) rna_qc->cdna_synthesis qpcr_setup 4. qPCR Reaction Setup (cDNA, Primers, SYBR Green/Probe) cdna_synthesis->qpcr_setup qpcr_run 5. qPCR Amplification (Real-time monitoring) qpcr_setup->qpcr_run data_analysis 6. Data Analysis (ΔΔCq Method) qpcr_run->data_analysis end Relative Gene Expression Fold Change data_analysis->end

Caption: Standard workflow for RT-qPCR gene expression analysis.

Protocol: Two-Step RT-qPCR for Gene Expression Analysis

This protocol is adapted for a standard two-step RT-qPCR assay using SYBR Green chemistry.[10][11]

1. RNA Isolation a. Treat cultured cells (e.g., HepG2 human liver cancer cells) with the desired concentrations of this compound and a vehicle control for a specified time. b. Harvest cells and isolate total RNA using a reagent like TRIzol or a column-based kit (e.g., RNeasy Mini Kit).[11] c. Assess RNA quantity and purity using a spectrophotometer (e.g., NanoDrop). Aim for an A260/A280 ratio of ~2.0. d. Verify RNA integrity using gel electrophoresis or a bioanalyzer. An RNA Integrity Number (RIN) > 8 is recommended.[12]

2. Reverse Transcription (cDNA Synthesis) a. In an RNase-free tube, combine up to 1 µg of total RNA, random primers or oligo(dT)s, and RNase-free water.[10][13] b. Denature the RNA and primers by incubating at 65-70°C for 5-10 minutes, then place on ice.[9] c. Prepare a master mix containing reverse transcriptase buffer, dNTPs, RNase inhibitor, and reverse transcriptase enzyme. d. Add the master mix to the RNA/primer mixture and incubate according to the enzyme manufacturer's protocol (e.g., 42-50°C for 50-60 minutes). e. Inactivate the enzyme by heating to 70-85°C for 15 minutes.[11] The resulting cDNA can be stored at -20°C.

3. Quantitative PCR (qPCR) a. Prepare a qPCR master mix containing SYBR Green qPCR mix, forward and reverse primers for the target gene, and nuclease-free water. b. Dilute the cDNA template (typically 1:10 to 1:50) and add it to the master mix in a qPCR plate.[11] Include at least three technical replicates.[14] c. Also include no-template controls (NTCs) and a reference/housekeeping gene (e.g., GAPDH, ACTB). d. Run the plate on a real-time PCR instrument using a standard cycling program: i. Initial denaturation: 95°C for 10 min. ii. 40 cycles of:

  • Denaturation: 95°C for 15 s.
  • Annealing/Extension: 60°C for 60 s.[13] iii. Melt curve analysis to verify product specificity.

4. Data Analysis a. Determine the quantification cycle (Cq) for each reaction. b. Calculate the relative gene expression using the ΔΔCq method.[14]

Data Presentation: Target Genes and Expected Outcomes

Target Gene Biological Process Primer Sequence (Forward) Primer Sequence (Reverse) Expected Change with this compound
TNF-αInflammationCCTCTCTCTAATCAGCCCTCTGGAGGACCTGGGAGTAGATGAGDecrease
IL-6InflammationACTCACCTCTTCAGAACGAATTGCCATCTTTGGAAGGTTCAGGTTGDecrease
NQO1Oxidative StressAGATGATTCAAAAGCCTGGAGGGCTCTTCTTACTGCTGGAGGTCIncrease
HMOX1Oxidative StressAAGACTGCGTTCCTGCTCAACAAAGCCCTACAGCAACTGTCGIncrease
GAPDH (Ref)GlycolysisGAAGGTGAAGGTCGGAGTCGAAGATGGTGATGGGATTTCNo Change

Application Note 3: Genome-Wide Profiling with Microarray Analysis

DNA microarrays enable the simultaneous measurement of expression levels for thousands of genes, providing a genome-wide snapshot of a drug's effect.[8][15] This high-throughput method is ideal for hypothesis generation, identifying affected pathways, and discovering potential biomarkers.[6][16]

Experimental Workflow for Microarray Analysis

The process involves preparing and labeling nucleic acid samples, hybridizing them to the microarray chip, and then scanning and analyzing the results.[17]

G start This compound-treated vs. Control Samples rna_extraction 1. Total RNA Extraction start->rna_extraction cdna_synthesis 2. Labeled cDNA Synthesis (e.g., Cy3 for Control, Cy5 for Treated) rna_extraction->cdna_synthesis hybridization 3. Hybridization (Labeled cDNA applied to microarray chip) cdna_synthesis->hybridization washing 4. Washing (Remove unbound cDNA) hybridization->washing scanning 5. Scanning (Laser scanner detects fluorescence) washing->scanning data_analysis 6. Image & Data Analysis (Normalization, Differential Expression) scanning->data_analysis end List of Differentially Expressed Genes (DEGs) data_analysis->end

Caption: Workflow for a two-color DNA microarray experiment.

Protocol: Two-Color Microarray Analysis

1. Sample Preparation and Labeling a. Isolate high-quality total RNA from this compound-treated and vehicle-control cells as described in the RT-qPCR protocol. b. Synthesize first-strand cDNA from the RNA samples. During this process, incorporate fluorescently labeled nucleotides (e.g., Cy3-dUTP for the control sample and Cy5-dUTP for the treated sample).[18] c. Purify the labeled cDNA to remove unincorporated dyes and other reaction components.

2. Hybridization a. Combine equal amounts of the Cy3-labeled (control) and Cy5-labeled (treated) cDNA samples. b. Add a hybridization buffer to the combined sample. c. Denature the sample by heating, then apply it to the microarray slide. d. Place the slide in a hybridization chamber and incubate overnight at a specific temperature (e.g., 42-65°C) to allow the labeled cDNA to bind to the complementary probes on the array.[15]

3. Washing and Scanning a. After hybridization, wash the slide using a series of buffers to remove non-specifically bound cDNA.[17] b. Dry the slide by centrifugation. c. Scan the slide using a microarray scanner at two wavelengths to detect the Cy3 (green) and Cy5 (red) fluorescence.[18]

4. Data Analysis a. Use image analysis software to quantify the fluorescence intensity for each spot. b. Perform data normalization to correct for technical variations. c. Calculate the ratio of Cy5/Cy3 intensity for each gene to determine the fold change in expression. d. Use statistical tests (e.g., t-test, ANOVA) to identify genes that are significantly differentially expressed (DEGs). e. Perform pathway and gene ontology (GO) analysis on the list of DEGs to identify biological processes affected by this compound.

Data Presentation: Interpreting Microarray Results

Parameter Description Typical Threshold for Significance Interpretation
Log2 Fold Change The log base 2 of the ratio of expression in the treated vs. control sample.> |1.0|A value of +1 means 2-fold upregulation; -1 means 2-fold downregulation.
p-value The probability that the observed expression change occurred by chance.< 0.05Indicates that the observed change is statistically significant.
Adjusted p-value (q-value) The p-value corrected for multiple hypothesis testing (e.g., using FDR).< 0.05 or < 0.1A more stringent measure of significance, reducing false positives.

Application Note 4: Comprehensive Transcriptome Analysis with RNA-Seq

RNA-Sequencing (RNA-Seq) is a powerful, hypothesis-free method that uses next-generation sequencing (NGS) to provide a comprehensive and quantitative view of the transcriptome.[19] It can measure the expression of thousands of genes simultaneously, identify novel transcripts, and detect alternative splicing events.[4][19]

Experimental Workflow for RNA-Sequencing

The general workflow includes creating a cDNA library from RNA, sequencing it, and analyzing the resulting data.[20]

G start This compound-treated vs. Control Samples rna_extraction 1. RNA Extraction & QC start->rna_extraction library_prep 2. Library Preparation (RNA fragmentation, cDNA synthesis, adapter ligation) rna_extraction->library_prep sequencing 3. High-Throughput Sequencing (e.g., Illumina) library_prep->sequencing data_qc 4. Raw Data Quality Control (FastQC) sequencing->data_qc alignment 5. Read Alignment (Map reads to reference genome) data_qc->alignment quantification 6. Gene Expression Quantification alignment->quantification diff_expression 7. Differential Expression Analysis quantification->diff_expression end DEGs, Splicing Variants, Novel Transcripts diff_expression->end

Caption: Key steps in an RNA-Sequencing experimental workflow.

Protocol: Standard RNA-Seq Analysis

1. RNA Preparation a. Isolate high-quality total RNA from at least 3-5 biological replicates per condition (this compound-treated and control).[14] b. Ensure high RNA integrity (RIN > 8 is ideal, though some methods work with lower RIN values).[12]

2. Library Preparation a. Deplete ribosomal RNA (rRNA) or select for polyadenylated mRNA (poly-A selection). b. Fragment the remaining RNA. c. Synthesize first- and second-strand cDNA. d. Perform end-repair, A-tailing, and ligate sequencing adapters to the cDNA fragments. e. Amplify the library via PCR to generate a sufficient quantity for sequencing. f. Perform quality control on the final library to assess size and concentration.

3. Sequencing a. Sequence the prepared libraries on a high-throughput platform (e.g., Illumina NovaSeq). b. The required sequencing depth depends on the study's goal; for differential gene expression, 20-30 million reads per sample is typical for bulk RNA-Seq.[21]

4. Bioinformatic Analysis a. Quality Control: Assess the quality of the raw sequencing reads using tools like FastQC.[21] b. Alignment: Align the high-quality reads to a reference genome or transcriptome. c. Quantification: Count the number of reads mapping to each gene. d. Normalization: Normalize the read counts to account for differences in sequencing depth and gene length (e.g., using TPM or FPKM). e. Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify differentially expressed genes between the this compound-treated and control groups. f. Downstream Analysis: Perform pathway analysis, gene ontology enrichment, and other functional analyses on the resulting gene lists.[7]

Data Presentation: Key RNA-Seq Metrics

Metric Description Typical Value/Goal Significance
Read Depth Total number of sequenced reads per sample.20-30 Million (for DGE)[21]Ensures sufficient coverage to detect expressed genes accurately.
Mapping Rate Percentage of reads that align to the reference genome.> 80%A low rate may indicate sample contamination or poor sequence quality.
Log2 Fold Change Log2 of the expression ratio between conditions.> |1.0|Indicates the magnitude of expression change.
Adjusted p-value (FDR) Statistical significance of the expression change, corrected for multiple tests.< 0.05Controls the false discovery rate when testing thousands of genes.

References

Application of Epomediol in the Study of Drug-Induced Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Drug-induced cholestasis is a significant concern in drug development and clinical practice, characterized by impaired bile flow leading to the accumulation of bile acids in the liver, which can cause hepatotoxicity. Epomediol (B1195073), a synthetic terpenoid, has demonstrated protective effects against cholestasis, particularly in models of ethinylestradiol-induced cholestasis.[1][2] This document provides detailed application notes and protocols for utilizing this compound as a tool to study the mechanisms of drug-induced cholestasis and to evaluate potential therapeutic interventions.

This compound's primary mechanism of action appears to be the restoration of hepatocyte membrane fluidity, which is often decreased in cholestatic conditions.[1] This restoration is associated with the normalization of bile flow and the biliary secretion of lipids.[1] It has been observed to increase both bile acid-dependent and independent bile flow. Furthermore, this compound is converted to its active glucuronide metabolite in vivo.[3]

Key Applications

  • Investigating the role of membrane fluidity in cholestasis: this compound can be used as a positive control or therapeutic agent in studies focusing on how alterations in the physical properties of the hepatocyte membrane contribute to cholestasis.

  • Elucidating mechanisms of bile acid transport: By observing the effects of this compound on the secretion of bile acids and other biliary components, researchers can gain insights into the regulation of bile acid transporters.

  • Screening and validation of novel anti-cholestatic drugs: The ethinylestradiol-Epomediol model provides a robust platform for testing the efficacy of new chemical entities aimed at mitigating drug-induced cholestasis.

  • Studying the pathophysiology of pruritus in cholestasis: Given its efficacy in reducing pruritus in cholestasis of pregnancy, this compound can be a useful tool in preclinical models to understand the underlying mechanisms of this debilitating symptom.[2]

Data Presentation

The following tables summarize quantitative data from studies investigating the effects of this compound in models of cholestasis.

Table 1: Effect of this compound on Bile Flow and Composition in Ethinylestradiol-Induced Cholestasis in Rats

ParameterControlEthinylestradiol (EE)EE + this compoundThis compound Alone
Bile Flow NormalSignificantly ReducedRestored to Control ValuesIncreased
Bile Salt Secretion Rate NormalReducedIncreasedIncreased
Cholesterol Biliary Secretion NormalSignificantly ReducedComparable to Controls-
Phosphatidylcholine (PC) in Bile NormalReducedRestored to Control ValuesNo significant effect
Lyso-phosphatidylcholine (LPC) in Bile NormalIncreasedRestored to Control ValuesNo significant effect
PC:LPC Ratio in Bile 26.8 ± 9.95.0 ± 2.527.6 ± 10.6-

Data compiled from a study on the effect of this compound on bile flow and composition in rats with ethinylestradiol-induced cholestasis.

Table 2: Dose-Dependent Effect of this compound on Bile Flow in Rats

This compound Infusion RatePercentage Increase in Bile Flow
20 mg/kg/hDose-dependent increase
50 mg/kg/hUp to 67% increase

Data from a study on the effect of the terpenic compound this compound on biliary secretion and bile composition in the rat.[4]

Table 3: Effect of this compound on Pruritus in Patients with Intrahepatic Cholestasis of Pregnancy

This compound Daily DoseReduction in Pruritus Severity Score (% of pre-treatment)
900 mg48.8 ± 7.5
1200 mg20.7 ± 6.2

Data from a study on the symptomatic effect of this compound in patients with cholestasis of pregnancy.[2]

Experimental Protocols

Protocol 1: Induction of Cholestasis in Rats using Ethinylestradiol

This protocol describes the induction of a widely used and reproducible model of drug-induced cholestasis in rats.

Materials:

  • Male Wistar or Sprague-Dawley rats (200-250 g)

  • Ethinylestradiol (EE)

  • Vehicle for EE (e.g., subcutaneous injection)

  • Animal housing with controlled temperature and light-dark cycle

  • Standard rat chow and water ad libitum

Procedure:

  • Acclimatize rats to the housing conditions for at least one week before the experiment.

  • Prepare a solution of Ethinylestradiol in a suitable vehicle. A commonly used dose is 5 mg/kg body weight.[1][5]

  • Administer Ethinylestradiol (5 mg/kg) via subcutaneous injection daily for 5 consecutive days.[1][5]

  • A control group should receive the vehicle only, following the same injection schedule.

  • Monitor the animals daily for any signs of distress.

  • On the day after the final injection, the animals are ready for subsequent experiments, such as bile collection or tissue harvesting.

Protocol 2: Treatment with this compound

This protocol outlines the administration of this compound to cholestatic rats.

Materials:

  • Cholestatic rats (from Protocol 1)

  • This compound

  • Vehicle for this compound (e.g., for intraperitoneal or oral administration)

Procedure:

  • Prepare a solution or suspension of this compound in the chosen vehicle. A typical dose for reversal studies is 100 mg/kg body weight.[1] For dose-response studies, intravenous infusions of 20 and 50 mg/kg/h have been used.[4]

  • Administer this compound to the cholestatic rats. The route of administration can be intraperitoneal or oral, depending on the experimental design. For reversal studies, administration typically occurs after the induction of cholestasis. For prevention studies, this compound can be co-administered with ethinylestradiol.

  • Include a control group of cholestatic rats that receive the vehicle for this compound.

  • The duration of treatment will depend on the specific aims of the study.

Protocol 3: Bile Collection and Flow Rate Measurement

This protocol details the surgical procedure for bile collection and the subsequent measurement of bile flow.

Materials:

  • Anesthetized rats (e.g., with pentobarbital)

  • Surgical instruments

  • Polyethylene (B3416737) tubing for cannulation

  • Collection tubes (pre-weighed)

  • Heating lamp to maintain body temperature

Procedure:

  • Anesthetize the rat.

  • Perform a midline laparotomy to expose the common bile duct.

  • Carefully cannulate the common bile duct with polyethylene tubing.

  • Allow the bile to drain by gravity into pre-weighed collection tubes.

  • Collect bile at regular intervals (e.g., every 10-15 minutes) for a defined period (e.g., 1-2 hours).[6]

  • Determine the weight of the collected bile at each interval.

  • Calculate the bile flow rate and express it as µL/min/100g body weight. An average bile flow in a 250g rat is approximately 0.5-1 mL/h.[7]

Protocol 4: Measurement of Bile Acid Concentration

This protocol provides an overview of how to determine the concentration of bile acids in serum and bile.

Materials:

  • Serum and bile samples

  • Bile acid assay kit (enzymatic or LC-MS/MS based)

  • Spectrophotometer or LC-MS/MS instrument

Procedure:

  • Sample Preparation:

    • Serum: Collect blood and centrifuge to obtain serum.

    • Bile: Dilute bile samples as required with the assay buffer.

  • Enzymatic Assay:

    • Follow the instructions provided with the commercial bile acid assay kit. These kits typically involve an enzymatic reaction that produces a detectable product (colorimetric or fluorometric).

    • Measure the absorbance or fluorescence using a spectrophotometer.

    • Calculate the bile acid concentration based on a standard curve.

  • LC-MS/MS Analysis:

    • For a more detailed analysis of individual bile acid species, use a validated LC-MS/MS method.[8][9]

    • This involves sample extraction, chromatographic separation, and mass spectrometric detection.

Protocol 5: Measurement of Liver Plasma Membrane Fluidity

This protocol describes the use of the fluorescent probe 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) to assess membrane fluidity.

Materials:

  • Isolated liver plasma membranes or isolated hepatocytes

  • 1,6-diphenyl-1,3,5-hexatriene (DPH)

  • Tetrahydrofuran (THF)

  • Phosphate-buffered saline (PBS)

  • Fluorometer with polarization filters

Procedure:

  • Preparation of DPH solution: Prepare a stock solution of DPH in THF (e.g., 2 mM).

  • Labeling of membranes:

    • Dilute the DPH stock solution in PBS to a final concentration of approximately 2 µM.

    • Add the isolated liver plasma membranes or hepatocytes to the DPH solution.

    • Incubate for a set period (e.g., 30-60 minutes) at a controlled temperature (e.g., 37°C) to allow the probe to incorporate into the membranes.

  • Fluorescence Polarization Measurement:

    • Measure the fluorescence intensity of the DPH-labeled membranes using a fluorometer equipped with polarizers.

    • Excite the sample with vertically polarized light (e.g., at 360 nm) and measure the emission intensity parallel (I∥) and perpendicular (I⊥) to the excitation plane (e.g., at 430 nm).

  • Calculation of Fluorescence Anisotropy (r) or Polarization (P):

    • Calculate fluorescence anisotropy (r) using the formula: r = (I∥ - G * I⊥) / (I∥ + 2 * G * I⊥), where G is the grating factor of the instrument.

    • Alternatively, calculate fluorescence polarization (P) using the formula: P = (I∥ - G * I⊥) / (I∥ + G * I⊥).

    • A decrease in fluorescence anisotropy or polarization indicates an increase in membrane fluidity.

Mandatory Visualizations

G cluster_0 Drug-Induced Cholestasis Model cluster_1 This compound Intervention Ethinylestradiol Ethinylestradiol (e.g., 5 mg/kg s.c. for 5 days) Rat_Model Rat Model Ethinylestradiol->Rat_Model Induces Cholestasis Cholestasis Induction Rat_Model->Cholestasis Treatment Treatment Cholestasis->Treatment Treated with This compound This compound (e.g., 100 mg/kg i.p.) This compound->Treatment Administer Outcome Amelioration of Cholestasis Treatment->Outcome

Caption: Experimental workflow for studying this compound in a rat model of drug-induced cholestasis.

G cluster_0 Hepatocyte cluster_1 This compound Action Ethinylestradiol Ethinylestradiol Decreased_Fluidity Decreased Membrane Fluidity Ethinylestradiol->Decreased_Fluidity Causes Impaired_Transport Impaired Bile Acid Transport Decreased_Fluidity->Impaired_Transport Leads to This compound This compound Cholestasis Cholestasis Impaired_Transport->Cholestasis Increased_Fluidity Increased Membrane Fluidity This compound->Increased_Fluidity Promotes Restored_Transport Restored Bile Acid Transport Increased_Fluidity->Restored_Transport Results in Amelioration Amelioration of Cholestasis Restored_Transport->Amelioration

Caption: Proposed mechanism of this compound in reversing ethinylestradiol-induced cholestasis.

G cluster_0 Hypothesized Signaling Cascade cluster_1 Potential Nuclear Receptor Involvement (Hypothetical) This compound This compound Membrane_Interaction Interaction with Plasma Membrane This compound->Membrane_Interaction FXR FXR This compound->FXR ? PXR PXR This compound->PXR ? Fluidity_Modulation Modulation of Membrane Fluidity Membrane_Interaction->Fluidity_Modulation Transporter_Function Improved Bile Acid Transporter Function Fluidity_Modulation->Transporter_Function Bile_Flow Increased Bile Flow Transporter_Function->Bile_Flow Gene_Expression Altered Gene Expression (Bile Acid Synthesis & Transport) FXR->Gene_Expression PXR->Gene_Expression

Caption: Hypothesized signaling pathway for this compound's anti-cholestatic effects.

References

Troubleshooting & Optimization

Technical Support Center: Improving the Solubility of Epomediol for In Vitro Experiments

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals utilizing the synthetic terpenoid Epomediol (B1195073) in their in vitro experiments, achieving optimal solubility is crucial for obtaining reliable and reproducible results. This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) to address common challenges encountered when working with this hydrophobic compound.

Troubleshooting Guide

Q1: My this compound is not dissolving in my aqueous cell culture medium.

A1: this compound is a hydrophobic molecule and is expected to have very low solubility in aqueous solutions alone. Direct dissolution in cell culture media is not recommended. It is essential to first prepare a concentrated stock solution in a suitable organic solvent.

Q2: I've prepared a stock solution in an organic solvent, but it precipitates when I add it to my cell culture medium.

A2: This is a common issue when diluting a hydrophobic compound from an organic stock into an aqueous medium. Here are several troubleshooting steps:

  • Pre-warm the medium: Adding the this compound stock solution to pre-warmed cell culture medium (e.g., 37°C) can help improve solubility and prevent immediate precipitation.

  • Increase the final volume: Diluting the stock solution into a larger volume of medium can keep the final concentration of this compound below its solubility limit in the mixed solvent system.

  • Use serum-containing medium for initial dilution: The proteins in fetal bovine serum (FBS) or other sera can help to stabilize hydrophobic compounds and prevent precipitation. Consider making an intermediate dilution in a small volume of complete medium containing serum before the final dilution.

  • Vortex or mix gently but thoroughly: Ensure the final solution is well-mixed immediately after adding the stock solution to facilitate dispersion.

  • Sonication: Briefly sonicating the final working solution in a water bath can help to break down small aggregates and improve dispersion.

Q3: I am observing cell toxicity that I suspect is from the solvent.

A3: Organic solvents like DMSO and ethanol (B145695) can be toxic to cells at higher concentrations. It is crucial to:

  • Minimize the final solvent concentration: Aim for a final solvent concentration of less than 0.5% (v/v) in your cell culture medium, and ideally below 0.1%.

  • Perform a vehicle control: Always include a control group of cells treated with the same final concentration of the solvent used to dissolve the this compound. This will help you to distinguish between the effects of the compound and the solvent.

  • Determine the solvent tolerance of your cell line: Different cell lines have varying sensitivities to organic solvents. It is good practice to perform a dose-response experiment with the solvent alone to determine the maximum non-toxic concentration for your specific cells.

Frequently Asked Questions (FAQs)

Q1: What are the recommended solvents for preparing an this compound stock solution?

SolventExpected SolubilityNotes
Dimethyl Sulfoxide (DMSO) Expected to be solubleA versatile solvent for many nonpolar compounds. Can be toxic to cells at higher concentrations. Ensure the final concentration in cell culture is low (<0.5%).
Ethanol Expected to be solubleA good alternative to DMSO. Can also exhibit cellular toxicity at higher concentrations. A vehicle control is essential.
Water InsolubleThis compound is a hydrophobic molecule and will not dissolve in aqueous solutions alone.

Q2: How should I prepare a stock solution of this compound?

A2: A detailed protocol for preparing a stock solution of a poorly soluble compound like this compound is provided in the "Experimental Protocols" section below. The general steps involve accurately weighing the compound, dissolving it in a minimal amount of a suitable organic solvent like DMSO or ethanol, and vortexing or sonicating to ensure complete dissolution.

Q3: How should I store my this compound stock solution?

A3: To ensure the stability of your this compound stock solution, it is recommended to:

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots in tightly sealed vials at -20°C or -80°C for long-term stability.

  • Protect the stock solution from light.

Q4: What is the proposed mechanism of action of this compound?

A4: this compound is a synthetic terpenoid with choleretic effects, meaning it increases bile flow.[1] It has been used in the symptomatic treatment of itching due to intrahepatic cholestasis of pregnancy.[1] The proposed mechanism of action involves improving the fluidity of liver cell membranes.[2][3] This alteration in membrane fluidity is thought to reverse the impairments in bile transport and flow associated with cholestasis.

Experimental Protocols

Protocol 1: Preparation of a 10 mM this compound Stock Solution in DMSO

This protocol provides a general guideline for preparing a stock solution of a hydrophobic compound like this compound. The exact solubility should be determined empirically.

Materials:

  • This compound powder (Molar Mass: 186.25 g/mol )

  • Dimethyl Sulfoxide (DMSO), sterile

  • Sterile microcentrifuge tubes or vials

  • Vortex mixer

  • Water bath sonicator (optional)

  • Calibrated analytical balance

Procedure:

  • Calculation: To prepare a 10 mM stock solution, you will need 1.8625 mg of this compound per 1 mL of DMSO.

    • Calculation: 10 mmol/L * 186.25 g/mol = 1862.5 g/L = 1.8625 mg/mL

  • Weighing: Accurately weigh the calculated amount of this compound powder in a sterile microcentrifuge tube.

  • Dissolution: Add the calculated volume of sterile DMSO to the tube.

  • Vortexing: Vortex the solution thoroughly until the this compound is completely dissolved. A brief sonication in a water bath may be used to aid dissolution if necessary.

  • Storage: Aliquot the stock solution into smaller, single-use volumes and store at -20°C or -80°C, protected from light.

Signaling Pathways and Experimental Workflows

The choleretic effect of this compound is likely linked to the complex signaling pathways governing bile acid synthesis and transport. Its proposed action of increasing membrane fluidity can also impact various cellular signaling events.

experimental_workflow cluster_stock_prep Stock Solution Preparation cluster_working_sol Working Solution Preparation cluster_cell_treatment Cell Treatment weigh Weigh this compound dissolve Dissolve in DMSO/Ethanol weigh->dissolve vortex Vortex/Sonicate dissolve->vortex store Store at -20°C/-80°C vortex->store thaw Thaw Stock store->thaw intermediate Intermediate Dilution (in serum-containing medium) thaw->intermediate final_dilution Final Dilution (in pre-warmed medium) intermediate->final_dilution add_to_cells Add to Cells final_dilution->add_to_cells incubate Incubate add_to_cells->incubate assay Perform Assay incubate->assay

Figure 1. A typical experimental workflow for preparing and using this compound in in vitro experiments.

signaling_pathway This compound This compound Membrane Hepatocyte Plasma Membrane This compound->Membrane Targets Fluidity Increased Membrane Fluidity Membrane->Fluidity Leads to BileTransport Improved Bile Acid Transport (e.g., BSEP) Fluidity->BileTransport Enhances Cholestasis Amelioration of Cholestasis BileTransport->Cholestasis Results in

Figure 2. Proposed mechanism of action of this compound in alleviating cholestasis.

References

Technical Support Center: Epomediol Stability in Long-Term Studies

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on overcoming potential stability issues with Epomediol during long-term studies. The information is presented in a question-and-answer format, supplemented with troubleshooting guides, experimental protocols, and data interpretation tables.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its key structural features?

This compound is a synthetic terpenoid with a bicyclic ether structure, specifically 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol. Its core structure contains a stable ether linkage and two hydroxyl groups (a diol), which are potential sites for degradation. Understanding these functional groups is crucial for predicting and mitigating stability issues.

Q2: What are the primary factors that can affect the stability of this compound in long-term storage?

Based on the general stability of terpenoids, the primary factors that can degrade this compound include:

  • Temperature: Elevated temperatures can accelerate degradation reactions.

  • Light: Exposure to UV or visible light can induce photolytic degradation.

  • Oxygen: The presence of oxygen can lead to oxidative degradation, particularly at the ether linkage.

  • pH: Extreme pH conditions (highly acidic or alkaline) in solutions can catalyze hydrolysis or other degradation reactions.

Q3: What are the visual or physical signs of this compound degradation?

Degradation of this compound may manifest as:

  • Discoloration of the solid material or solution.

  • Changes in physical form, such as clumping or melting.

  • A decrease in the concentration of the active pharmaceutical ingredient (API) over time, as determined by analytical methods.

  • The appearance of new peaks in chromatograms from HPLC or GC-MS analysis, indicating the formation of degradation products.

Troubleshooting Guide

Observed Issue Potential Cause Recommended Action
Unexpected peaks in HPLC/GC-MS chromatogram. Formation of degradation products.1. Perform forced degradation studies (see Experimental Protocols) to identify potential degradation products. 2. Characterize the structure of the new peaks using mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Decrease in this compound concentration over time. Degradation due to improper storage conditions.1. Review storage conditions (temperature, light exposure, atmosphere). 2. Store samples at controlled room temperature or refrigerated (2-8°C), protected from light, and under an inert atmosphere (e.g., nitrogen or argon).
Variability in analytical results between time points. Inconsistent sample handling or analytical method variability.1. Ensure consistent sample preparation procedures. 2. Validate the analytical method for stability-indicating properties (see Experimental Protocols). 3. Use an internal standard to improve precision.
Discoloration of the this compound sample. Oxidative or photolytic degradation.1. Store in amber vials or protect from light with aluminum foil. 2. Purge the headspace of the storage container with an inert gas.

Data Presentation

Table 1: Hypothetical Long-Term Stability Data for this compound under Different Storage Conditions
Storage ConditionTime (Months)This compound Assay (%)Total Degradants (%)Appearance
25°C / 60% RH 0100.0< 0.1White Powder
399.50.5White Powder
698.91.1White Powder
1297.82.2Faintly Yellow Powder
40°C / 75% RH 0100.0< 0.1White Powder
397.22.8Faintly Yellow Powder
694.55.5Yellow Powder
5°C 0100.0< 0.1White Powder
3100.0< 0.1White Powder
699.90.1White Powder
1299.80.2White Powder
Table 2: Forced Degradation of this compound - Summary of a Hypothetical Study
Stress ConditionDurationThis compound Degraded (%)Major Degradant Peak (RRT)
0.1 M HCl 24 hours5.20.85
0.1 M NaOH 24 hours8.90.78
10% H₂O₂ 24 hours15.31.15
Heat (80°C) 48 hours3.10.92
Light (ICH Q1B) 1.2 million lux hours6.71.25

*RRT = Relative Retention Time

Experimental Protocols

Protocol 1: Stability-Indicating HPLC Method for this compound

Objective: To develop and validate a High-Performance Liquid Chromatography (HPLC) method capable of separating this compound from its potential degradation products.

Methodology:

  • Instrumentation: HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

  • Mobile Phase: A gradient of acetonitrile (B52724) and water (or a suitable buffer like phosphate (B84403) buffer, pH 7.0).

    • Start with a lower concentration of acetonitrile and gradually increase it to elute more non-polar compounds.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 210 nm (as terpenoids often lack strong chromophores at higher wavelengths).

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve a known amount of this compound in the mobile phase to a final concentration of approximately 1 mg/mL.

  • Forced Degradation Sample Preparation:

    • Acidic: Dissolve this compound in 0.1 M HCl and heat at 60°C for 2 hours. Neutralize with 0.1 M NaOH before injection.

    • Alkaline: Dissolve this compound in 0.1 M NaOH and keep at room temperature for 2 hours. Neutralize with 0.1 M HCl before injection.

    • Oxidative: Dissolve this compound in 3% H₂O₂ and keep at room temperature for 2 hours.

    • Thermal: Store solid this compound at 80°C for 48 hours, then dissolve in the mobile phase.

    • Photolytic: Expose a solution of this compound to light as per ICH Q1B guidelines.

  • Analysis: Inject the prepared samples and monitor the chromatograms for the appearance of new peaks and a decrease in the area of the this compound peak.

Protocol 2: GC-MS Method for Identification of Volatile Degradants

Objective: To identify potential volatile degradation products of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).

Methodology:

  • Instrumentation: GC-MS system.

  • Column: A non-polar or medium-polarity capillary column (e.g., HP-5MS, 30 m x 0.25 mm, 0.25 µm).

  • Carrier Gas: Helium at a constant flow rate of 1 mL/min.

  • Injector Temperature: 250°C.

  • Oven Temperature Program:

    • Initial temperature: 100°C, hold for 2 minutes.

    • Ramp to 280°C at 10°C/min.

    • Hold at 280°C for 5 minutes.

  • MS Transfer Line Temperature: 280°C.

  • Ion Source Temperature: 230°C.

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Mass Range: 40-500 amu.

  • Sample Preparation: Prepare solutions of stressed this compound samples (as described in the HPLC protocol) in a volatile solvent like dichloromethane (B109758) or ethyl acetate.

  • Analysis: Inject the samples and analyze the resulting mass spectra of any new peaks to identify their structures by comparing them to spectral libraries (e.g., NIST).

Mandatory Visualizations

G cluster_stress Stress Conditions cluster_degradation Potential Degradation Pathways Acid_Hydrolysis Acidic pH Dehydration Dehydration of Diol Acid_Hydrolysis->Dehydration Alkaline_Hydrolysis Alkaline pH Isomerization Isomerization Alkaline_Hydrolysis->Isomerization Oxidation Oxidizing Agent (e.g., H₂O₂) Oxidative_Cleavage Oxidative Cleavage of Ether Ring Oxidation->Oxidative_Cleavage Heat High Temperature Heat->Dehydration Light UV/Visible Light Light->Oxidative_Cleavage This compound This compound This compound->Acid_Hydrolysis This compound->Alkaline_Hydrolysis This compound->Oxidation This compound->Heat This compound->Light

Caption: Hypothesized degradation pathways of this compound under various stress conditions.

G Start Start Sample_Preparation Prepare this compound Samples Start->Sample_Preparation Forced_Degradation Perform Forced Degradation Studies Sample_Preparation->Forced_Degradation HPLC_Analysis HPLC Analysis Forced_Degradation->HPLC_Analysis GCMS_Analysis GC-MS Analysis Forced_Degradation->GCMS_Analysis Data_Analysis Analyze Data for Degradants HPLC_Analysis->Data_Analysis GCMS_Analysis->Data_Analysis Identify_Degradants Identify Degradation Products Data_Analysis->Identify_Degradants Report Report Identify_Degradants->Report

Caption: Experimental workflow for a comprehensive stability study of this compound.

G Start Stability Issue Observed? Check_Storage Review Storage Conditions (Temp, Light, Atmosphere) Start->Check_Storage Yes Check_Method Verify Analytical Method Validation Start->Check_Method Yes Optimize_Storage Optimize Storage Conditions Check_Storage->Optimize_Storage Forced_Degradation Conduct Forced Degradation Study Check_Method->Forced_Degradation Refine_Method Refine Analytical Method Check_Method->Refine_Method Characterize_Degradants Characterize Degradants (MS, NMR) Forced_Degradation->Characterize_Degradants Understand_Pathway Understand Degradation Pathway Characterize_Degradants->Understand_Pathway

Caption: Troubleshooting decision tree for addressing this compound stability issues.

Optimizing Epomediol dosage to minimize off-target effects

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing Epomediol (B1195073) dosage to minimize potential off-target effects during pre-clinical and clinical research.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, also known by its trade name Clesidren, is a synthetic terpenoid compound.[1] Its primary therapeutic effect is choleretic, meaning it promotes the secretion of bile. The proposed mechanism of action involves the improvement of liver cell membrane fluidity.[2] This has been shown to be effective in preventing and reversing cholestasis (impaired bile flow) induced by substances like ethinylestradiol in animal models. In clinical settings, it has been used to alleviate symptoms of intrahepatic cholestasis of pregnancy, such as pruritus (itching).[2]

Q2: What are the known off-target effects of this compound?

Clinical studies on this compound have generally reported good tolerability, with no significant adverse effects noted in the studied populations at therapeutic doses.[2] However, as a member of the terpenoid class of molecules, it is prudent to consider potential off-target effects that are sometimes associated with this compound class. Some terpenoids have been observed to induce apoptosis or interact with various signaling pathways, which could lead to off-target effects if dosages are not optimized.[3][4]

Q3: How can we proactively screen for potential off-target effects of this compound?

Early identification of potential off-target interactions is crucial in drug development.[5][6] A tiered approach to screening is recommended:

  • In Silico Profiling: Computational methods, such as Off-Target Safety Assessment (OTSA), can predict potential off-target interactions for small molecules like this compound by comparing their structure to databases of compounds with known activities.[7]

  • In Vitro Safety Pharmacology Profiling: Screening this compound against a panel of known safety-relevant targets can provide an early assessment of its potential for adverse effects. Commercial services offer panels that include a wide range of receptors, ion channels, enzymes, and transporters.[5]

  • Phenotypic Screening: High-throughput screening of this compound in various cell lines can help identify unexpected cellular effects that may indicate off-target activity.[6]

Q4: What is a general approach to optimizing this compound dosage to minimize off-target effects?

Dosage optimization aims to find the lowest effective dose that provides the desired therapeutic benefit while minimizing the risk of adverse effects.[8] A systematic approach involves:

  • Dose-Response Studies: Conduct in vitro and in vivo studies to establish the concentration- or dose-response relationship for both the on-target (therapeutic) and potential off-target effects.

  • Therapeutic Window Determination: Identify the range of doses that produces a therapeutic effect without causing significant off-target effects.

  • Pharmacokinetic/Pharmacodynamic (PK/PD) Modeling: Use PK/PD modeling to understand the relationship between the drug's concentration in the body over time and its effects, which can help in designing optimal dosing regimens.

  • Response-Adaptive Trial Designs: In a clinical setting, consider response-adaptive randomized dose-finding trials, which can efficiently identify the minimum dose that achieves the desired efficacy while minimizing patient exposure to suboptimal doses.[9]

Troubleshooting Guides

Issue 1: Inconsistent results in cell-based assays with this compound.

  • Possible Cause: Variability in cell culture conditions, passage number, or cell health can affect the response to this compound.

  • Troubleshooting Steps:

    • Standardize cell culture protocols, including media composition, serum concentration, and incubation conditions.

    • Use cells within a defined passage number range.

    • Regularly test for mycoplasma contamination.

    • Perform a cell viability assay to ensure that the observed effects are not due to cytotoxicity at the tested concentrations.

Issue 2: High background signal in a kinase inhibition assay.

  • Possible Cause: The assay format may not be suitable, or there could be interference from the compound or solvent.

  • Troubleshooting Steps:

    • Run appropriate controls, including a no-enzyme control and a vehicle (e.g., DMSO) control.

    • Consider using a different assay format, such as a universal kinase assay that measures ADP production, which can be less prone to interference.[10]

    • Test for compound auto-fluorescence or quenching if using a fluorescence-based assay.

Issue 3: Difficulty in reproducing literature findings for this compound's therapeutic effect.

  • Possible Cause: Differences in experimental models, protocols, or the source and purity of the this compound used.

  • Troubleshooting Steps:

    • Carefully review the experimental details in the original publication and replicate them as closely as possible.

    • Verify the identity and purity of your this compound compound using analytical methods such as NMR or mass spectrometry.

    • If using an animal model, consider factors such as the species, strain, age, and sex of the animals, as these can influence drug metabolism and response.

Data Presentation

Table 1: Hypothetical Dose-Response Data for this compound On-Target vs. Off-Target Activity

This table presents hypothetical data to illustrate the concept of a therapeutic window. The on-target activity is measured as the percentage increase in bile salt secretion in a relevant cell line, while the off-target effect is represented by the inhibition of a hypothetical off-target kinase.

This compound Concentration (µM)On-Target Activity (% Increase in Bile Salt Secretion)Off-Target Activity (% Inhibition of Kinase X)
0.15 ± 1.22 ± 0.5
125 ± 3.58 ± 1.1
1085 ± 5.135 ± 4.2
5095 ± 4.878 ± 6.3
10098 ± 3.992 ± 5.5

Data are presented as mean ± standard deviation.

Table 2: Example of a Safety Pharmacology Profiling Panel for this compound

This table provides an example of a panel of targets that could be used to screen for potential off-target effects of this compound. The results are hypothetical.

Target FamilyTargetThis compound Activity (% Inhibition at 10 µM)
GPCRs Adrenergic α1A< 10%
Dopamine D2< 5%
Serotonin 5-HT2A15%
Ion Channels hERG< 2%
Nav1.5< 5%
Enzymes COX-18%
PDE412%
Transporters SERT< 10%

Experimental Protocols

Protocol 1: In Vitro Off-Target Kinase Inhibition Assay

This protocol describes a general method for assessing the inhibitory activity of this compound against a panel of kinases.

  • Materials: Recombinant kinases, appropriate kinase substrates, ATP, assay buffer, this compound stock solution (in DMSO), and a detection reagent (e.g., ADP-Glo™ Kinase Assay).

  • Procedure: a. Prepare serial dilutions of this compound in assay buffer. b. In a 96-well plate, add the kinase, the appropriate substrate, and the this compound dilution or vehicle control. c. Initiate the kinase reaction by adding ATP. d. Incubate the plate at the optimal temperature and time for the specific kinase. e. Stop the reaction and measure the kinase activity using the detection reagent according to the manufacturer's instructions. f. Calculate the percentage of inhibition for each concentration of this compound relative to the vehicle control.

Protocol 2: Cell-Based Assay for On-Target Cholesteryl Ester Hydrolase Activity

This protocol outlines a method to measure the on-target activity of this compound in a relevant cell line (e.g., HepG2).

  • Materials: HepG2 cells, cell culture medium, this compound stock solution, a fluorescent substrate for cholesteryl ester hydrolase, and a lysis buffer.

  • Procedure: a. Seed HepG2 cells in a 96-well plate and allow them to adhere overnight. b. Treat the cells with various concentrations of this compound or vehicle control for a predetermined time. c. Lyse the cells and add the fluorescent substrate. d. Incubate to allow for the enzymatic reaction. e. Measure the fluorescence intensity, which is proportional to the enzyme activity. f. Normalize the activity to the total protein concentration in each well.

Mandatory Visualizations

Signaling_Pathway cluster_extracellular Extracellular cluster_cell_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus This compound This compound Receptor_X Off-Target Receptor This compound->Receptor_X Binds PI3K PI3K Receptor_X->PI3K Activates Akt Akt PI3K->Akt Activates NF_kB NF-κB Akt->NF_kB Activates Gene_Expression Gene Expression (e.g., Apoptosis, Inflammation) NF_kB->Gene_Expression

Caption: Hypothetical off-target signaling pathway for this compound.

Experimental_Workflow Start Start: Dosage Optimization Dose_Response 1. In Vitro Dose-Response Assays (On-Target vs. Off-Target) Start->Dose_Response Data_Analysis 2. Determine Therapeutic Index Dose_Response->Data_Analysis In_Vivo 3. In Vivo Efficacy and Tolerability Studies Data_Analysis->In_Vivo PK_PD 4. PK/PD Modeling In_Vivo->PK_PD Optimal_Dose End: Optimized Dosage Regimen PK_PD->Optimal_Dose

Caption: Experimental workflow for this compound dosage optimization.

References

Troubleshooting inconsistent results in Epomediol experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Epomediol (B1195073). The information is designed to address common challenges and inconsistencies that may arise during in vitro and in vivo experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a synthetic terpenoid compound.[1] Its primary mechanism of action is thought to involve the modulation of cell membrane fluidity.[1][2] In preclinical studies, particularly in rat models of cholestasis induced by ethinylestradiol, this compound has been shown to reverse the decrease in liver plasma membrane fluidity.[1] This action is associated with an increase in bile flow, suggesting its role as a choleretic agent.[1][3][4]

Q2: What are the common experimental applications of this compound?

Based on its known effects, this compound is primarily used in research settings to:

  • Investigate mechanisms of cholestasis and liver disease.[3][4][5]

  • Study the role of plasma membrane fluidity in cellular function.[1]

  • Evaluate potential therapeutic agents for hepatobiliary disorders.[3][5]

Q3: In which experimental models is this compound typically used?

This compound has been studied in both in vivo animal models, particularly rats, to investigate its effects on liver function and bile secretion.[1][6] It has also been used in clinical studies involving patients with various liver conditions.[2][3][5] For in vitro studies, liver-derived cell lines (e.g., HepG2, Huh7) would be relevant models to explore its cellular and molecular effects.

Q4: What are the known metabolites of this compound?

In rats, this compound is metabolized into several compounds. The main metabolites identified in urine include 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-hydroxy-7-one, 1,3-dimethyl-2-oxabicyclo[2.2.2]octan-6,7-hydroxy-10-methanol, and 1,3,3-trimethyl-2-oxabicyclo[2.2.2]octan-6-beta-glucuronide-7-ol.[6] The glucuronide metabolite and the unchanged drug are also found in bile and feces.[6]

Troubleshooting Guides

Inconsistent Results in Cell-Based Assays

Variability in cell-based assays is a common issue.[7][8] The following table outlines potential problems, their causes, and recommended solutions when working with this compound.

Problem Potential Cause Recommended Solution
High variability in cell viability/cytotoxicity assays between replicates. Inconsistent cell seeding density. Ensure a homogenous cell suspension before seeding. Use a calibrated multichannel pipette.
Edge effects due to evaporation in microplates. [9]Avoid using the outer wells of the plate or fill them with sterile PBS or media. Ensure proper humidity control in the incubator.
Cell passage number. [10]Use cells within a consistent and low passage number range for all experiments.
Unexpected changes in cell morphology. High concentration of this compound or solvent. Perform a dose-response curve to determine the optimal non-toxic concentration. Ensure the final solvent concentration is consistent and non-toxic across all wells.
Mycoplasma contamination. [10]Regularly test cell cultures for mycoplasma contamination.
Inconsistent effects on membrane fluidity assays. Variations in incubation time with this compound. Standardize the incubation time for all experiments.
Fluctuations in temperature during measurement. Ensure the plate reader or microscope stage maintains a stable temperature.
Lipid composition of serum in the culture medium. Use a consistent batch of serum or consider using a serum-free medium if the assay allows.
Issues in Protein Expression Experiments

When investigating the downstream effects of this compound on protein expression, several challenges can arise.[11][12][13][14][15]

Problem Potential Cause Recommended Solution
Low or no expression of the target protein. Sub-optimal induction/transfection conditions. Optimize the concentration of the inducing agent and the induction time.[11] For transfections, optimize the DNA-to-reagent ratio.
The expressed protein is toxic to the cells. [12]Use an inducible expression system to control the timing and level of protein expression.[12]
Incorrect plasmid sequence. Verify the integrity of your expression vector by sequencing.[11]
Protein is expressed but found in the insoluble fraction (inclusion bodies). High rate of protein expression. Lower the induction temperature and/or the concentration of the inducing agent to slow down protein synthesis and allow for proper folding.[14][15]
Lack of appropriate chaperones. Consider co-expressing molecular chaperones to assist in protein folding.[13]
Expressed protein is not functional. Improper protein folding. Try expressing the protein at a lower temperature.[15] Consider using a different expression host or cell line.
Absence of necessary post-translational modifications. If the protein requires specific modifications, use a mammalian or insect cell expression system instead of a bacterial one.

Experimental Protocols

Key Experiment: Cell Viability Assay (MTT Assay)
  • Cell Seeding: Plate cells (e.g., HepG2) in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

  • Treatment: Prepare serial dilutions of this compound in a suitable solvent (e.g., DMSO) and then dilute in culture medium to the final desired concentrations. The final solvent concentration should be less than 0.1%. Replace the old medium with the this compound-containing medium. Include solvent-only controls.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of 5 mg/mL MTT solution to each well and incubate for 3-4 hours at 37°C.

  • Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.

  • Measurement: Read the absorbance at 570 nm using a microplate reader.

Key Experiment: Western Blot for Protein Expression Analysis
  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) onto an SDS-polyacrylamide gel and separate the proteins by electrophoresis.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody specific to the target protein overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

Epomediol_Troubleshooting_Workflow start Inconsistent Experimental Results check_assay Identify Assay Type start->check_assay cell_based Cell-Based Assay check_assay->cell_based e.g., Viability protein_exp Protein Expression check_assay->protein_exp e.g., Western Blot cell_params Check Cell Health & Seeding Consistency cell_based->cell_params vector_check Sequence Verify Expression Vector protein_exp->vector_check plate_effects Evaluate Plate Edge Effects cell_params->plate_effects reagent_prep Verify Reagent Concentration & Stability plate_effects->reagent_prep solution Consistent Results reagent_prep->solution induction_opt Optimize Induction (Temp, Time, Conc.) vector_check->induction_opt solubility_test Check Soluble vs. Insoluble Fractions induction_opt->solubility_test solubility_test->solution

Caption: Troubleshooting workflow for inconsistent this compound results.

Putative_Epomediol_Signaling_Pathway This compound This compound membrane Plasma Membrane This compound->membrane Interacts with fluidity Increased Membrane Fluidity membrane->fluidity Leads to transporters Membrane Transporter Activity (e.g., BSEP) fluidity->transporters Modulates bile_secretion Increased Bile Acid Secretion transporters->bile_secretion cholestasis Amelioration of Cholestasis bile_secretion->cholestasis

Caption: Putative signaling pathway for this compound's choleretic effect.

References

Navigating the Synthesis of Epomediol: A Guide to Yield Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, optimizing the synthesis of complex molecules like Epomediol is a critical challenge. While specific, detailed public data on the synthesis process of this compound is limited, this technical support center provides a framework for troubleshooting and refining production processes based on established principles for similar bioactive compounds.

This guide offers troubleshooting advice, frequently asked questions, and optimized experimental protocols, drawing parallels from the successful yield enhancement of other complex natural products. The principles outlined here can serve as a valuable resource for researchers working on the synthesis of this compound and other challenging molecules.

Frequently Asked Questions (FAQs)

Q1: My this compound synthesis is resulting in a low yield. What are the initial steps I should take to troubleshoot this?

A1: Low yield is a common challenge in the synthesis of complex molecules. A systematic approach to troubleshooting is crucial. Begin by reviewing the reaction conditions at each step. Key parameters to investigate include temperature, pH, reaction time, and the purity of starting materials and solvents. Consider performing small-scale experiments to screen for optimal conditions using a Design of Experiments (DOE) approach, which allows for the simultaneous variation of multiple factors to identify the most impactful parameters.

Q2: How can I minimize the formation of byproducts during the synthesis?

A2: Byproduct formation can significantly reduce the yield of the desired product. To mitigate this, ensure the use of highly pure reagents and solvents. Protective group chemistry can be employed to shield reactive functional groups that may lead to unwanted side reactions. Additionally, optimizing the order of reaction steps and purification methods, such as chromatography, can help to isolate the target molecule more effectively.

Q3: What strategies can be employed to improve the recovery and purification of the final product?

A3: Efficient recovery and purification are essential for maximizing the final yield. Techniques like crystallization can be highly effective for obtaining a pure product. If the product is prone to degradation, consider using adsorbent resins during extraction to stabilize it. For instance, the use of XAD-16 resin was shown to triple the yield of epothilone (B1246373) D by preventing its degradation in the culture medium.[1][2]

Troubleshooting Guide

Issue Potential Cause Recommended Action
Low reaction conversion - Inadequate reaction temperature or time- Poor catalyst activity- Impure reagents or solvents- Systematically vary temperature and time to find optimal conditions.- Test different catalysts or increase catalyst loading.- Ensure all materials are of high purity and anhydrous where necessary.
Formation of multiple byproducts - Incorrect reaction conditions (e.g., temperature too high)- Presence of reactive impurities- Lack of regioselectivity or stereoselectivity- Lower the reaction temperature and monitor the reaction progress closely.- Purify all starting materials before use.- Employ stereoselective or regioselective catalysts and reagents.
Product degradation during workup - pH instability- Exposure to air or light- Unstable intermediates- Maintain a stable pH during extraction and purification.- Perform the workup under an inert atmosphere (e.g., nitrogen or argon) and protect from light.- Consider in-situ derivatization to a more stable compound before isolation.
Difficulty in product purification - Similar polarity of product and impurities- Product is an oil or amorphous solid- Utilize different chromatography techniques (e.g., reverse-phase, ion-exchange).- Attempt to form a crystalline salt or derivative of the product.- Explore preparative HPLC for challenging separations.

Case Study: Optimizing Heterologous Production of Epothilone D

The successful 140-fold improvement in the production of epothilone D in Myxococcus xanthus provides valuable insights into strategies that could be applicable to this compound synthesis.[1][2]

Key Optimization Parameters and Their Impact on Yield
Optimization Strategy Modification Impact on Yield Reference
Product Stabilization Addition of XAD-16 adsorber resin (20 g/L)3-fold increase[1][2]
Carbon Source Optimization Use of methyl oleate (B1233923) (7 mL/L) as a carbon sourceIncreased max cell density from 0.4 to 2 g DCW/L[1][2]
Trace Metal Supplementation Exogenous supplement of trace metals to the basal medium8-fold increase in peak titer[1][2]
Fed-Batch Process Continuous fed-batch cultureIncreased cell density to 7 g DCW/L and production to 23 mg/L[1][2]

Experimental Protocols

General Protocol for Optimizing Production in a Fed-Batch Fermentation Process

This protocol is based on the successful optimization of epothilone D production and can be adapted for this compound.[1][2]

  • Initial Batch Culture:

    • Prepare a basal medium with a suitable carbon source (e.g., methyl oleate at an optimized concentration).

    • Inoculate with the production strain.

    • Supplement the medium with a pre-determined optimal concentration of trace metals.

    • Add an adsorber resin (e.g., XAD-16) to the medium to stabilize the product.

    • Maintain optimal temperature, pH, and dissolved oxygen levels.

  • Fed-Batch Strategy:

    • After an initial period of batch growth, initiate a continuous feed of a concentrated nutrient solution.

    • The feed rate should be carefully controlled to maintain a high cell density and extend the production phase.

    • Monitor cell density and product titer regularly.

  • Product Recovery:

    • At the end of the fermentation, harvest the culture broth.

    • Separate the cells from the broth.

    • Extract the product from both the cells and the adsorber resin using an appropriate organic solvent.

    • Purify the product using standard chromatographic techniques.

Visualizing the Path to Higher Yields

Workflow for Optimizing Biosynthesis

G Workflow for Optimizing Biosynthesis A Initial Low Yield B Identify Key Parameters (Temp, pH, Media, etc.) A->B C Design of Experiments (DOE) B->C D Small-Scale Screening C->D E Data Analysis & Model Generation D->E F Identify Optimal Conditions E->F G Scale-Up Production F->G H High Yield Achieved G->H

Caption: A streamlined workflow for systematically improving biosynthesis yield.

Troubleshooting Decision Tree for Low Product Yield

G Troubleshooting Low Yield A Low Final Yield B Analyze Reaction Mixture A->B C Unreacted Starting Material? B->C D Optimize Reaction Conditions (Temp, Time, Catalyst) C->D Yes E Multiple Byproducts? C->E No F Refine Protective Group Strategy & Purification E->F Yes G Product Degraded? E->G No H Improve Workup Protocol (Inert atm, Stabilizing agents) G->H Yes

Caption: A decision tree to diagnose and resolve common causes of low product yield.

References

Addressing challenges in the purification of Epomediol

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of Epomediol.

Troubleshooting Guides

This section offers solutions to specific problems that may arise during the purification of this compound.

Problem 1: Low Yield After Initial Extraction

Possible Causes:

  • Incomplete extraction from the source material.

  • Degradation of this compound during extraction.

  • Suboptimal solvent selection.

Troubleshooting Steps:

  • Optimize Extraction Solvent: this compound, a diol, possesses both polar and non-polar characteristics. A mixture of solvents with varying polarities (e.g., ethyl acetate (B1210297)/hexane (B92381), dichloromethane/methanol) may be necessary for efficient extraction.

  • Increase Extraction Time/Temperature: Gradually increase the extraction time or temperature to enhance recovery. However, monitor for potential degradation, especially at elevated temperatures.

  • Perform Multiple Extractions: Repeating the extraction process several times with fresh solvent will ensure a more exhaustive extraction.

  • pH Adjustment: Depending on the crude mixture, adjusting the pH of the aqueous phase during liquid-liquid extraction can improve partitioning and recovery of this compound.

Problem 2: Co-elution of Impurities During Column Chromatography

Possible Causes:

  • Similar polarity of this compound and impurities.

  • Presence of isomeric impurities.

  • Inappropriate stationary or mobile phase selection.

Troubleshooting Steps:

  • Modify the Mobile Phase: A systematic adjustment of the solvent system is often the most effective approach.

    • Gradient Elution: Employ a shallow gradient of a more polar solvent to improve the separation of compounds with close retention times.

    • Solvent Modifiers: The addition of a small percentage of a third solvent (e.g., a trace of acetic acid or triethylamine) can alter the selectivity of the separation.

  • Change the Stationary Phase: If modifying the mobile phase is insufficient, consider a different stationary phase.

    • Normal Phase vs. Reversed-Phase: If using silica (B1680970) gel (normal phase), consider switching to a C18 or other modified silica (reversed-phase) column, or vice-versa.

    • Specialized Media: For separating isomers, chiral stationary phases may be necessary.

  • Optimize Column Parameters:

    • Column Length and Diameter: A longer, narrower column generally provides higher resolution.

    • Particle Size: Smaller particle sizes in the stationary phase can lead to sharper peaks and better separation.

Problem 3: Difficulty in Separating Stereoisomers

Possible Causes:

  • This compound has multiple stereocenters, leading to the potential for diastereomers and enantiomers which can be difficult to separate using standard chromatographic techniques.

Troubleshooting Steps:

  • Chiral Chromatography: This is the most direct method for separating enantiomers.

    • Chiral Stationary Phases (CSPs): Utilize columns with a chiral selector chemically bonded to the stationary phase.

    • Chiral Mobile Phase Additives (CMPAs): Add a chiral selector to the mobile phase to form transient diastereomeric complexes with the enantiomers, allowing for their separation on a standard achiral column.

  • Derivatization: React this compound with a chiral derivatizing agent to form diastereomers, which can then be separated by standard chromatography (e.g., HPLC or GC). The derivatizing agent can be subsequently removed to yield the pure enantiomers.

  • Supercritical Fluid Chromatography (SFC): SFC can sometimes provide better resolution of stereoisomers compared to HPLC.

Frequently Asked Questions (FAQs)

Q1: What are the expected physicochemical properties of this compound?

A1: The known physicochemical properties of this compound are summarized in the table below.

PropertyValue
Chemical Formula C₁₀H₁₈O₃[1]
Molecular Weight 186.25 g/mol [1]
IUPAC Name (1s,4r,6R,7S)-1,3,3-trimethyl-2-oxabicyclo[2.2.2]octane-6,7-diol[2]
Appearance Solid powder[1]
Solubility Soluble in organic solvents like ethanol, methanol, and DMSO.
Storage Store in a dry, dark place at 0 - 4°C for short-term and -20°C for long-term storage.[1]

Q2: What are the most likely impurities to be found with this compound?

A2: While specific impurities depend on the synthetic route, common impurities for a bicyclic terpenoid diol like this compound may include:

  • Starting materials and reagents from the synthesis.

  • By-products from incomplete reactions or side reactions.

  • Stereoisomers (diastereomers and enantiomers).

  • Oxidation products: The diol functionality may be susceptible to oxidation.

  • Dehydration products: Loss of one or both hydroxyl groups to form alkenes.

Q3: Which analytical techniques are best for assessing the purity of this compound?

A3: A combination of techniques is recommended for a comprehensive purity assessment:

  • High-Performance Liquid Chromatography (HPLC): A versatile technique for separating and quantifying impurities. A diode-array detector (DAD) can provide information about the UV-Vis spectrum of the peaks.

  • Gas Chromatography-Mass Spectrometry (GC-MS): Suitable for analyzing volatile impurities and can provide structural information. Derivatization may be necessary to increase the volatility of this compound.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): Provides detailed structural information and can be used to identify and quantify impurities if their signals do not overlap with those of this compound.

  • Chiral Chromatography (HPLC or GC): Essential for determining the enantiomeric purity.

Experimental Protocols

Protocol 1: General Purification of this compound by Flash Column Chromatography

  • Column Preparation:

    • Select a glass column of appropriate size based on the amount of crude material.

    • Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane).

    • Carefully pack the column with the slurry, ensuring no air bubbles are trapped.

    • Equilibrate the packed column with the starting mobile phase.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the mobile phase or a slightly stronger solvent.

    • Alternatively, adsorb the crude material onto a small amount of silica gel and load the dry powder onto the top of the column.

  • Elution:

    • Begin elution with a non-polar mobile phase (e.g., 100% hexane).

    • Gradually increase the polarity of the mobile phase by adding a more polar solvent (e.g., ethyl acetate). A typical gradient might be from 0% to 50% ethyl acetate in hexane.

    • Collect fractions of a consistent volume.

  • Fraction Analysis:

    • Analyze the collected fractions by Thin Layer Chromatography (TLC) to identify those containing the pure product.

    • Combine the pure fractions and evaporate the solvent under reduced pressure to obtain purified this compound.

Protocol 2: Chiral HPLC for Separation of this compound Enantiomers

  • Column: Chiral stationary phase column (e.g., polysaccharide-based CSP).

  • Mobile Phase: A mixture of a non-polar organic solvent (e.g., hexane or heptane) and a polar organic modifier (e.g., isopropanol (B130326) or ethanol). The exact ratio will need to be optimized.

  • Flow Rate: Typically 0.5 - 1.5 mL/min.

  • Detection: UV detector at a suitable wavelength (e.g., 210 nm, as this compound lacks a strong chromophore).

  • Injection Volume: 5 - 20 µL.

  • Procedure:

    • Dissolve a small amount of the this compound sample in the mobile phase.

    • Inject the sample onto the HPLC system.

    • Monitor the chromatogram for the separation of the enantiomeric peaks.

    • Optimize the mobile phase composition and flow rate to achieve baseline separation.

Visualizations

experimental_workflow cluster_extraction Extraction cluster_purification Purification cluster_analysis Purity Analysis start Crude Source Material extraction Solvent Extraction start->extraction crude_extract Crude this compound Extract extraction->crude_extract column_chromatography Flash Column Chromatography crude_extract->column_chromatography fraction_collection Fraction Collection & Analysis (TLC) column_chromatography->fraction_collection pure_fractions Combined Pure Fractions fraction_collection->pure_fractions evaporation Solvent Evaporation pure_fractions->evaporation purified_this compound Purified this compound evaporation->purified_this compound hplc HPLC/GC Analysis purified_this compound->hplc chiral_hplc Chiral HPLC (if needed) purified_this compound->chiral_hplc nmr NMR Spectroscopy purified_this compound->nmr final_product Final Pure this compound hplc->final_product chiral_hplc->final_product nmr->final_product

Caption: General workflow for the purification and analysis of this compound.

troubleshooting_pathway cluster_low_yield Low Yield cluster_coelution Co-elution of Impurities cluster_isomer_separation Isomer Separation Difficulty start Purification Issue Encountered check_extraction Optimize Extraction (Solvent, Time, Temp) start->check_extraction Low Yield? modify_mobile_phase Modify Mobile Phase (Gradient, Additives) start->modify_mobile_phase Co-elution? chiral_chrom Employ Chiral Chromatography (CSP or CMPA) start->chiral_chrom Isomers? check_degradation Assess for Degradation (TLC, HPLC) check_extraction->check_degradation change_stationary_phase Change Stationary Phase (NP vs. RP, Chiral) modify_mobile_phase->change_stationary_phase derivatization Derivatize to Diastereomers chiral_chrom->derivatization

Caption: Troubleshooting decision tree for this compound purification challenges.

References

Technical Support Center: Epomediol Stability in Cell Culture Media

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing the degradation of Epomediol in cell culture media. This resource offers troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is its stability in cell culture a concern?

A1: this compound is a synthetic terpenoid with a bicyclic ether structure (specifically, a 2-oxabicyclo[2.2.2]octane core). Like many small molecules, its stability in the complex aqueous environment of cell culture media can be a concern. Degradation can lead to a decrease in the effective concentration of the active compound, resulting in inaccurate and irreproducible experimental outcomes. Factors such as pH, temperature, light exposure, and interactions with media components can all contribute to its degradation.

Q2: What are the likely degradation pathways for this compound in cell culture media?

A2: Based on its chemical structure as a terpenoid and a bicyclic ether, the primary degradation pathways for this compound are likely to be:

  • Oxidation: The tertiary alcohol groups and the ether linkage can be susceptible to oxidation, which can be catalyzed by trace metal ions in the media or triggered by light exposure (photodegradation).[1][2]

  • Acid-catalyzed Hydrolysis: The bicyclic ether bond may be susceptible to cleavage under acidic conditions, although some 2-oxabicyclo[2.2.2]octane derivatives have shown good stability in aqueous acidic and basic solutions at room temperature.[3][4]

  • Thermal Degradation: Elevated temperatures, such as the standard 37°C for cell culture, can accelerate both oxidation and hydrolysis.[1]

Q3: I'm observing inconsistent results in my experiments with this compound. Could this be a stability issue?

A3: Yes, inconsistent experimental results are a common sign of compound instability. If this compound degrades over the course of your experiment, the actual concentration your cells are exposed to will decrease over time, leading to variability in the observed biological effects. It is crucial to assess the stability of this compound under your specific experimental conditions.

Q4: How can I minimize the degradation of this compound in my cell culture experiments?

A4: To minimize degradation, consider the following preventative measures:

  • Control Storage Conditions: Store this compound stock solutions at -20°C or -80°C in small, single-use aliquots to avoid repeated freeze-thaw cycles.

  • Prepare Fresh Working Solutions: Prepare fresh dilutions of this compound in your cell culture medium immediately before each experiment.

  • Minimize Light Exposure: Protect stock solutions and experimental cultures from light by using amber-colored tubes and plates, and by keeping them in the dark as much as possible.

  • Use Antioxidants: Supplement your cell culture media with antioxidants to mitigate oxidative degradation.

  • Use Chelating Agents: Add a chelating agent to your media to sequester metal ions that can catalyze degradation.

  • Optimize Media Composition: If possible, use serum-free media for your experiments, as enzymes in serum can sometimes contribute to compound degradation.

Troubleshooting Guide

Symptom Possible Cause Recommended Action
Decreased or inconsistent biological activity of this compound over time. Degradation of this compound in the cell culture medium.1. Perform a stability study to quantify the rate of degradation under your experimental conditions (see Experimental Protocol 1). 2. Implement preventative measures such as adding antioxidants and/or chelating agents to the medium (see Experimental Protocol 2). 3. Prepare fresh working solutions of this compound for each experiment.
Precipitation observed after adding this compound to the culture medium. Poor solubility of this compound at the working concentration.1. Ensure the final concentration of the solvent (e.g., DMSO) is low (typically <0.1% v/v). 2. Prepare a more dilute stock solution and add a larger volume to the medium. 3. Warm the cell culture medium to 37°C before adding the this compound stock solution.
Change in the color of the cell culture medium after adding this compound. A significant shift in the pH of the medium.1. Measure the pH of the medium after adding this compound. 2. Ensure the solvent used for the stock solution does not significantly alter the pH. 3. Use a buffered solvent for the stock solution if necessary.

Data Presentation

Table 1: Recommended Concentrations of Stabilizing Agents for Cell Culture Media

Stabilizing Agent Class Recommended Starting Concentration Stock Solution Preparation Storage of Stock Solution
Ascorbic Acid (Vitamin C) Antioxidant50 - 200 µM[5]100 mM in sterile, nuclease-free water-20°C in single-use aliquots, protected from light
N-acetylcysteine (NAC) Antioxidant1 - 5 mM[5]1 M in sterile, nuclease-free water4°C for up to 2 weeks
α-Tocopherol (Vitamin E) Antioxidant10 - 100 µM100 mM in ethanol-20°C, protected from light
EDTA (Ethylenediaminetetraacetic acid) Chelating Agent1 - 5 mM[6]0.5 M in water, pH adjusted to 8.0 with NaOHRoom temperature

Note: The optimal concentration of each stabilizing agent should be determined empirically for your specific cell line and experimental conditions to ensure it is not cytotoxic.

Experimental Protocols

Protocol 1: Assessing the Stability of this compound in Cell Culture Media

This protocol outlines a method to determine the stability of this compound in a specific cell culture medium over time using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[6][7]

Materials:

  • This compound

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • Sterile, amber-colored microcentrifuge tubes

  • HPLC or LC-MS system

  • Acetonitrile (B52724) (ACN), HPLC grade

  • Internal standard (a stable compound with similar properties to this compound, if available)

Procedure:

  • Prepare this compound Spiked Medium: Prepare a working solution of this compound in the desired cell culture medium at the final experimental concentration (e.g., 10 µM).

  • Time Zero (T=0) Sample: Immediately after preparation, take an aliquot (e.g., 1 mL) of the spiked medium. This will serve as your T=0 reference point.

  • Incubation: Dispense the remaining spiked medium into sterile, amber-colored microcentrifuge tubes for each time point (e.g., 2, 4, 8, 24, 48 hours) and incubate them under your standard cell culture conditions (e.g., 37°C, 5% CO₂).

  • Sample Collection: At each designated time point, remove one tube from the incubator.

  • Sample Processing (Protein Precipitation): To each 100 µL aliquot of the medium, add 300 µL of ice-cold acetonitrile (containing the internal standard, if used) to precipitate proteins. Vortex thoroughly and centrifuge at high speed (e.g., 14,000 x g) for 10 minutes at 4°C.

  • Analysis: Carefully transfer the supernatant to an HPLC vial and analyze the concentration of this compound using a validated HPLC or LC-MS method.

  • Data Analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 concentration.

Protocol 2: Using Stabilizers to Prevent this compound Degradation

This protocol describes how to supplement cell culture media with antioxidants and/or chelating agents to improve the stability of this compound.

Materials:

  • This compound

  • Cell culture medium

  • Stock solutions of stabilizing agents (see Table 1)

  • Sterile supplies for media preparation

Procedure:

  • Prepare Stabilized Medium: To your sterile cell culture medium, add the desired stabilizing agent(s) to their final working concentration. For example, to prepare a medium with 100 µM ascorbic acid, add 1 µL of a 100 mM stock solution to every 1 mL of medium. Gently mix the medium.

  • Prepare this compound Working Solution: Immediately before your experiment, prepare the working solution of this compound by diluting your stock solution into the stabilized medium.

  • Proceed with Experiment: Use the stabilized medium containing this compound for your cell culture experiment.

  • (Optional but Recommended) Validate Stability: Perform the stability assessment protocol (Protocol 1) using the stabilized medium to confirm the improved stability of this compound.

Mandatory Visualizations

Experimental_Workflow_for_Stability_Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis prep_media Prepare this compound-spiked cell culture medium t0 T=0 Sample (Immediate collection) prep_media->t0 incubation Incubate at 37°C, 5% CO₂ in amber tubes prep_media->incubation process Protein Precipitation (Cold Acetonitrile) t0->process timepoints Collect samples at designated time points (e.g., 2, 4, 8, 24, 48h) incubation->timepoints timepoints->process centrifuge Centrifuge process->centrifuge analyze Analyze supernatant by HPLC or LC-MS centrifuge->analyze data Calculate % Remaining vs. T=0 analyze->data

Caption: Workflow for assessing this compound stability in cell culture media.

Degradation_Prevention_Strategy cluster_factors Degradation Factors cluster_solutions Preventative Measures oxidation Oxidation (Metal ions, Light) Degraded_this compound Degraded this compound oxidation->Degraded_this compound hydrolysis Hydrolysis (pH) hydrolysis->Degraded_this compound temperature Thermal Degradation (37°C) temperature->Degraded_this compound antioxidants Add Antioxidants (e.g., Ascorbic Acid, NAC) This compound This compound in Cell Culture Media antioxidants->this compound Stabilizes chelators Add Chelating Agents (e.g., EDTA) chelators->this compound Stabilizes light_protection Protect from Light (Amber tubes/plates) light_protection->this compound Protects fresh_prep Prepare Fresh Solutions fresh_prep->this compound Maintains Concentration This compound->Degraded_this compound Degradation

Caption: Factors contributing to this compound degradation and preventative strategies.

References

Technical Support Center: Optimizing Epomediol Incubation in Hepatocyte Cultures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with guidance on optimizing incubation times for Epomediol (B1195073) in hepatocyte cultures. The information is presented in a question-and-answer format to directly address potential issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is a recommended starting incubation time for this compound in primary human hepatocytes?

A1: For initial experiments with a novel compound like this compound, a tiered approach to determine the optimal incubation time is recommended. Since this compound is a terpenoid suggested to influence cell membrane fluidity, both short and longer-term effects could be relevant.[1] A common starting point for metabolic stability assays in suspension hepatocytes is up to 4 hours.[2] For plated hepatocytes, which allow for longer-term studies, incubation times can be extended up to 48 hours or even longer with specialized culture media.[2]

We recommend a time-course experiment to establish a suitable window for your specific endpoint (e.g., biomarker expression, metabolic activity, cytotoxicity).

Q2: How do I select the appropriate concentration range for this compound in my initial experiments?

A2: A concentration range-finding study is crucial. We suggest starting with a broad range of concentrations based on any available in vivo data, keeping in mind that in vitro concentrations may not directly translate. Clinical studies have used oral doses of 900-1200 mg/day in patients.[1] However, for in vitro studies, it is advisable to start at low micromolar concentrations and perform serial dilutions to establish a dose-response curve. An initial screen from 0.1 µM to 100 µM is a common practice for uncharacterized compounds.

Q3: Should I use suspension or plated hepatocyte cultures for my experiments with this compound?

A3: The choice between suspension and plated cultures depends on your experimental goals.

  • Suspension Cultures: Best for short-term experiments (typically up to 4-6 hours) such as acute metabolic stability and clearance studies.[2][3] They are less labor-intensive for high-throughput screening.

  • Plated (Adherent) Cultures: Ideal for longer-term experiments (24-72 hours or more), including studies on enzyme induction, long-term toxicity, and gene expression changes. Plated hepatocytes can form bile canaliculi-like structures, which may be relevant for studying a compound like this compound, which is used in cholestasis.

Q4: What are the signs of this compound-induced cytotoxicity in hepatocytes?

A4: Visually, cytotoxicity can manifest as cell rounding, detachment from the culture plate, blebbing of the cell membrane, and the appearance of cellular debris.[4] Quantitatively, cytotoxicity can be assessed using assays that measure:

  • Cell Viability: e.g., Trypan Blue exclusion.

  • Metabolic Activity: e.g., MTT or PrestoBlue assays.

  • Cell Membrane Integrity: e.g., Lactate Dehydrogenase (LDH) release assay.

Troubleshooting Guides

Issue 1: High variability in results between experiments.
Possible Cause Recommended Solution
Inconsistent cell health Ensure consistent thawing procedures for cryopreserved hepatocytes. Assess cell viability before seeding; it should be >80%.
Solvent effects Limit the concentration of organic solvents (e.g., DMSO) to ≤ 0.1% of the total incubation volume. Always include a vehicle control with the same solvent concentration as the test article.[3][5]
Edge effects in culture plates Avoid using the outer wells of the culture plate, as they are more prone to evaporation and temperature fluctuations.
Inconsistent cell seeding density Ensure a homogenous cell suspension before plating and use a consistent seeding density for all experiments.
Issue 2: No observable effect of this compound on hepatocytes.
Possible Cause Recommended Solution
Sub-optimal incubation time The selected time point may be too early or too late to observe the effect. Perform a time-course experiment (e.g., 2, 4, 8, 24, 48 hours) to identify the optimal incubation period.
Inappropriate concentration range The concentrations tested may be too low. If no cytotoxicity is observed, consider cautiously increasing the concentration range.
Compound instability This compound may be unstable in the culture medium. Analyze the concentration of this compound in the medium over time using an appropriate analytical method (e.g., LC-MS).
Low metabolic activity of hepatocytes Ensure the hepatocytes are metabolically active by using a positive control compound known to be metabolized by hepatocytes.
Issue 3: Unexpectedly high cytotoxicity observed even at low concentrations.
Possible Cause Recommended Solution
Compound precipitation Visually inspect the culture medium for any signs of precipitation. If solubility is an issue, consider using a different solvent or a lower concentration range.
Formation of a toxic metabolite This compound may be metabolized to a more toxic compound. Consider performing metabolite identification studies.
Hypersensitivity of a specific hepatocyte donor lot Test this compound on hepatocytes from multiple donors to determine if the observed cytotoxicity is donor-specific.

Data Presentation

Table 1: Example Time-Course Optimization for this compound

Incubation Time (hours)This compound Concentration (µM)Cell Viability (%) (Mean ± SD)Biomarker X Expression (Fold Change) (Mean ± SD)
40 (Vehicle)98 ± 31.0 ± 0.1
4197 ± 41.2 ± 0.2
41095 ± 51.5 ± 0.3
45085 ± 62.0 ± 0.4
240 (Vehicle)95 ± 41.0 ± 0.1
24193 ± 52.5 ± 0.5
241080 ± 74.0 ± 0.6
245060 ± 83.5 ± 0.7
480 (Vehicle)90 ± 61.0 ± 0.1
48185 ± 73.0 ± 0.6
481065 ± 92.5 ± 0.8
485040 ± 101.8 ± 0.9

Table 2: Example Concentration-Response Data for this compound at 24 hours

This compound Concentration (µM)Cell Viability (%) (Mean ± SD)LDH Release (Fold Change vs. Vehicle) (Mean ± SD)
0 (Vehicle)100 ± 51.0 ± 0.1
0.198 ± 41.1 ± 0.2
195 ± 61.3 ± 0.3
1082 ± 72.5 ± 0.5
5063 ± 94.8 ± 0.7
10045 ± 117.2 ± 0.9

Experimental Protocols

Protocol 1: General Procedure for Plated Hepatocyte Incubation

  • Cell Seeding: Thaw cryopreserved primary human hepatocytes according to the supplier's protocol. Seed the hepatocytes at a density of 0.75 x 10^6 cells/mL in collagen-coated 24-well plates.

  • Cell Attachment: Incubate the plates at 37°C in a humidified atmosphere with 5% CO2 for 4-6 hours to allow for cell attachment.

  • Compound Preparation: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Make serial dilutions in pre-warmed culture medium to achieve the final desired concentrations. Ensure the final solvent concentration is consistent across all wells and does not exceed 0.1%.

  • Incubation: After the attachment period, carefully aspirate the seeding medium and replace it with the medium containing the different concentrations of this compound or vehicle control.

  • Termination: At the desired time points (e.g., 4, 24, 48 hours), terminate the experiment by collecting the supernatant for analysis (e.g., LDH assay) and/or lysing the cells for intracellular analysis (e.g., ATP content, gene expression).

Protocol 2: Cytotoxicity Assessment using LDH Release Assay

  • Following the incubation period with this compound, collect the cell culture supernatant from each well.

  • Centrifuge the supernatant to pellet any detached cells and debris.

  • Transfer the clarified supernatant to a new plate.

  • Perform the LDH assay according to the manufacturer's instructions.

  • To determine the maximum LDH release, lyse the control cells with a lysis buffer provided with the assay kit.

  • Calculate the percentage of LDH release relative to the maximum LDH release control.

Mandatory Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Thaw Thaw Cryopreserved Hepatocytes Seed Seed into Collagen-Coated Plates Thaw->Seed Attach Allow Cell Attachment (4-6h) Seed->Attach Prepare_this compound Prepare this compound Dilutions Add_Compound Add this compound/Vehicle to Cells Attach->Add_Compound Prepare_this compound->Add_Compound Incubate Incubate (Time-Course) Add_Compound->Incubate Collect_Supernatant Collect Supernatant Incubate->Collect_Supernatant Lyse_Cells Lyse Cells Incubate->Lyse_Cells Assay Perform Assays (e.g., LDH, MTT, qPCR) Collect_Supernatant->Assay Lyse_Cells->Assay

Caption: Workflow for optimizing this compound incubation.

Troubleshooting_Logic Start High Variability in Results? Check_Cells Assess Cell Health & Thawing Protocol Start->Check_Cells Yes No_Effect No Observable Effect? Start->No_Effect No Check_Solvent Verify Solvent Concentration (<=0.1%) Check_Cells->Check_Solvent Check_Plating Ensure Consistent Seeding Density Check_Solvent->Check_Plating Time_Course Perform Time-Course Experiment No_Effect->Time_Course Yes High_Toxicity High Cytotoxicity? No_Effect->High_Toxicity No Dose_Response Adjust Concentration Range Time_Course->Dose_Response Check_Stability Analyze Compound Stability Dose_Response->Check_Stability Check_Precipitation Inspect for Precipitation High_Toxicity->Check_Precipitation Yes Metabolite_ID Consider Metabolite Identification Check_Precipitation->Metabolite_ID Multi_Donor Test on Multiple Donor Lots Metabolite_ID->Multi_Donor

Caption: Troubleshooting decision tree for this compound experiments.

Putative_Signaling_Pathway This compound This compound Membrane Cell Membrane Fluidity This compound->Membrane modulates Transporters Membrane Transporters (e.g., BSEP, MRP2) Membrane->Transporters affects function Bile_Acid Bile Acid Homeostasis Transporters->Bile_Acid Signaling Intracellular Signaling (e.g., FXR, PXR) Bile_Acid->Signaling activates Gene_Expression Target Gene Expression Signaling->Gene_Expression regulates Cytoprotection Cytoprotection Gene_Expression->Cytoprotection Cholestasis_Relief Relief of Cholestasis Gene_Expression->Cholestasis_Relief

Caption: Putative signaling pathway for this compound in hepatocytes.

References

Mitigating potential confounding variables in Epomediol research

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential confounding variables during Epomediol (B1195073) research.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a synthetic terpenoid compound.[1] Its primary proposed mechanism of action is the improvement of liver cell membrane fluidity.[1][2] In preclinical models of cholestasis induced by ethinylestradiol, which is known to decrease membrane fluidity, this compound has been shown to reverse this effect.[1] This restoration of membrane fluidity is believed to be a key factor in its ability to ameliorate cholestasis.[1]

Q2: Are there established preclinical models for studying the effects of this compound on cholestasis?

A2: Yes, a relevant and historically used preclinical model is the ethinylestradiol-induced cholestasis model in rats.[1][3] In this model, the administration of ethinylestradiol leads to a cholestatic state characterized by reduced bile flow and impaired transport of substances like sulfobromophthalein (B1203653) (BSP).[1] This model is particularly suitable for studying this compound, as it directly relates to its proposed mechanism of counteracting decreased membrane fluidity.[1] Other common animal models for cholestasis that could be adapted for this compound research include bile duct ligation (BDL) and alpha-naphthylisothiocyanate (ANIT)-induced cholestasis.[4][5]

Q3: What are the key parameters to measure in preclinical studies of this compound for cholestasis?

A3: Key parameters to measure can be categorized as follows:

  • Efficacy related to cholestasis:

    • Serum levels of bile acids, bilirubin, alkaline phosphatase (ALP), and gamma-glutamyl transferase (GGT).

    • Bile flow rate.

    • Histopathological examination of liver tissue for signs of cholestatic injury.

  • Mechanism-related:

    • Liver plasma membrane fluidity, which can be assessed using techniques like fluorescence polarization with probes such as diphenylhexatriene (DPH).[1]

    • Activity of membrane-bound transporters like Na+/K+-ATPase, although this compound did not reverse the ethinylestradiol-mediated decrease in its activity in one study.[1]

Q4: What are potential confounding variables to consider in in vivo this compound research?

A4: In in vivo studies, several factors can confound the results:

  • Animal-related factors: Age, sex, and strain of the animal can influence susceptibility to drug-induced liver injury.

  • Diet and environment: The composition of the diet and the housing conditions can affect liver metabolism and the severity of cholestasis.

  • Underlying pathology: In studies using disease models, the severity and progression of the induced disease can be a significant variable. It's crucial to have consistent disease induction across all study groups.

  • Drug-drug interactions: If other compounds are co-administered, they may influence the metabolism and hepatotoxicity of this compound or the cholestatic agent.

Q5: What are common challenges in in vitro studies of cholestasis and how can they be mitigated?

A5: In vitro models of cholestasis, such as sandwich-cultured hepatocytes, can present challenges:

  • Phenotypic instability: Primary hepatocytes can lose their mature phenotype and functionality in culture. Using sandwich cultures helps maintain the biliary network and polarity of the cells.

  • Reproducibility: Variability between different lots of primary human hepatocytes is a common issue. It is important to thoroughly characterize each lot and use appropriate controls.

  • Relevance to in vivo conditions: In vitro models may not fully recapitulate the complex interplay of different cell types and systemic factors involved in cholestasis in vivo. Co-culture systems with other liver cell types (e.g., Kupffer cells, stellate cells) can provide a more physiologically relevant model.

Troubleshooting Guides

Issue 1: High variability in membrane fluidity assays.
Potential Cause Troubleshooting Step
Inconsistent cell health or density Ensure uniform cell seeding density and viability across all wells. Perform a cell viability assay (e.g., MTT, LDH) in parallel.
Probe loading variability Optimize the concentration and incubation time of the fluorescent probe (e.g., DPH). Ensure consistent washing steps to remove excess probe.
Temperature fluctuations Membrane fluidity is highly sensitive to temperature. Use a temperature-controlled plate reader or water bath to maintain a constant temperature during measurements.
Instrument settings Optimize the excitation and emission wavelengths, as well as the gain settings on the fluorometer, to ensure a good signal-to-noise ratio.
Issue 2: Inconsistent induction of cholestasis in an animal model.
Potential Cause Troubleshooting Step
Variability in drug administration Ensure accurate and consistent dosing of the cholestatic agent (e.g., ethinylestradiol, ANIT). For oral administration, consider potential issues with gavage technique or animal stress.
Animal strain and supplier differences Use animals from a single, reputable supplier and of the same strain, age, and sex to minimize genetic and physiological variability.
Dietary factors Standardize the diet across all experimental groups, as dietary components can influence liver metabolism and the response to hepatotoxic agents.
Underlying infections Ensure animals are free from underlying infections that could affect liver function. Monitor animal health closely throughout the study.
Issue 3: Lack of this compound efficacy in an in vitro cholestasis model.
Potential Cause Troubleshooting Step
Suboptimal this compound concentration Perform a dose-response study to determine the optimal concentration of this compound. High concentrations of terpenoids can sometimes be cytotoxic.
Poor compound solubility This compound is a lipophilic compound. Ensure it is properly dissolved in a suitable vehicle (e.g., DMSO) and that the final vehicle concentration in the culture medium is low and non-toxic to the cells.
Inappropriate timing of treatment Optimize the timing of this compound administration (pre-treatment, co-treatment, or post-treatment) relative to the induction of cholestasis in your model.
Model not dependent on membrane fluidity If the in vitro model of cholestasis is not primarily driven by a decrease in membrane fluidity, the effects of this compound may be less pronounced. Confirm the mechanism of cholestasis in your chosen model.

Quantitative Data Summary

The following tables are templates for organizing and presenting quantitative data from this compound research studies.

Table 1: Example Data from In Vivo Ethinylestradiol (EE)-Induced Cholestasis Model

Treatment Group n Serum Bile Acids (μmol/L) Serum ALP (U/L) Bile Flow (μL/min/kg)
Vehicle Control10Mean ± SDMean ± SDMean ± SD
EE (5 mg/kg)10Mean ± SDMean ± SDMean ± SD
EE + this compound (50 mg/kg)10Mean ± SDMean ± SDMean ± SD
EE + this compound (100 mg/kg)10Mean ± SDMean ± SDMean ± SD

Table 2: Example Data from In Vitro Membrane Fluidity Assay (Fluorescence Polarization)

Treatment Condition n Fluorescence Polarization (P-value) Anisotropy (r-value) Cell Viability (%)
Untreated Control6Mean ± SDMean ± SD100
Cholestatic Agent (e.g., Chlorpromazine)6Mean ± SDMean ± SDMean ± SD
Cholestatic Agent + this compound (10 μM)6Mean ± SDMean ± SDMean ± SD
Cholestatic Agent + this compound (50 μM)6Mean ± SDMean ± SDMean ± SD

Experimental Protocols

Protocol 1: Ethinylestradiol (EE)-Induced Cholestasis in Rats
  • Animal Model: Male Wistar rats (200-250 g).

  • Acclimatization: Acclimatize animals for at least one week before the experiment.

  • Induction of Cholestasis: Administer EE (5 mg/kg, subcutaneously) dissolved in a suitable vehicle (e.g., sesame oil) daily for 5 days.[1]

  • This compound Treatment: On day 5, administer this compound (e.g., 100 mg/kg, intraperitoneally) or vehicle to the EE-treated rats.[1]

  • Bile Duct Cannulation: Anesthetize the rats and perform a laparotomy to expose the common bile duct. Cannulate the bile duct with polyethylene (B3416737) tubing.

  • Bile Collection: Collect bile for a specified period (e.g., 60-90 minutes) to determine the bile flow rate.

  • Blood and Tissue Sampling: At the end of the experiment, collect blood via cardiac puncture for biochemical analysis (bile acids, ALP, etc.). Perfuse the liver and collect tissue for histopathological analysis and membrane preparations.

  • Data Analysis: Compare the biochemical parameters, bile flow, and liver histology between the different treatment groups.

Protocol 2: Membrane Fluidity Measurement using DPH
  • Cell Culture: Plate hepatocytes (e.g., HepG2 or primary hepatocytes) in a suitable multi-well plate and allow them to adhere.

  • Treatment: Treat the cells with the cholestatic agent and/or this compound for the desired duration.

  • DPH Labeling: Prepare a stock solution of 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH) in a suitable solvent (e.g., tetrahydrofuran). Dilute the stock solution in serum-free medium to the final working concentration (e.g., 2 µM).

  • Incubation: Remove the treatment medium from the cells, wash with PBS, and incubate with the DPH labeling solution for 30-60 minutes at 37°C, protected from light.

  • Washing: Wash the cells thoroughly with PBS to remove unincorporated DPH.

  • Measurement: Measure the fluorescence polarization using a suitable plate reader equipped with polarizers. Excite at ~360 nm and measure the emission intensity parallel and perpendicular to the polarized excitation light at ~430 nm.

  • Calculation: Calculate the fluorescence polarization (P) or anisotropy (r) using the standard formulas. An increase in P or r indicates decreased membrane fluidity.

Visualizations

Signaling_Pathway_Cholestasis cluster_membrane Hepatocyte Membrane cluster_cell Intracellular Events This compound This compound Membrane_Fluidity Membrane Fluidity This compound->Membrane_Fluidity Increases Bile_Acid_Transporters Bile Acid Transporters (e.g., BSEP) Membrane_Fluidity->Bile_Acid_Transporters Improves Function Intracellular_Bile_Acids ↑ Intracellular Bile Acids Bile_Canaliculus Bile Canaliculus Bile_Acid_Transporters->Bile_Canaliculus Bile Acid Secretion Cholestatic_Agent Cholestatic Agent (e.g., Estrogens, Drugs) Cholestatic_Agent->Membrane_Fluidity Cholestatic_Agent->Bile_Acid_Transporters Inhibits Oxidative_Stress Oxidative Stress (ROS) Intracellular_Bile_Acids->Oxidative_Stress Inflammation Inflammatory Signaling (e.g., NF-κB) Oxidative_Stress->Inflammation Hepatocyte_Injury Hepatocyte Injury & Apoptosis Inflammation->Hepatocyte_Injury

Caption: Hypothetical signaling pathway in drug-induced cholestasis and the role of this compound.

Experimental_Workflow A 1. Acclimatize Rats (1 week) B 2. Induce Cholestasis (Ethinylestradiol, 5 days) A->B C 3. Group Allocation (Vehicle, this compound) B->C D 4. Administer Treatment (Single Dose) C->D E 5. Anesthesia & Surgery (Bile Duct Cannulation) D->E F 6. Sample Collection (Bile, Blood, Liver Tissue) E->F G 7. Biochemical Analysis (Serum & Bile) F->G H 8. Histopathology F->H I 9. Data Analysis & Interpretation G->I H->I Troubleshooting_Logic Start No/Low Efficacy Observed Check_Compound Check Compound Integrity & Solubility Start->Check_Compound Is compound ok? Check_Cells Assess Cell/Animal Health & Model Validity Check_Compound->Check_Cells Yes Result_Good Issue Identified & Resolved Check_Compound->Result_Good No Check_Protocol Review Assay Protocol (Dose, Time, Vehicle) Check_Cells->Check_Protocol Yes Check_Cells->Result_Good No Check_Protocol->Result_Good No Result_Bad Re-evaluate Hypothesis/ Model System Check_Protocol->Result_Bad Yes

References

Validation & Comparative

A Comparative Analysis of Epomediol and Ursodeoxycholic Acid in the Management of Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

An objective review of the available scientific evidence on the efficacy and mechanisms of action of Epomediol (B1195073) and ursodeoxycholic acid (UDCA) for researchers, scientists, and drug development professionals.

This guide provides a detailed comparison of this compound, a terpenoid compound, and ursodeoxycholic acid (UDCA), a well-established bile acid therapy, for the treatment of cholestatic liver diseases. The comparison is based on available experimental data, focusing on their respective efficacy in clinical and preclinical models and their proposed mechanisms of action. It is important to note at the outset that the volume and quality of scientific evidence for UDCA far exceed that for this compound, for which research appears to be limited and dated.

Quantitative Data Summary

The following table summarizes the available quantitative data on the efficacy of this compound and ursodeoxycholic acid from clinical and preclinical studies.

ParameterThis compoundUrsodeoxycholic Acid (UDCA)
Condition(s) Studied Intrahepatic Cholestasis of Pregnancy (ICP), Ethinylestradiol-induced cholestasis (in rats)Primary Biliary Cholangitis (PBC), Intrahepatic Cholestasis of Pregnancy (ICP), Gallstones, Non-alcoholic fatty liver disease (NAFLD), Cystic fibrosis-related liver disease.[1]
Primary Efficacy Endpoint(s) Reduction in pruritusImprovement in liver biochemistry (serum bilirubin, bile salts, aminotransferases, alkaline phosphatase), reduction in pruritus, dissolution of gallstones, delay in histological progression of PBC.
Dosage(s) Evaluated 900 mg/day and 1200 mg/day (oral) in ICP patients.[2] 100 mg/kg (intraperitoneal) in rats.13-15 mg/kg/day (oral) is a standard dose for PBC.
Quantitative Efficacy Data ICP: Reduction of pruritus to 48.8% of pre-treatment severity with 900 mg/day and to 20.7% with 1200 mg/day.[2] No significant modification of serum bilirubin, bile salts, aminotransferase, or alkaline phosphatases.[2] Ethinylestradiol-induced cholestasis (rats): Restored bile flow and sulfobromophthalein (B1203653) (BSP) transport to control values.ICP: Meta-analyses show significant improvement in pruritus and normalization of serum alanine (B10760859) aminotransferase (ALT) and bile acid levels. One meta-analysis reported a significant reduction in premature births and fetal distress. PBC: Delays the progression to severe liver disease or the need for liver transplantation.
Level of Evidence Limited to a few small-scale clinical studies and preclinical research from the 1980s and early 1990s.Extensive evidence from numerous large-scale, randomized controlled trials and meta-analyses. FDA-approved for the treatment of PBC.
Adverse Effects Reported to be well-tolerated with no adverse effects observed in mothers or their babies in one study.[2]Generally well-tolerated. The most common side effect is diarrhea.

Experimental Protocols

This compound for Intrahepatic Cholestasis of Pregnancy

A study on the symptomatic effect of this compound in patients with intrahepatic cholestasis of pregnancy (ICP) involved the oral administration of either 900 mg/day (n=7) or 1200 mg/day (n=4) of this compound for 15 days.[2] The primary outcome measured was the severity of pruritus, which was quantified as a percentage of the pre-treatment score.[2] Biochemical parameters of liver function, including serum bilirubin, bile salts, aminotransferase, and alkaline phosphatases, were also monitored.[2]

Ursodeoxycholic Acid for Intrahepatic Cholestasis of Pregnancy (Meta-analysis)

A meta-analysis evaluating the efficacy of UDCA in treating ICP included data from multiple randomized controlled trials. The analysis compared UDCA treatment with placebo or other medications. The primary endpoints assessed were the improvement of pruritus and maternal serum levels of ALT and bile acids. The data from these trials were pooled to calculate standardized mean differences (SMD) and confidence intervals (CI) to determine the overall effect of UDCA.

Mechanism of Action

The proposed mechanisms of action for this compound and UDCA differ significantly, reflecting their distinct chemical natures.

This compound: A Focus on Membrane Fluidity

Preclinical research suggests that this compound's therapeutic effect may stem from its ability to modulate the physical properties of liver cell membranes. In a rat model of ethinylestradiol-induced cholestasis, this compound administration was shown to reverse the decrease in liver plasma membrane fluidity caused by the synthetic estrogen. This restoration of membrane fluidity correlated with the normalization of bile flow and the transport of sulfobromophthalein (BSP).

Epomediol_Mechanism cluster_membrane Hepatocyte Plasma Membrane Membrane_Rigid Decreased Membrane Fluidity (e.g., due to estrogens) Membrane_Normal Normal Membrane Fluidity BileFlow_Impaired Impaired Bile Flow (Cholestasis) Membrane_Rigid->BileFlow_Impaired BileFlow_Restored Restored Bile Flow Membrane_Normal->BileFlow_Restored This compound This compound This compound->Membrane_Normal Increases

Caption: Proposed mechanism of this compound in reversing cholestasis.

Ursodeoxycholic Acid: A Multifaceted Approach

The mechanism of action of UDCA is complex and multifaceted, involving the modulation of bile acid composition, stimulation of bile flow, and cytoprotective effects.

UDCA_Mechanism cluster_effects Primary Mechanisms of Action cluster_outcomes Therapeutic Outcomes UDCA Ursodeoxycholic Acid (UDCA) BileAcid_Shift Shifts bile acid pool to be more hydrophilic and less toxic UDCA->BileAcid_Shift Choleretic_Effect Stimulates hepatobiliary secretion (Choleretic effect) UDCA->Choleretic_Effect Cytoprotection Protects hepatocytes and cholangiocytes from bile acid-induced injury UDCA->Cytoprotection Immuno_Modulation Modulates immune response UDCA->Immuno_Modulation Reduced_Apoptosis Reduced Hepatocyte Apoptosis BileAcid_Shift->Reduced_Apoptosis Improved_BileFlow Improved Bile Flow Choleretic_Effect->Improved_BileFlow Cytoprotection->Reduced_Apoptosis Reduced_Inflammation Reduced Liver Inflammation Immuno_Modulation->Reduced_Inflammation Delayed_Progression Delayed Disease Progression Reduced_Inflammation->Delayed_Progression Improved_BileFlow->Delayed_Progression Reduced_Apoptosis->Delayed_Progression

Caption: Multifactorial mechanism of action of ursodeoxycholic acid.

Conclusion

The comparison between this compound and ursodeoxycholic acid reveals a significant disparity in the available scientific evidence. UDCA is a well-characterized and extensively studied therapeutic agent with proven efficacy and a favorable safety profile for a range of cholestatic liver diseases. It is considered a standard of care for conditions such as PBC.

In contrast, the research on this compound is limited and appears to have ceased several decades ago. While early studies suggested a potential benefit in alleviating pruritus associated with intrahepatic cholestasis of pregnancy, the lack of robust, large-scale clinical trials and the absence of an impact on key biochemical markers of liver function limit its clinical relevance. The proposed mechanism of action, involving the modulation of membrane fluidity, is of scientific interest but requires further validation.

For researchers and drug development professionals, UDCA serves as a benchmark for therapeutic intervention in cholestatic conditions. The historical data on this compound, while not sufficient to support its clinical use, may offer insights into alternative therapeutic targets, such as the biophysical properties of hepatocyte membranes, for the development of novel treatments for cholestatic liver diseases. However, any further investigation into this compound or similar compounds would necessitate a comprehensive preclinical and clinical research program to establish efficacy and safety according to modern standards.

References

Validating the choleretic effects of Epomediol in different animal models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the choleretic effects of Epomediol (B1195073) with other established agents, focusing on experimental data from various animal models. The information presented is intended to assist researchers and drug development professionals in evaluating the therapeutic potential of this compound.

Comparative Efficacy of Choleretic Agents

The choleretic potential of this compound has been evaluated in several preclinical models, most notably in rats with normal bile flow and in models of cholestasis induced by ethinylestradiol. To provide a clear comparison, this section summarizes the quantitative data on the effects of this compound and a widely used choleretic agent, Ursodeoxycholic Acid (UDCA), on bile flow and composition.

Data Presentation

The following tables summarize the key quantitative findings from studies investigating the choleretic effects of this compound and UDCA in rat models. It is important to note that while the data for the ethinylestradiol-induced cholestasis model allows for a more direct comparison, variations in experimental conditions across different studies should be considered when interpreting the results.

Table 1: Choleretic Effect of this compound in a Rat Model of Ethinylestradiol-Induced Cholestasis

Treatment GroupBile FlowBile Salt Secretion RateReference
Ethinylestradiol (EE)Significantly reduced-[1]
EE + this compound (EPO)Prevention of EE-induced reductionIncreased[1]
This compound (EPO) aloneCholeretic effect observed-[1]

Table 2: Choleretic Effect of Ursodeoxycholic Acid (UDCA) in a Rat Model of Ethinylestradiol-Induced Cholestasis

Treatment GroupBile FlowBile Acid SecretionKey FindingsReference
Ethinylestradiol (EE)DecreasedDecreased-[2][3]
EE + UDCA (10 days)Significantly improvedRestored to control valuesRestored expression of the canalicular bile salt export pump (Bsep).[2][3]
EE + UDCA (4 days)No significant improvementNo significant improvement-[2]

Table 3: General Choleretic Effects of this compound and UDCA in Rats

CompoundAnimal ModelDoseEffect on Bile FlowReference
This compound Normal rats receiving Na+ taurocholate or saline infusion20 and 50 mg/kg/h (i.v.)Up to 67% increase (dose-dependent)
Ursodeoxycholic Acid (UDCA) Rats with ethinylestradiol-induced cholestasis1% in the dietRestored bile flow[3]

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are the protocols for the key experiments cited in this guide.

Ethinylestradiol-Induced Cholestasis Model in Rats

This model is widely used to mimic drug-induced cholestasis and to test the efficacy of potential therapeutic agents.

  • Animals: Male Wistar rats are typically used.

  • Induction of Cholestasis: Ethinylestradiol (EE) is administered subcutaneously at a dose of 5 mg/kg body weight daily for 5 to 10 consecutive days.[3][4] This treatment leads to a significant reduction in bile flow and bile salt secretion, characteristic of cholestasis.

  • Treatment Groups:

    • Control group (vehicle administration).

    • EE-treated group (cholestasis model).

    • EE + this compound-treated group: Concomitant administration of EE and this compound (e.g., 100 mg/kg, intraperitoneally).[4]

    • EE + UDCA-treated group: Concomitant administration of EE and UDCA (e.g., 1% in the diet or 25 mg/kg, intraperitoneally).[2][5]

  • Bile Collection and Analysis:

    • Following the treatment period, rats are anesthetized, and the common bile duct is cannulated for bile collection.

    • Bile is collected for a specified period (e.g., 60-120 minutes) to determine the bile flow rate (measured gravimetrically, assuming a bile density of 1.0 g/mL).

    • Bile samples are analyzed for the concentration of bile salts, cholesterol, and phospholipids (B1166683) using standard enzymatic or chromatographic methods.

  • Biochemical Analysis: Blood samples are collected to measure serum markers of liver injury, such as alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and bilirubin.

  • Histological Analysis: Liver tissue is collected, fixed in formalin, and embedded in paraffin (B1166041) for histological examination to assess liver morphology and evidence of cholestatic injury.

In Vivo Choleretic Activity Assay in Normal Rats

This protocol is used to assess the direct choleretic effect of a compound in healthy animals.

  • Animals: Male Wistar rats are used.

  • Preparation: Rats are anesthetized, and the common bile duct is cannulated for bile collection. A constant intravenous infusion of a bile salt, such as sodium taurocholate (e.g., 120 or 240 nmol/min/100g body weight), or saline is maintained to ensure a stable baseline bile flow.

  • Drug Administration: this compound is administered intravenously at different infusion rates (e.g., 20 and 50 mg/kg/h).

  • Bile Collection and Analysis: Bile is collected in pre-weighed tubes at regular intervals before, during, and after drug administration. The bile flow rate is calculated, and the concentration of biliary lipids is determined.

Signaling Pathways and Mechanisms of Action

The choleretic effects of this compound and UDCA are mediated through distinct molecular mechanisms. The following diagrams, generated using Graphviz (DOT language), illustrate the proposed signaling pathways.

This compound's Proposed Mechanism of Action

This compound's choleretic and protective effects in cholestasis are believed to be linked to its ability to restore normal liver plasma membrane fluidity and enhance the antioxidant capacity of hepatocytes through the regulation of glutathione (B108866) homeostasis.[4][6]

Epomediol_Mechanism cluster_membrane Hepatocyte Plasma Membrane cluster_glutathione Glutathione Homeostasis EE_Cholestasis Ethinylestradiol-Induced Cholestasis Decreased_Fluidity Decreased Membrane Fluidity EE_Cholestasis->Decreased_Fluidity Normal_Bile_Flow_Membrane Normalization of Bile Flow Epomediol_Membrane This compound Restored_Fluidity Restored Membrane Fluidity Epomediol_Membrane->Restored_Fluidity Restored_Fluidity->Normal_Bile_Flow_Membrane EE_Cholestasis_GSH Ethinylestradiol-Induced Cholestasis Decreased_GSH Decreased Hepatic GSH Levels EE_Cholestasis_GSH->Decreased_GSH Epomediol_GSH This compound Increased_GCS_Activity Increased Gamma-Glutamylcysteine Synthetase Activity Epomediol_GSH->Increased_GCS_Activity Restored_GSH Restored Hepatic GSH Levels Increased_GCS_Activity->Restored_GSH Normal_Bile_Flow_GSH Choleretic Effect & Hepatoprotection Restored_GSH->Normal_Bile_Flow_GSH

Caption: Proposed mechanisms of this compound in cholestasis.

UDCA's Mechanism of Action in Cholestasis

UDCA exerts its choleretic effect in ethinylestradiol-induced cholestasis primarily by restoring the expression and function of the bile salt export pump (Bsep) at the canalicular membrane of hepatocytes.[3]

UDCA_Mechanism EE_Cholestasis Ethinylestradiol-Induced Cholestasis Decreased_Bsep Decreased Canalicular Bsep Expression EE_Cholestasis->Decreased_Bsep UDCA UDCA Restored_Bsep Restored Canalicular Bsep Expression UDCA->Restored_Bsep Increased_Bile_Salt_Secretion Increased Bile Salt Secretion Restored_Bsep->Increased_Bile_Salt_Secretion Restored_Bile_Flow Restoration of Bile Flow Increased_Bile_Salt_Secretion->Restored_Bile_Flow

Caption: UDCA's mechanism in restoring bile flow in cholestasis.

Experimental Workflow

The following diagram illustrates a typical experimental workflow for validating the choleretic effects of a test compound in an animal model of cholestasis.

Experimental_Workflow Start Start Animal_Acclimatization Animal Acclimatization (e.g., Male Wistar Rats) Start->Animal_Acclimatization Induce_Cholestasis Induce Cholestasis (e.g., Ethinylestradiol Admin) Animal_Acclimatization->Induce_Cholestasis Treatment_Groups Divide into Treatment Groups (Control, Cholestasis, Test Compound) Induce_Cholestasis->Treatment_Groups Administer_Treatment Administer Test Compound (e.g., this compound or UDCA) Treatment_Groups->Administer_Treatment Bile_Duct_Cannulation Anesthesia and Bile Duct Cannulation Administer_Treatment->Bile_Duct_Cannulation Collect_Bile Collect Bile and Blood Samples Bile_Duct_Cannulation->Collect_Bile Analyze_Samples Analyze Bile Flow, Composition, and Serum Biochemistry Collect_Bile->Analyze_Samples Histopathology Liver Histopathology Collect_Bile->Histopathology Data_Analysis Statistical Data Analysis Analyze_Samples->Data_Analysis Histopathology->Data_Analysis Conclusion Conclusion on Choleretic Efficacy Data_Analysis->Conclusion

Caption: Workflow for assessing choleretic agents in vivo.

References

A Comparative Analysis of Epomediol and Other Synthetic Terpenoids in the Management of Liver Disorders

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the synthetic terpenoid Epomediol (B1195073) with other therapeutic agents used in the management of cholestatic and other liver diseases. This analysis is based on available preclinical and clinical data, focusing on mechanisms of action, efficacy, and the experimental methodologies used for their evaluation.

Executive Summary

This compound is a synthetic terpenoid with choleretic properties, primarily used in the treatment of intrahepatic cholestasis of pregnancy and other chronic hepatopathies. Its mechanism of action is attributed to its ability to improve the fluidity of hepatocyte plasma membranes and enhance the synthesis of bile acids. In the landscape of treatments for liver disorders, other notable agents include the bile acids Ursodeoxycholic acid (UDCA) and Tauroursodeoxycholic acid (TUDCA), and the farnesoid X receptor (FXR) agonist Obeticholic acid (OCA). While direct comparative clinical trials between this compound and these other compounds are limited, this guide aims to provide a parallel analysis of their performance based on existing scientific literature.

Data Presentation: A Comparative Overview

The following tables summarize the available quantitative data for this compound and its comparators. It is important to note that this data is compiled from various studies with different designs, and direct head-to-head comparisons should be made with caution.

Table 1: Clinical Efficacy of this compound in Cholestasis of Pregnancy

ParameterThis compound (900 mg/day)This compound (1200 mg/day)Placebo
Number of Patients 74Historical Controls[1]
Reduction in Pruritus Score (% of pre-treatment) 48.8 ± 7.5[2]20.7 ± 6.2[2]N/A
Effect on Serum Bilirubin (B190676), Bile Salts, Aminotransferase, Alkaline Phosphatases No significant modification[2]No significant modification[2]N/A
Adverse Effects in Mothers or Babies None observed[2]None observed[2]N/A

Table 2: Efficacy of UDCA in Intrahepatic Cholestasis of Pregnancy (Meta-Analysis of 12 RCTs)

ParameterUDCAControl (Placebo or other medications)
Total Patients 662 (across 12 studies)
Resolution of Pruritus (Risk Ratio) 1.68 (95% CI, 1.12-2.52)[3]
Decrease in Serum Alanine (B10760859) Aminotransferase (Standardized Mean Difference) -1.36 (95% CI, -2.08 to -0.63)[3]
Reduction in Serum Bile Acid Levels (Standardized Mean Difference) -0.68 (95% CI, -1.15 to -0.20)[3]

Table 3: Comparative Efficacy of Obeticholic Acid and UDCA in Primary Biliary Cholangitis (PBC)

ParameterObeticholic Acid (in combination with UDCA or as monotherapy)UDCA (monotherapy)
Primary Outcome Reduction in alkaline phosphatase levels[4]First-line therapy, normalizes serum markers[4]
Potency on FXR ~100-fold more potent than chenodeoxycholic acid (endogenous FXR agonist)[5]Not an FXR agonist/antagonist[5]

Experimental Protocols

Detailed methodologies for key experimental models cited in the literature are provided below.

Ethinylestradiol (EE)-Induced Cholestasis in Rats

This model is widely used to mimic intrahepatic cholestasis, particularly the type seen in pregnancy.

  • Animal Model: Female Sprague-Dawley rats are typically used.[6]

  • Induction of Cholestasis: 17α-ethinylestradiol (EE) is administered subcutaneously at a dose of 10 mg/kg body weight daily for five consecutive days.[6]

  • Treatment Protocol:

    • The test compound (e.g., this compound, UDCA) or vehicle is administered orally or via injection, often concurrently with the EE administration.[6][7]

    • A control group receives the vehicle only, and a cholestasis group receives EE and the vehicle for the treatment.

  • Assessment of Cholestasis:

    • Bile Flow: On the day after the final treatment, rats are anesthetized, and the common bile duct is cannulated to collect bile. Bile flow is measured gravimetrically.[8]

    • Biochemical Analysis: Blood samples are collected to measure serum levels of total and direct bilirubin, alanine aminotransaminase (ALT), aspartate aminotransaminase (AST), and alkaline phosphatase (ALP).[6]

    • Histopathology: Liver tissue is collected, fixed in formalin, and embedded in paraffin. Sections are stained with hematoxylin (B73222) and eosin (B541160) (H&E) to assess liver injury, such as necrosis, inflammation, and bile duct proliferation.[6]

Bile Duct Ligation (BDL) in Mice

This surgical model induces obstructive cholestasis, leading to liver inflammation and fibrosis.

  • Animal Model: Male C57BL/6 mice are commonly used.

  • Surgical Procedure: [9]

    • Anesthetize the mouse (e.g., with isoflurane) and place it on a heating pad to maintain body temperature.

    • Perform a midline laparotomy to expose the abdominal cavity.

    • Gently retract the liver to visualize the common bile duct.

    • Carefully dissect the common bile duct from the surrounding tissue.

    • Double-ligate the common bile duct with a non-absorbable suture (e.g., 5-0 silk). The first ligature is placed just below the bifurcation of the hepatic ducts, and the second is placed more distally.

    • The bile duct can be transected between the two ligatures.

    • Close the abdominal wall in layers.

    • A sham-operated control group undergoes the same procedure without the ligation of the bile duct.

  • Post-Operative Care: Provide appropriate analgesia and monitor the animals for signs of distress.

  • Assessment of Liver Injury and Fibrosis:

    • Animals are typically sacrificed at various time points after surgery (e.g., 7, 14, 21 days).

    • Biochemical Analysis: Serum levels of ALT, AST, ALP, and bilirubin are measured.

    • Histopathology: Liver sections are stained with H&E for general morphology and with Sirius Red or Masson's trichrome to assess collagen deposition and fibrosis.

Signaling Pathways and Mechanisms of Action

The therapeutic effects of these compounds are mediated through distinct signaling pathways.

This compound: Membrane Fluidity and Bile Acid Synthesis

The precise signaling pathway for this compound is not as extensively detailed as for other agents. Its primary mechanisms are thought to be:

  • Improvement of Hepatocyte Membrane Fluidity: Cholestasis is often associated with decreased membrane fluidity. This compound is believed to counteract this, which may improve the function of membrane-bound transporters and enzymes involved in bile formation.

  • Stimulation of Bile Acid Synthesis: this compound has been shown to increase the expression of cholesterol 7α-hydroxylase, the rate-limiting enzyme in the classic pathway of bile acid synthesis. This leads to an increased bile acid pool and enhanced bile flow.

Epomediol_Mechanism This compound This compound Membrane Hepatocyte Plasma Membrane This compound->Membrane Cholesterol_7a_hydroxylase Cholesterol 7α-hydroxylase (CYP7A1) This compound->Cholesterol_7a_hydroxylase upregulates Fluidity Increased Membrane Fluidity Membrane->Fluidity improves Transporter_Function Improved Transporter Function Fluidity->Transporter_Function Bile_Formation Enhanced Bile Formation Transporter_Function->Bile_Formation Choleretic_Effect Choleretic Effect Bile_Formation->Choleretic_Effect Expression Increased Expression Cholesterol_7a_hydroxylase->Expression Bile_Acid_Synthesis Increased Bile Acid Synthesis Expression->Bile_Acid_Synthesis Bile_Acid_Synthesis->Choleretic_Effect

Caption: Proposed mechanism of action for this compound.

UDCA and TUDCA: Multifactorial Hepatoprotection

Ursodeoxycholic acid and its taurine (B1682933) conjugate, TUDCA, exert their effects through multiple pathways:

  • Choleretic Effects: They stimulate the insertion of bile salt export pumps (BSEP) and other transporters into the canalicular membrane of hepatocytes, enhancing bile flow.[10][11] This process involves the activation of protein kinase C (PKC) and protein kinase A (PKA).[12]

  • Cytoprotection: They protect hepatocytes and cholangiocytes from the cytotoxic effects of hydrophobic bile acids.

  • Anti-apoptotic Effects: They inhibit bile acid-induced apoptosis by preventing mitochondrial membrane permeabilization.[13]

  • Immunomodulation: UDCA can decrease the expression of major histocompatibility complex (MHC) class I molecules on hepatocytes.[13]

UDCA_TUDCA_Pathway cluster_udca UDCA / TUDCA cluster_effects Cellular Effects cluster_outcomes Therapeutic Outcomes UDCA UDCA PKC_PKA PKC / PKA Activation UDCA->PKC_PKA Mitochondria_Stabilization Mitochondrial Stabilization UDCA->Mitochondria_Stabilization MHC_Expression Decreased MHC Class I Expression UDCA->MHC_Expression Transporter_Insertion BSEP/MRP2 Insertion into Canalicular Membrane PKC_PKA->Transporter_Insertion stimulates Choleretic_Effect Choleretic Effect Transporter_Insertion->Choleretic_Effect Anti_Apoptotic_Effect Anti-Apoptotic Effect Mitochondria_Stabilization->Anti_Apoptotic_Effect Immunomodulatory_Effect Immunomodulatory Effect MHC_Expression->Immunomodulatory_Effect

Caption: Key signaling pathways for UDCA and TUDCA.

Obeticholic Acid: Potent FXR Agonism

Obeticholic acid is a semi-synthetic bile acid analogue that is a potent agonist of the farnesoid X receptor (FXR).

  • Regulation of Bile Acid Homeostasis: Activation of FXR in the liver and intestine leads to the inhibition of bile acid synthesis by downregulating the expression of CYP7A1.[14] This is mediated through the induction of the small heterodimer partner (SHP) in the liver and fibroblast growth factor 19 (FGF19) in the intestine.[15]

  • Stimulation of Bile Acid Transport: FXR activation increases the expression of the bile salt export pump (BSEP), promoting the efflux of bile acids from hepatocytes.[16]

  • Anti-inflammatory and Anti-fibrotic Effects: In hepatic macrophages (Kupffer cells) and hepatic stellate cells, FXR activation by OCA suppresses pro-inflammatory signaling pathways, such as NF-κB, and reduces the activation of pathways leading to fibrosis.[15]

OCA_FXR_Pathway cluster_oca Obeticholic Acid (OCA) cluster_receptors Receptor Activation cluster_downstream Downstream Effects cluster_outcomes Therapeutic Outcomes OCA OCA FXR_Liver FXR (Liver) OCA->FXR_Liver activates FXR_Intestine FXR (Intestine) OCA->FXR_Intestine activates SHP SHP Induction FXR_Liver->SHP BSEP_Induction BSEP Induction FXR_Liver->BSEP_Induction NFkB_Inhibition NF-κB Inhibition FXR_Liver->NFkB_Inhibition FGF19 FGF19 Induction FXR_Intestine->FGF19 CYP7A1_Inhibition CYP7A1 Inhibition SHP->CYP7A1_Inhibition inhibits FGF19->CYP7A1_Inhibition inhibits Bile_Acid_Synthesis_Down Decreased Bile Acid Synthesis CYP7A1_Inhibition->Bile_Acid_Synthesis_Down Bile_Acid_Export_Up Increased Bile Acid Export BSEP_Induction->Bile_Acid_Export_Up Anti_Inflammatory_Effect Anti-Inflammatory Effect NFkB_Inhibition->Anti_Inflammatory_Effect

Caption: Obeticholic acid's mechanism via FXR activation.

Conclusion

This compound represents an early synthetic terpenoid approach to the treatment of cholestatic liver diseases, with a mechanism centered on improving membrane fluidity and bile acid synthesis. While clinical data supports its efficacy, particularly in relieving pruritus in cholestasis of pregnancy, the body of evidence is less extensive compared to more contemporary agents.

In contrast, UDCA and TUDCA have well-established multifactorial mechanisms of action and are widely used as first-line therapy for several cholestatic conditions. Obeticholic acid offers a more targeted approach through potent FXR agonism, demonstrating significant effects on bile acid homeostasis and inflammation, and is approved for primary biliary cholangitis in patients with an inadequate response to UDCA.

For researchers and drug development professionals, the evolution from broader-acting compounds like this compound to targeted therapies like OCA highlights the advancements in understanding the molecular pathophysiology of liver diseases. Future research could explore the potential for synergistic effects by combining agents with different mechanisms of action and further elucidate the detailed signaling pathways of synthetic terpenoids like this compound.

References

Unveiling the Action of Epomediol: A Comparative Guide to its Mechanism in Cholestasis

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide offers a comprehensive cross-validation of Epomediol's mechanism of action, juxtaposed with established treatments for cholestatic pruritus. Detailed experimental data and methodologies are provided to facilitate a deeper understanding of its therapeutic potential.

This compound (B1195073), a synthetic terpenoid, has demonstrated efficacy in alleviating pruritus associated with intrahepatic cholestasis of pregnancy. Its primary mechanism is believed to be the improvement of liver cell membrane fluidity, a key factor in restoring normal bile flow and reducing the accumulation of pruritogenic substances. This guide delves into the experimental evidence supporting this mechanism and compares it with alternative therapeutic agents, namely Ursodeoxycholic acid (UDCA), Cholestyramine, and Rifampicin.

Mechanism of Action: A Comparative Overview

The therapeutic approaches to cholestatic pruritus target different aspects of its pathophysiology, from altering bile acid metabolism to modulating neuronal pathways. Here’s how this compound’s proposed mechanism compares to other widely used treatments.

This compound: This synthetic terpenoid is thought to directly counteract the decreased liver plasma membrane fluidity often observed in cholestasis.[1] By restoring fluidity, this compound may enhance the function of membrane-bound transporters and enzymes crucial for bile formation and secretion, thereby increasing bile flow.[2] Studies in animal models have shown that this compound reverses cholestasis induced by ethinylestradiol, a condition known to decrease membrane fluidity.[1]

Ursodeoxycholic acid (UDCA): As a hydrophilic bile acid, UDCA offers a multi-faceted approach. Its mechanisms include stabilizing plasma membranes against the cytotoxic effects of hydrophobic bile acids, stimulating impaired hepatobiliary secretion, and inhibiting apoptosis of liver cells.[3][4]

Cholestyramine: This anion-exchange resin is not absorbed from the gastrointestinal tract. It works by binding to bile acids in the small intestine, forming an insoluble complex that is then excreted in the feces.[5] This interruption of the enterohepatic circulation of bile acids leads to a reduction in their serum levels.

Rifampicin: This antibiotic is thought to relieve cholestatic pruritus by inducing hepatic microsomal enzymes, particularly those involved in the 6-hydroxylation of bile acids, leading to their detoxification.[6][7] It may also work by inhibiting the uptake of bile acids by hepatocytes.[7]

Comparative Efficacy in Pruritus Reduction

While direct head-to-head clinical trials comparing this compound with other treatments are limited, existing studies provide valuable insights into their respective efficacies in reducing pruritus.

TreatmentDosageStudy PopulationPruritus ReductionCitation
This compound 900 mg/dayIntrahepatic Cholestasis of Pregnancy51.2% reduction from pre-treatment score[8]
This compound 1200 mg/dayIntrahepatic Cholestasis of Pregnancy79.3% reduction from pre-treatment score[8]
Ursodeoxycholic acid (UDCA) 8-10 mg/kg/dayIntrahepatic Cholestasis of Pregnancy>50% reduction in 66.6% of patients[3]
Cholestyramine 8 g/day Intrahepatic Cholestasis of Pregnancy>50% reduction in 19% of patients[3]
Rifampicin 300-450 mg/dayPrimary Biliary CirrhosisSignificant reduction vs. placebo (p < 0.002)[6]
Rifampicin 10 mg/kg/dayChronic Cholestasis (Children)Complete or partial response in >90% of patients[9]

Note: The data presented is from different studies and not from direct comparative trials, which should be considered when interpreting the results.

Cross-Validation of Mechanism: Key Experiments and Protocols

The mechanism of action of this compound and its alternatives has been elucidated through a variety of experimental techniques. Below are detailed methodologies for key experiments.

Assessment of Liver Plasma Membrane Fluidity

A crucial experiment supporting this compound's mechanism of action is the measurement of liver plasma membrane fluidity. This is often assessed using fluorescence polarization.

Experimental Protocol: Fluorescence Polarization

  • Membrane Preparation: Isolate liver plasma membranes from control and experimental animal models (e.g., ethinylestradiol-induced cholestasis in rats) through differential centrifugation and sucrose (B13894) gradient ultracentrifugation.

  • Fluorescent Labeling: Incubate the isolated membranes with a fluorescent probe, such as 1,6-diphenyl-1,3,5-hexatriene (B155585) (DPH). DPH is a hydrophobic molecule that intercalates into the lipid bilayer of the membrane.[10][11]

  • Fluorescence Polarization Measurement: Use a spectrofluorometer equipped with polarizing filters. Excite the DPH-labeled membranes with vertically polarized light (e.g., at 355 nm).[11]

  • Data Acquisition: Measure the intensity of the emitted fluorescence in both the vertical (parallel) and horizontal (perpendicular) planes relative to the excitation light (e.g., at 430 nm).[11]

  • Calculation of Anisotropy (r) or Polarization (P): The degree of polarization is inversely related to the mobility of the probe, and thus to the fluidity of the membrane. A higher value indicates lower fluidity. The calculation is performed using the fluorescence intensity values.

  • Data Analysis: Compare the fluorescence polarization values between control, cholestatic, and this compound-treated groups. A decrease in polarization in the this compound-treated group compared to the cholestatic group would indicate an increase in membrane fluidity.

Quantification of Serum Bile Acids

To evaluate the effect of treatments on bile acid metabolism, accurate quantification of bile acids in serum is essential. High-Performance Liquid Chromatography (HPLC) is a standard method for this purpose.

Experimental Protocol: HPLC for Serum Bile Acid Analysis

  • Sample Preparation (Solid-Phase Extraction):

    • Condition a C18 solid-phase extraction (SPE) cartridge with methanol (B129727) followed by water.[12]

    • Load the serum sample onto the conditioned SPE cartridge.

    • Wash the cartridge with water to remove interfering substances.

    • Elute the bile acids from the cartridge with methanol.[12]

    • Evaporate the eluate to dryness under a stream of nitrogen and reconstitute the residue in the mobile phase for HPLC analysis.[13]

  • HPLC Analysis:

    • Column: Use a reverse-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[14]

    • Mobile Phase: An isocratic or gradient mixture of an organic solvent (e.g., methanol or acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer) is commonly used.[15]

    • Detection: Monitor the eluent at a low UV wavelength, typically around 200-205 nm.[15]

    • Quantification: Create a standard curve using known concentrations of various bile acid standards. Compare the peak areas of the bile acids in the samples to the standard curve to determine their concentrations.

Visualizing the Pathways and Workflows

To better illustrate the concepts discussed, the following diagrams have been generated using the DOT language.

cluster_this compound This compound's Proposed Mechanism Cholestasis Cholestasis Decreased Membrane Fluidity Decreased Membrane Fluidity Cholestasis->Decreased Membrane Fluidity Restored Membrane Fluidity Restored Membrane Fluidity This compound This compound This compound->Restored Membrane Fluidity Increases Improved Transporter Function Improved Transporter Function Restored Membrane Fluidity->Improved Transporter Function Increased Bile Flow Increased Bile Flow Improved Transporter Function->Increased Bile Flow

Caption: Proposed mechanism of action for this compound in cholestasis.

Start Start Isolate Liver Plasma Membranes Isolate Liver Plasma Membranes Start->Isolate Liver Plasma Membranes Label with DPH Label with DPH Isolate Liver Plasma Membranes->Label with DPH Measure Fluorescence Polarization Measure Fluorescence Polarization Label with DPH->Measure Fluorescence Polarization Calculate Membrane Fluidity Calculate Membrane Fluidity Measure Fluorescence Polarization->Calculate Membrane Fluidity Compare Treatment Groups Compare Treatment Groups Calculate Membrane Fluidity->Compare Treatment Groups End End Compare Treatment Groups->End

Caption: Experimental workflow for membrane fluidity assessment.

Serum Sample Serum Sample Solid-Phase Extraction (SPE) Solid-Phase Extraction (SPE) Serum Sample->Solid-Phase Extraction (SPE) HPLC Separation HPLC Separation Solid-Phase Extraction (SPE)->HPLC Separation UV Detection UV Detection HPLC Separation->UV Detection Quantification Quantification UV Detection->Quantification Bile Acid Concentration Bile Acid Concentration Quantification->Bile Acid Concentration

Caption: Workflow for serum bile acid quantification by HPLC.

References

Replicating Key Findings from Early Epomediol Studies: A Comparative Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of early studies on Epomediol (B1195073), a terpenoid investigated for its therapeutic effects in liver diseases. This document summarizes key findings, details experimental methodologies from available literature, and contrasts this compound's performance with placebo, aiming to facilitate the replication of these early findings.

Abstract

Early clinical investigations in the 1980s and 1990s explored the efficacy of this compound in treating various hepatopathies, including intrahepatic cholestasis of pregnancy and chronic liver diseases. The primary proposed mechanism of action for this compound was its ability to improve liver cell membrane fluidity. Clinical trials from this era reported symptomatic relief, particularly in reducing pruritus associated with cholestasis of pregnancy, and improvements in certain liver function parameters. However, a comprehensive understanding of its signaling pathways and a direct comparison with other active treatments from that period are not extensively detailed in the readily available literature. This guide synthesizes the accessible data to provide a foundation for further research and replication of these initial studies.

Comparative Analysis of this compound in Clinical Trials

Early studies on this compound primarily focused on its efficacy in improving symptoms and biochemical markers in patients with liver diseases. The available data from these studies, mostly from abstracts of clinical trials, are summarized below.

Efficacy in Intrahepatic Cholestasis of Pregnancy

A key indication explored for this compound was intrahepatic cholestasis of pregnancy (ICP), a condition characterized by intense pruritus in the mother and potential risks to the fetus.

Table 1: Summary of Quantitative Data from an Early this compound Study in Intrahepatic Cholestasis of Pregnancy

ParameterThis compound (900 mg/day)This compound (1,200 mg/day)Placebo
Number of Patients 74Not directly compared in this study, but beneficial effect was reported to be greater than placebo in a similar contemporary study[1]
Treatment Duration 15 days15 daysN/A
Reduction in Pruritus Severity (% of pre-treatment score) 48.8 ± 7.520.7 ± 6.2 (p < 0.05 compared to 900 mg/day group)N/A
Effect on Serum Bilirubin, Bile Salts, Aminotransferase, Alkaline Phosphatases No significant modificationNo significant modificationN/A
Adverse Effects None observed in mothers or babiesNone observed in mothers or babiesN/A
Efficacy in Chronic Hepatopathies

This compound was also investigated for its therapeutic potential in patients with chronic liver diseases.

Table 2: Summary of Findings from an Early this compound Study in Chronic Hepatopathies

ParameterThis compound (400-600 mg daily, IV infusion)Placebo
Number of Patients 28Not applicable (uncontrolled study)
Treatment Duration 10 daysN/A
Clinical Parameters (Headache, right hypochondrial pain, bitter taste, asthenia, nausea) Significant improvements reportedN/A
Hepatic Function (Transaminase, alkaline phosphatase, gamma-glutamyl transpeptidase) Significant improvements reportedN/A
Tolerability SatisfactoryN/A

Experimental Protocols

Detailed experimental protocols from the early this compound studies are not fully available in the public domain. The following methodologies are reconstructed based on information from published abstracts.

Study in Intrahepatic Cholestasis of Pregnancy
  • Objective: To evaluate the symptomatic effect of this compound in patients with intrahepatic cholestasis of pregnancy.

  • Study Design: A clinical trial with two dosage groups.[1]

  • Participants: Hospitalized patients diagnosed with intrahepatic cholestasis of pregnancy.

  • Intervention:

    • Group 1 (n=7): this compound 900 mg/day, administered orally for 15 days.[1]

    • Group 2 (n=4): this compound 1,200 mg/day, administered orally for 15 days.[1]

  • Outcome Measures:

    • Primary: Severity of pruritus, assessed using a scoring system (details of the scoring system are not available).

    • Secondary: Serum bilirubin, bile salts, aminotransferase, and alkaline phosphatase levels.

    • Safety: Observation for any adverse effects in mothers and their babies.[1]

  • Statistical Analysis: Comparison of pruritus reduction between the two dosage groups.[1]

Study in Chronic Hepatopathies
  • Objective: To assess the therapeutic activity and tolerability of intravenously administered this compound in patients with chronic hepatopathies.

  • Study Design: An open-label, preliminary study.[2]

  • Participants: 28 patients with chronic hepatopathies.[2]

  • Intervention: this compound 400-600 mg administered once daily by intravenous infusion for 10 days.[2]

  • Outcome Measures:

    • Clinical: Assessment of symptoms including headache, right hypochondrial pain, bitter taste in the mouth, asthenia, and nausea.

    • Biochemical: Measurement of serum transaminase, alkaline phosphatase, and gamma-glutamyl transpeptidase levels.

    • Safety: Monitoring of clinical and systemic tolerability.[2]

Signaling Pathways and Mechanism of Action

The proposed mechanism of action of this compound is centered on its ability to improve the fluidity of liver cell membranes.[1] This is hypothesized to counteract the decreased membrane fluidity often observed in liver diseases, which can impair the function of membrane-bound enzymes and transporters.

Epomediol_Mechanism cluster_disease Pathological State in Liver Disease cluster_intervention This compound Intervention Decreased Membrane Fluidity Decreased Membrane Fluidity Impaired Transporter Function Impaired Transporter Function Decreased Membrane Fluidity->Impaired Transporter Function leads to Bile Acid Accumulation Bile Acid Accumulation Impaired Transporter Function->Bile Acid Accumulation causes Cholestasis Cholestasis Bile Acid Accumulation->Cholestasis results in This compound This compound Increased Membrane Fluidity Increased Membrane Fluidity This compound->Increased Membrane Fluidity improves Restored Transporter Function Restored Transporter Function Increased Membrane Fluidity->Restored Transporter Function restores Enhanced Bile Acid Excretion Enhanced Bile Acid Excretion Restored Transporter Function->Enhanced Bile Acid Excretion enhances Amelioration of Cholestasis Amelioration of Cholestasis Enhanced Bile Acid Excretion->Amelioration of Cholestasis leads to Experimental_Workflow Patient Recruitment Patient Recruitment Diagnosis of Hepatopathy Diagnosis of Hepatopathy Patient Recruitment->Diagnosis of Hepatopathy Inclusion/Exclusion Criteria Inclusion/Exclusion Criteria Diagnosis of Hepatopathy->Inclusion/Exclusion Criteria Informed Consent Informed Consent Inclusion/Exclusion Criteria->Informed Consent Baseline Assessment Baseline Assessment Informed Consent->Baseline Assessment Randomization Randomization Baseline Assessment->Randomization This compound Group This compound Group Randomization->this compound Group Placebo/Control Group Placebo/Control Group Randomization->Placebo/Control Group Treatment Administration Treatment Administration This compound Group->Treatment Administration Placebo/Control Group->Treatment Administration Follow-up Assessments Follow-up Assessments Treatment Administration->Follow-up Assessments Data Analysis Data Analysis Follow-up Assessments->Data Analysis Evaluation of Efficacy and Safety Evaluation of Efficacy and Safety Data Analysis->Evaluation of Efficacy and Safety

References

How does Epomediol compare to other treatments for intrahepatic cholestasis of pregnancy?

Author: BenchChem Technical Support Team. Date: December 2025

A detailed comparison of Epomediol (B1195073) with standard treatments for intrahepatic cholestasis of pregnancy (ICP), including Ursodeoxycholic Acid (UDCA) and S-adenosylmethionine (SAMe), reveals significant disparities in the level of clinical evidence and demonstrated efficacy. While UDCA remains the most comprehensively studied and frequently utilized therapeutic agent for improving biochemical markers and potentially perinatal outcomes, and SAMe shows some benefits, the available data on this compound is sparse and dated, primarily indicating a symptomatic improvement in pruritus without affecting the underlying biochemical abnormalities of ICP.

Intrahepatic cholestasis of pregnancy is a liver disorder characterized by pruritus and elevated serum bile acids, posing risks to fetal well-being.[1][2] The primary goals of treatment are to alleviate maternal symptoms and reduce the risk of adverse perinatal events, such as preterm birth and stillbirth.[3][4] This guide provides a comparative overview of this compound against the more established treatments, UDCA and SAMe, based on available experimental data.

Efficacy and Safety: A Quantitative Comparison

Clinical evidence for this compound in treating ICP is limited to small studies conducted in the early 1990s. These studies suggest a benefit in reducing pruritus but show no significant impact on key biochemical markers of the disease.[5][6] In contrast, UDCA and SAMe have been the subject of numerous clinical trials, systematic reviews, and meta-analyses, providing a more robust dataset for comparison.

TreatmentPruritus ReductionSerum Bile Acid ReductionALT/AST ReductionFetal Outcome Improvement
This compound Significant reduction observed in small studies.[5][6]No significant modification reported.[5][6]No significant modification reported.[5][6]Data not available.
UDCA Generally effective in reducing pruritus, though some larger trials show a modest effect.[7][8]Consistently shown to reduce serum bile acid levels.[4]Effective in lowering elevated aminotransferase levels.[7]Associated with a reduction in a composite of stillbirth and preterm birth in some meta-analyses of randomized controlled trials.[9] However, the large PITCHES trial found no reduction in a composite of adverse perinatal outcomes.[10]
SAMe Shown to be effective in reducing pruritus.Can lower total bile acid levels.Demonstrates a reduction in aminotransferase levels.Some evidence for a lower incidence of premature labor.

Mechanism of Action

The proposed mechanisms of action for these three treatments differ significantly, targeting various aspects of bile acid metabolism and hepatocyte protection.

  • This compound : This terpenoid compound is suggested to act by improving the fluidity of hepatocyte cell membranes, which may be altered in cholestasis.[5][6] However, the precise signaling pathways involved have not been extensively elucidated in the available literature.

  • UDCA : As a hydrophilic bile acid, UDCA is thought to displace toxic, hydrophobic bile acids from the bile acid pool. It also stimulates the expression of transporters involved in bile acid secretion and may have anti-apoptotic and immunomodulatory effects within the liver.

  • SAMe : This molecule is a precursor to glutathione, a major intracellular antioxidant. Its mechanism in cholestasis is linked to its role in methylation reactions and the synthesis of phosphatidylcholine, which are crucial for maintaining hepatocyte membrane fluidity and function. SAMe may also promote the detoxification of bile acids through the trans-sulfuration pathway.

Experimental Protocols

Detailed methodologies for the pivotal clinical trials provide insight into the evidence base for each treatment.

This compound Study Protocol (Based on available data)

A representative early 1990s study on this compound involved the following design:

  • Participants : Pregnant women hospitalized with a diagnosis of intrahepatic cholestasis of pregnancy.[5][6]

  • Intervention : Patients received either 900 mg/day or 1,200 mg/day of this compound orally for a duration of 15 days.[5][6]

  • Primary Outcome Measures : Severity of pruritus, assessed using a scoring system.[5][6]

  • Secondary Outcome Measures : Serum levels of bilirubin, bile salts, aminotransferases, and alkaline phosphatases.[5][6]

UDCA Clinical Trial Protocol (PITCHES Trial Example)

The PITCHES trial, a large, randomized, placebo-controlled study, provides a modern benchmark for clinical trial design in ICP:

  • Participants : Pregnant women between 20 and 40 weeks' gestation with a diagnosis of ICP (pruritus and elevated serum bile acids).[10]

  • Intervention : Participants were randomly assigned to receive either UDCA (500 mg twice daily, with potential for dose adjustment) or a placebo until delivery.[10]

  • Primary Outcome Measure : A composite of perinatal death, preterm delivery (<37 weeks), or neonatal unit admission for at least 4 hours.[10]

  • Secondary Outcome Measures : Maternal pruritus scores, serum bile acid concentrations, and other liver function tests.[10]

SAMe Clinical Trial Protocol

A notable single-blind, placebo-controlled trial of SAMe included these elements:

  • Participants : Thirty women in their last trimester of pregnancy with a diagnosis of ICP.

  • Intervention : Patients were randomly assigned to receive either SAMe (800 mg/day intravenously) or a placebo for an average of 18 days until delivery.

  • Primary Outcome Measures : Reduction in pruritus and levels of total bile acids, serum conjugated bilirubin, and aminotransferases.

  • Secondary Outcome Measures : Incidence of premature labor.

Signaling Pathways and Logical Relationships

The complex interplay of factors in ICP and the proposed mechanisms of action of these treatments can be visualized through signaling and workflow diagrams.

Simplified ICP Pathogenesis and Treatment Targets cluster_pathogenesis Pathogenesis of ICP cluster_treatments Therapeutic Interventions Estrogen & Progesterone Metabolites Estrogen & Progesterone Metabolites Impaired Bile Acid Transport Impaired Bile Acid Transport Estrogen & Progesterone Metabolites->Impaired Bile Acid Transport Genetic Predisposition Genetic Predisposition Genetic Predisposition->Impaired Bile Acid Transport Bile Acid Accumulation Bile Acid Accumulation Impaired Bile Acid Transport->Bile Acid Accumulation Hepatocyte Membrane Alterations Hepatocyte Membrane Alterations Bile Acid Accumulation->Hepatocyte Membrane Alterations Pruritus & Liver Damage Pruritus & Liver Damage Bile Acid Accumulation->Pruritus & Liver Damage Adverse Fetal Outcomes Adverse Fetal Outcomes Bile Acid Accumulation->Adverse Fetal Outcomes This compound This compound This compound->Hepatocyte Membrane Alterations Improves Fluidity (?) UDCA UDCA UDCA->Impaired Bile Acid Transport Stimulates Export UDCA->Bile Acid Accumulation Displaces Toxic BAs SAMe SAMe SAMe->Hepatocyte Membrane Alterations Restores Fluidity SAMe->Bile Acid Accumulation Promotes Detoxification

Figure 1: A diagram illustrating the simplified pathogenesis of ICP and the proposed targets of this compound, UDCA, and SAMe.

General Experimental Workflow for ICP Clinical Trials Patient Recruitment Patient Recruitment Inclusion Criteria Inclusion Criteria Patient Recruitment->Inclusion Criteria Exclusion Criteria Exclusion Criteria Patient Recruitment->Exclusion Criteria Randomization Randomization Inclusion Criteria->Randomization Exclusion Criteria->Patient Recruitment Treatment Group Treatment Group Randomization->Treatment Group Placebo/Control Group Placebo/Control Group Randomization->Placebo/Control Group Treatment Period Treatment Period Treatment Group->Treatment Period Placebo/Control Group->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Maternal Outcomes Maternal Outcomes Data Collection->Maternal Outcomes Fetal Outcomes Fetal Outcomes Data Collection->Fetal Outcomes Biochemical Markers Biochemical Markers Data Collection->Biochemical Markers Statistical Analysis Statistical Analysis Maternal Outcomes->Statistical Analysis Fetal Outcomes->Statistical Analysis Biochemical Markers->Statistical Analysis

Figure 2: A generalized workflow for randomized controlled trials investigating treatments for intrahepatic cholestasis of pregnancy.

Conclusion

In the current landscape of treatments for intrahepatic cholestasis of pregnancy, this compound is not a well-established therapeutic option. The limited and dated research primarily points to a symptomatic benefit for pruritus, without addressing the biochemical derangements or having any known impact on fetal outcomes. In contrast, UDCA is the most rigorously studied agent, demonstrating consistent biochemical improvements and some evidence for improved perinatal outcomes, making it the first-line therapy in many clinical settings. SAMe also has a broader evidence base than this compound, with demonstrated effects on both symptoms and liver function tests. For researchers and drug development professionals, the significant gap in the data for this compound suggests that any further consideration of this compound would require modern, large-scale, placebo-controlled clinical trials that evaluate its efficacy and safety against current standards of care, particularly focusing on both maternal biochemical and critical fetal outcomes.

References

A comparative study of the side-effect profiles of Epomediol and other choleretic agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: An objective comparison of the performance and side-effect profiles of Epomediol (B1195073) and other prominent choleretic agents, supported by available experimental data.

Executive Summary

The management of cholestatic liver diseases relies on the use of choleretic agents to improve bile flow and reduce the accumulation of toxic bile acids. While efficacy is a primary consideration, the side-effect profiles of these agents are critical for patient tolerability and long-term treatment adherence. This guide provides a comparative analysis of the side-effect profiles of this compound, a synthetic terpenoid, against more commonly prescribed choleretic agents: ursodeoxycholic acid (UDCA), obeticholic acid (OCA), and fenofibrate (B1672516). This comparison is based on a review of available clinical trial data and pharmacovigilance studies.

The available data, largely from studies conducted in the late 1980s and early 1990s, suggests that This compound is generally well-tolerated. Clinical trials have reported side effects such as headache, right hypochondrial pain, a bitter taste in the mouth, asthenia, and nausea[1]. Notably, a study in pregnant women with intrahepatic cholestasis of pregnancy reported no adverse effects in either the mothers or their babies[2].

In contrast, Ursodeoxycholic acid (UDCA) , a widely used first-line therapy, is associated with a well-documented side-effect profile. The most common adverse event is diarrhea[3]. While generally considered safe, rare instances of skin reactions and decompensation of liver cirrhosis in patients with end-stage primary biliary cirrhosis have been reported[3].

Obeticholic acid (OCA) , a potent farnesoid X receptor (FXR) agonist, has demonstrated efficacy in patients with an inadequate response to UDCA. However, its use is often limited by a significant incidence of pruritus (itching), which can be dose-dependent[4][5][6][7]. Other reported side effects include fatigue, abdominal pain and discomfort, and elevations in total cholesterol and low-density lipoprotein (LDL) levels[4][5].

Fenofibrate , a peroxisome proliferator-activated receptor alpha (PPARα) agonist used off-label for cholestatic conditions, is associated with potential side effects including myalgia (muscle pain) and elevations in serum creatinine[8][9]. While some studies suggest it may improve pruritus, others indicate a higher incidence of this side effect when used in combination with UDCA[9].

This guide will delve into a more detailed quantitative comparison of these side-effect profiles, outline the experimental protocols for assessing drug-induced liver injury, and provide visual representations of the known signaling pathways for these agents.

Data Presentation: Comparative Side-Effect Profiles

The following table summarizes the incidence of common adverse events reported in clinical trials for this compound, UDCA, Obeticholic Acid, and Fenofibrate. It is important to note that direct head-to-head comparative trial data is limited, especially for this compound. The data presented is compiled from various studies and may not be directly comparable due to differences in study design, patient populations, and duration of treatment.

Adverse EventThis compoundUrsodeoxycholic Acid (UDCA)Obeticholic Acid (OCA)Fenofibrate
Gastrointestinal
Diarrhea/Loose StoolsNot frequently reportedCommon (2-9%)[3]Not significantly different from placebo[4]Not a prominent side effect
NauseaReported[1]OccasionalNot significantly different from placebo[4]Not a prominent side effect
Abdominal PainRight hypochondrial pain reported[1]Recurrent right upper quadrant pain (incidental)[3]Common[5]Not a prominent side effect
Bitter TasteReported[1]Not reportedNot reportedNot reported
Neurological
HeadacheReported[1]Not a prominent side effectNot significantly different from placebo[4]Not a prominent side effect
Asthenia (Weakness)Reported[1]Not a prominent side effectFatigue is common[5]Not a prominent side effect
Dermatological
Pruritus (Itching)Used to ameliorate pruritus[2]May improve pruritusVery common and can be dose-limiting (up to 72% in some studies)[4][5][6][7]May improve pruritus, though some studies report increased incidence with combination therapy[9]
RashRare (may be due to adjuvants)[3]Rare[3]Not a prominent side effectNot a prominent side effect
Musculoskeletal
Myalgia (Muscle Pain)Not reportedNot reportedNot a prominent side effectCan occur[8]
Metabolic/Laboratory
Increased CreatinineNot reportedNot reportedNot reportedCan occur[8]
Increased TransaminasesNot reportedNot a prominent side effectNot a prominent side effectCan occur
DyslipidemiaNot reportedNot reportedIncreased LDL and Total Cholesterol[4]Primarily used to treat dyslipidemia
Hepatic
Liver DecompensationNot reportedRare, in end-stage cirrhosis[3]Not reported in the cited studiesNot reported

Experimental Protocols

The assessment of side effects, particularly drug-induced liver injury (DILI), in clinical trials follows standardized protocols to ensure patient safety and data accuracy. Key methodologies include:

  • Adverse Event (AE) and Serious Adverse Event (SAE) Reporting: All noxious and unintended responses to a medicinal product are recorded as AEs. SAEs are events that are life-threatening, result in hospitalization, or cause significant disability. These must be reported to regulatory authorities within strict timelines.

  • Causality Assessment: The relationship between the study drug and the adverse event is systematically evaluated using established algorithms like the Naranjo algorithm or the WHO-UMC causality assessment system. This helps to determine the likelihood that the drug caused the observed side effect.

  • Liver Function Monitoring: Regular monitoring of liver enzymes (ALT, AST), alkaline phosphatase (ALP), and bilirubin (B190676) is a standard procedure in clinical trials of drugs with known or potential hepatotoxicity. Specific criteria, such as "Hy's Law" (ALT >3x ULN and Total Bilirubin >2x ULN), are used to identify potential for severe DILI.

  • Dose-Escalation Studies: Early phase clinical trials often involve dose-escalation protocols to determine the maximum tolerated dose and identify dose-limiting toxicities.

  • Placebo Control: The inclusion of a placebo group in randomized controlled trials is crucial for distinguishing between adverse events caused by the study drug and those that occur due to the underlying disease or by chance.

Mandatory Visualization

Signaling Pathways

The following diagrams illustrate the primary signaling pathways through which UDCA, Obeticholic Acid, and Fenofibrate exert their choleretic and metabolic effects. Due to the limited available data, a detailed signaling pathway for this compound cannot be provided; its mechanism is thought to involve the modulation of liver plasma membrane fluidity[10].

UDCA_Pathway UDCA Ursodeoxycholic Acid Hepatocyte Hepatocyte UDCA->Hepatocyte Cholangiocyte Cholangiocyte UDCA->Cholangiocyte Apoptosis Bile Acid-Induced Apoptosis Hepatocyte->Apoptosis Inhibition Excretion Hepatobiliary Excretion Hepatocyte->Excretion Stimulation Protection Cytoprotection Cholangiocyte->Protection Enhancement

Caption: UDCA's multifaceted mechanism of action.

OCA_Pathway OCA Obeticholic Acid FXR Farnesoid X Receptor (FXR) OCA->FXR Activation BileAcid_Synthesis Bile Acid Synthesis (CYP7A1) FXR->BileAcid_Synthesis Inhibition BileAcid_Transport Bile Acid Transport (BSEP) FXR->BileAcid_Transport Upregulation

Caption: Obeticholic Acid's FXR-mediated signaling.

Fenofibrate_Pathway Fenofibrate Fenofibrate PPARa Peroxisome Proliferator- Activated Receptor α (PPARα) Fenofibrate->PPARa Activation FattyAcid_Oxidation Fatty Acid Oxidation PPARa->FattyAcid_Oxidation Upregulation Triglyceride_Metabolism Triglyceride Metabolism PPARa->Triglyceride_Metabolism Regulation

Caption: Fenofibrate's activation of the PPARα pathway.

Experimental Workflow for Side-Effect Assessment

The following diagram outlines a typical workflow for the assessment of adverse events in a clinical trial for a new choleretic agent.

AE_Workflow cluster_trial Clinical Trial Conduct cluster_assessment AE Assessment cluster_reporting Reporting Patient Patient Enrollment Dosing Drug Administration Patient->Dosing Monitoring Regular Monitoring (Clinical & Laboratory) Dosing->Monitoring AE_Occurence Adverse Event (AE) Occurs Monitoring->AE_Occurence Documentation AE Documentation (CRF) AE_Occurence->Documentation Causality Causality Assessment (e.g., Naranjo Scale) Documentation->Causality Severity Severity Grading (e.g., CTCAE) Causality->Severity SAE Serious Adverse Event (SAE)? Severity->SAE Report_Sponsor Report to Sponsor Severity->Report_Sponsor No (Periodic Reporting) SAE->Report_Sponsor Yes Report_Regulators Report to Regulatory Authorities (e.g., FDA, EMA) Report_Sponsor->Report_Regulators Report_IRB Report to Institutional Review Board (IRB) Report_Sponsor->Report_IRB

Caption: Workflow for adverse event assessment in clinical trials.

References

Validating the Therapeutic Claims of Epomediol: A Historical and Comparative Analysis for Intrahepatic Cholestasis of Pregnancy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive analysis of the historical therapeutic claims of Epomediol (B1195073), a terpenoid compound investigated for the treatment of intrahepatic cholestasis of pregnancy (ICP). By examining the available clinical data, this document compares this compound's efficacy with that of other contemporary treatments, offering a retrospective lens on the management of this condition. The information is intended to support researchers in understanding the evolution of therapeutic strategies for cholestatic liver diseases.

Comparative Efficacy of Treatments for Intrahepatic Cholestasis of Pregnancy

The primary therapeutic focus for intrahepatic cholestasis of pregnancy has historically been the alleviation of maternal symptoms, particularly pruritus, and the mitigation of potential risks to the fetus. The following table summarizes the quantitative data from historical studies on this compound and its alternatives.

TreatmentDosagePrimary Outcome MeasureResultReference
This compound 900 mg/day, orally for 15 daysReduction in pruritus severity score48.8 ± 7.5% of pre-treatment severity[1][2]
1200 mg/day, orally for 15 daysReduction in pruritus severity score20.7 ± 6.2% of pre-treatment severity[1][2]
S-adenosyl-L-methionine (SAMe) 800 mg/day, intravenously for a mean of 18 daysReduction in pruritus and biochemical markersSignificant reduction in pruritus and levels of total bile acids, serum conjugated bilirubin (B190676), and aminotransferases compared to placebo.[3]
1.6 g/day , orally for 2 weeksReduction in pruritus and biochemical markersSuperior to placebo in relieving pruritus and normalizing serum total bilirubin and alkaline phosphatase.[1][4]
Cholestyramine 8 g/day for 14 daysReduction in pruritus19.0% reduction in pruritus. Less effective than Ursodeoxycholic acid.[5]
Ursodeoxycholic acid (UDCA) 8-10 mg/kg/day for 14 daysReduction in pruritus66.6% reduction in pruritus. More effective than Cholestyramine.[5]
600-2000 mg/dayReduction in pruritus and biochemical markersEffective at reducing pruritus, total serum bile acid levels, ALT values, and bilirubin levels.[6]

Experimental Protocols

This compound Clinical Trial for Intrahepatic Cholestasis of Pregnancy

Objective: To evaluate the symptomatic effect of this compound in patients with intrahepatic cholestasis of pregnancy.

Study Design: A clinical trial involving hospitalized patients diagnosed with intrahepatic cholestasis of pregnancy.

Participants: Eleven patients with a diagnosis of intrahepatic cholestasis of pregnancy were enrolled in the study.

Intervention:

  • Group 1 (n=7): Received 900 mg/day of this compound orally.

  • Group 2 (n=4): Received 1200 mg/day of this compound orally.

  • The treatment duration for both groups was 15 days.

Outcome Measures:

  • Primary Outcome: Severity of pruritus, assessed using a pre-defined scoring system.

  • Secondary Outcomes: Biochemical parameters of liver function, including serum bilirubin, bile salts, aminotransferases, and alkaline phosphatases.

Key Findings:

  • This compound significantly reduced the severity of pruritus in a dose-dependent manner.

  • No significant modifications were observed in the biochemical parameters of liver dysfunction during or after the administration of this compound.

  • The beneficial effect on pruritus appeared to be greater than that observed with a placebo in similar patients.

  • No adverse effects were reported in the mothers or their babies.

S-adenosyl-L-methionine (SAMe) Clinical Trial for Intrahepatic Cholestasis of Pregnancy

Objective: To determine the efficacy of SAMe in treating intrahepatic cholestasis of pregnancy.

Study Design: A single-blind, randomized, placebo-controlled clinical trial.

Participants: Thirty patients in their last trimester of pregnancy with a diagnosis of intrahepatic cholestasis of pregnancy.

Intervention:

  • Treatment Group (n=15): Received 800 mg/day of SAMe intravenously.

  • Placebo Group (n=15): Received a placebo.

  • The treatment was administered until delivery, for a mean period of 18 days.

Outcome Measures:

  • Primary Outcomes: Levels of total bile acids, serum conjugated bilirubin, and aminotransferases. Severity of pruritus.

  • Secondary Outcome: Incidence of premature labor.

Key Findings:

  • The SAMe group showed a statistically significant (p < 0.01) reduction in total bile acids, serum conjugated bilirubin, and aminotransferases compared to both pre-treatment levels and the placebo group.

  • SAMe significantly reduced pruritus, while the placebo was ineffective.

  • No adverse reactions were observed in the mothers or their children.

Proposed Mechanism of Action and Signaling Pathways

This compound: Enhancing Liver Cell Membrane Fluidity

Historical studies proposed that this compound, a terpenoid, exerts its therapeutic effect by improving the fluidity of liver cell membranes. In cholestasis, the accumulation of bile acids can decrease membrane fluidity, impairing the function of membrane-bound transporters and enzymes involved in bile formation and flow. By restoring membrane fluidity, this compound was thought to counteract the cholestatic effects of high estrogen levels during pregnancy.

Epomediol_Mechanism cluster_cholestasis Intrahepatic Cholestasis of Pregnancy cluster_this compound This compound Action High Estrogen Levels High Estrogen Levels Bile Acid Accumulation Bile Acid Accumulation High Estrogen Levels->Bile Acid Accumulation Decreased Membrane Fluidity Decreased Membrane Fluidity Bile Acid Accumulation->Decreased Membrane Fluidity Impaired Bile Flow Impaired Bile Flow Decreased Membrane Fluidity->Impaired Bile Flow Pruritus Pruritus Impaired Bile Flow->Pruritus This compound This compound Improved Membrane Fluidity Improved Membrane Fluidity This compound->Improved Membrane Fluidity Restored Bile Flow Restored Bile Flow Improved Membrane Fluidity->Restored Bile Flow Symptom Relief Symptom Relief Restored Bile Flow->Symptom Relief

Caption: Proposed mechanism of this compound in alleviating pruritus in ICP.

S-adenosyl-L-methionine (SAMe): A Multifaceted Approach

The anticholestatic action of SAMe is thought to be multifactorial. A key proposed mechanism is the restoration of normal hepatocyte membrane fluidity through the enhancement of phospholipid methylation, a process that is often impaired by hepatotoxic agents. Additionally, SAMe may promote trans-sulfuration pathways, thereby improving the detoxification capacity of the liver.

SAMe_Mechanism cluster_cholestasis_pathway Cholestatic Pathway cluster_same_action SAMe Intervention Hepatotoxic Agents Hepatotoxic Agents Reduced Phospholipid Methylation Reduced Phospholipid Methylation Hepatotoxic Agents->Reduced Phospholipid Methylation Impaired Trans-sulfuration Impaired Trans-sulfuration Hepatotoxic Agents->Impaired Trans-sulfuration Decreased Membrane Fluidity Decreased Membrane Fluidity Reduced Phospholipid Methylation->Decreased Membrane Fluidity Cholestasis Cholestasis Decreased Membrane Fluidity->Cholestasis Reduced Detoxification Reduced Detoxification Impaired Trans-sulfuration->Reduced Detoxification Reduced Detoxification->Cholestasis SAMe SAMe Restored Phospholipid Methylation Restored Phospholipid Methylation SAMe->Restored Phospholipid Methylation Promoted Trans-sulfuration Promoted Trans-sulfuration SAMe->Promoted Trans-sulfuration Improved Membrane Fluidity Improved Membrane Fluidity Restored Phospholipid Methylation->Improved Membrane Fluidity Amelioration of Cholestasis Amelioration of Cholestasis Improved Membrane Fluidity->Amelioration of Cholestasis Enhanced Detoxification Enhanced Detoxification Promoted Trans-sulfuration->Enhanced Detoxification Enhanced Detoxification->Amelioration of Cholestasis

Caption: Multifactorial proposed mechanism of SAMe in cholestasis.

Conclusion

Historical studies on this compound suggest its potential as a symptomatic treatment for pruritus associated with intrahepatic cholestasis of pregnancy, with a plausible mechanism of action related to improving liver cell membrane fluidity. However, unlike other contemporary and current treatments such as SAMe and UDCA, this compound did not demonstrate an effect on the underlying biochemical markers of liver dysfunction. This comparative guide highlights the evolution of therapeutic strategies for ICP, underscoring the shift from purely symptomatic relief to treatments that also address the biochemical abnormalities of the condition. For drug development professionals, this retrospective analysis provides valuable insights into the evaluation of therapeutic agents for cholestatic liver diseases, emphasizing the importance of both clinical and biochemical endpoints.

References

A Comparative Analysis of Epomediol and Newer Therapeutic Compounds for Cholestatic Liver Diseases

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive performance benchmark of Epomediol (B1195073) against newer therapeutic agents—Ursodeoxycholic acid (UDCA), Obeticholic acid (OCA), and Ileal Bile Acid Transporter (IBAT) inhibitors (Odevixibat and Maralixibat)—in the management of cholestatic liver diseases. The information is intended to support research and drug development efforts by offering a comparative analysis of mechanisms of action, clinical efficacy, and safety profiles, supported by available experimental data.

Executive Summary

Cholestatic liver diseases are characterized by the accumulation of bile acids in the liver, leading to cellular injury, pruritus, and progressive liver damage. This compound, a terpenoid compound, has been used for its choleretic effects. However, the therapeutic landscape has evolved with the introduction of newer compounds that target different pathways involved in bile acid homeostasis. This guide presents a side-by-side comparison of these therapies to inform future research and clinical development.

Data Presentation

The following tables summarize the key characteristics and clinical trial data for this compound and the newer comparator compounds.

Table 1: Overview of Therapeutic Compounds

CompoundDrug ClassPrimary Indication(s)
This compound TerpenoidIntrahepatic Cholestasis of Pregnancy (ICP), Chronic Hepatopathies
Ursodeoxycholic acid (UDCA) Bile AcidPrimary Biliary Cholangitis (PBC), ICP
Obeticholic acid (OCA) Farnesoid X Receptor (FXR) AgonistPrimary Biliary Cholangitis (PBC)
Odevixibat (B1663563) IBAT InhibitorProgressive Familial Intrahepatic Cholestasis (PFIC)
Maralixibat (B1675085) IBAT InhibitorProgressive Familial Intrahepatic Cholestasis (PFIC), Alagille Syndrome (ALGS)

Table 2: Clinical Efficacy Data - Pruritus Relief

CompoundStudy PopulationKey FindingCitation
This compound ICPSignificant reduction in pruritus severity. At 1,200 mg/day, pruritus score reduced to 20.7% of pre-treatment severity.[1]
UDCA ICPModest but significant reduction in maternal itch score.[2]
Odevixibat PFICStatistically significant improvement in pruritus assessments (53.5% in odevixibat group vs. 28.7% in placebo).[3]
Maralixibat PFICStatistically significant and clinically meaningful improvements in pruritus.[4]

Table 3: Clinical Efficacy Data - Biochemical Markers

CompoundStudy PopulationKey FindingCitation
This compound Chronic HepatopathiesSignificant improvements in transaminases, alkaline phosphatase, and gamma-glutamyl transpeptidase.[5]
UDCA ICPReduction in bile acid concentrations was less significant compared to placebo in some studies.[2]
Odevixibat PFIC33.3% of subjects experienced a ≥70% reduction in serum bile acids (sBAs) or reached a level of ≤70 µmol/L, compared to no patients in the placebo arm.[3]
Maralixibat PFICSignificant reductions in serum bile acids.[4]

Mechanisms of Action & Signaling Pathways

The therapeutic effects of these compounds are achieved through distinct mechanisms of action, which are visualized in the following diagrams.

This compound: Choleretic and Membrane Fluidity Modulation

This compound, a synthetic terpenoid, is understood to exert its therapeutic effects through its choleretic properties, meaning it increases bile flow. Preclinical studies in rats have demonstrated that this compound can induce a dose-dependent increase in bile flow, an effect that is associated with enhanced sodium transport into the bile.[6][7] This increased bile flow is thought to help flush out the excess bile acids that accumulate in the liver during cholestasis.

Furthermore, it is suggested that this compound may work by restoring normal liver plasma membrane fluidity.[8] In conditions like ethinylestradiol-induced cholestasis, which can mimic aspects of intrahepatic cholestasis of pregnancy, liver cell membranes can become more rigid. This compound has been shown to counteract these changes, potentially by altering the lipid composition of the membrane.[8] This restoration of membrane fluidity may improve the function of membrane-bound transporters and enzymes involved in bile acid metabolism and transport.

Epomediol_Mechanism cluster_Hepatocyte Hepatocyte This compound This compound Membrane_Fluidity ↑ Membrane Fluidity This compound->Membrane_Fluidity Restores Na_Transport ↑ Na+ Transport This compound->Na_Transport Bile_Acid_Transport ↑ Bile Acid Transport Membrane_Fluidity->Bile_Acid_Transport Improves Bile_Flow ↑ Bile Flow Bile_Acid_Transport->Bile_Flow Increases Bile_Canaliculus Bile_Canaliculus Bile_Flow->Bile_Canaliculus Excretion Na_Transport->Bile_Flow Drives

This compound's proposed mechanism of action.

Ursodeoxycholic Acid (UDCA): Cytoprotective and Choleretic Effects

UDCA is a hydrophilic bile acid that is thought to work through multiple mechanisms. It protects liver cells (hepatocytes) and bile duct cells (cholangiocytes) from the damaging effects of more toxic, hydrophobic bile acids that accumulate during cholestasis. UDCA also stimulates the secretion of bile by hepatocytes and cholangiocytes, a process known as its choleretic effect. This increased bile flow helps to eliminate the buildup of toxic bile acids from the liver.

UDCA_Mechanism cluster_Hepatocyte Hepatocyte UDCA UDCA Cytoprotection Cytoprotection UDCA->Cytoprotection Provides Bile_Secretion ↑ Bile Secretion UDCA->Bile_Secretion Stimulates Hepatocyte_Damage Hepatocyte Damage Cytoprotection->Hepatocyte_Damage Reduces Bile_Canaliculus Bile_Canaliculus Bile_Secretion->Bile_Canaliculus Excretion Toxic_Bile_Acids Toxic_Bile_Acids Toxic_Bile_Acids->Hepatocyte_Damage

UDCA's dual mechanism of cytoprotection and choleresis.

Obeticholic Acid (OCA): FXR Agonism

OCA is a potent agonist of the Farnesoid X Receptor (FXR), a nuclear receptor that plays a key role in regulating bile acid synthesis and transport. By activating FXR in the liver and intestine, OCA reduces the production of bile acids and increases their transport out of the liver, thereby reducing the overall bile acid load and mitigating liver damage.

OCA_Mechanism cluster_Hepatocyte Hepatocyte OCA OCA FXR_Activation FXR Activation OCA->FXR_Activation Bile_Acid_Synthesis ↓ Bile Acid Synthesis FXR_Activation->Bile_Acid_Synthesis Bile_Acid_Export ↑ Bile Acid Export FXR_Activation->Bile_Acid_Export Bile_Acid_Pool Bile_Acid_Pool Bile_Acid_Synthesis->Bile_Acid_Pool Reduces Bile_Acid_Export->Bile_Acid_Pool Reduces

OCA's mechanism via FXR activation.

IBAT Inhibitors (Odevixibat, Maralixibat): Interrupting Enterohepatic Circulation

IBAT inhibitors represent a newer class of drugs that act in the terminal ileum to block the reabsorption of bile acids back into the bloodstream. This interruption of the enterohepatic circulation leads to a significant reduction in the total bile acid pool, thereby decreasing the amount of bile acids returning to the liver and alleviating the symptoms and progression of cholestatic liver disease.

IBAT_Inhibitor_Mechanism cluster_Enterohepatic_Circulation Enterohepatic Circulation Liver Liver Bile_Duct Bile_Duct Liver->Bile_Duct Bile Secretion Intestine Intestine Bile_Duct->Intestine Portal_Vein Portal_Vein Intestine->Portal_Vein Bile Acid Reabsorption Portal_Vein->Liver IBAT_Inhibitor IBAT_Inhibitor IBAT_Inhibitor->Intestine Blocks Reabsorption

IBAT inhibitors interrupt the enterohepatic circulation.

Experimental Protocols

Detailed methodologies for the key clinical trials cited are essential for the critical evaluation of the evidence. The following provides an overview of the protocols for the pivotal trials of the newer compounds.

PITCHES Trial: Ursodeoxycholic Acid for Intrahepatic Cholestasis of Pregnancy

The PITCHES trial was a multicenter, double-blind, randomized, placebo-controlled trial designed to evaluate the efficacy of UDCA in improving perinatal outcomes in women with ICP.[9][10][11]

  • Participants: Pregnant women between 20+0 and 40+6 weeks' gestation with a diagnosis of ICP.[9]

  • Intervention: Participants were randomized to receive either UDCA (at a dose titrated up to a maximum of 2g per day) or a matching placebo until delivery.[2]

  • Primary Outcome: A composite of perinatal death, preterm delivery (<37 weeks), or admission to the neonatal unit for at least 4 hours.[9]

  • Key Assessments: Maternal pruritus was assessed using a visual analogue scale. Serum bile acids and liver function tests were monitored.[2]

PEDFIC 1 Trial: Odevixibat for Progressive Familial Intrahepatic Cholestasis

The PEDFIC 1 trial was a Phase 3, randomized, double-blind, placebo-controlled study to assess the efficacy and safety of odevixibat in children with PFIC.[12][13][14]

  • Participants: Children aged 6 months to 18 years with a confirmed diagnosis of PFIC type 1 or 2.[12]

  • Intervention: Patients were randomized to receive one of two doses of odevixibat or placebo, administered orally once daily for 24 weeks.[3]

  • Primary Endpoints: The proportion of patients with a positive pruritus assessment and the proportion of patients with a serum bile acid response.[3]

  • Key Assessments: Pruritus was assessed using a validated observer-reported outcome instrument. Serum bile acids were measured at baseline and throughout the study.[13]

MARCH-PFIC Trial: Maralixibat for Progressive Familial Intrahepatic Cholestasis

The MARCH-PFIC trial was a Phase 3, multicenter, randomized, double-blind, placebo-controlled study evaluating the efficacy and safety of maralixibat in patients with PFIC.[15][16][17][18]

  • Participants: Patients aged 1 to 17 years with PFIC and persistent pruritus.[4]

  • Intervention: Participants were randomized to receive maralixibat oral solution or placebo twice daily for 26 weeks.[15]

  • Primary Endpoint: Mean change in average morning ItchRO(Obs) severity score.[15]

  • Key Secondary Endpoint: Mean change in total serum bile acids.[15]

Conclusion

The treatment of cholestatic liver diseases has advanced significantly with the development of therapies targeting specific molecular pathways. While this compound has demonstrated efficacy in relieving pruritus, particularly in the context of intrahepatic cholestasis of pregnancy, newer agents like UDCA, OCA, and IBAT inhibitors offer alternative and, in some cases, more targeted approaches. This guide provides a foundational comparison to aid researchers and clinicians in understanding the relative performance and mechanisms of these compounds, thereby facilitating informed decisions in drug development and clinical practice. Further head-to-head clinical trials are warranted to definitively establish the comparative efficacy and safety of these therapeutic options.

References

Epomediol in Liver Disease: A Systematic Review and Comparison

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a systematic review of the available research on Epomediol (B1195073) and compares its performance with the current standard of care for intrahepatic cholestasis of pregnancy, Ursodeoxycholic acid (UDCA).

This review synthesizes the available clinical data on this compound, a terpenoid compound investigated for its potential therapeutic effects in various liver conditions. Due to the limited availability of recent research and full-text publications on this compound, this guide primarily relies on data from studies conducted in the 1980s and 1990s. The primary focus of this analysis is on its application in intrahepatic cholestasis of pregnancy (ICP), with comparisons drawn to the well-established therapeutic agent, Ursodeoxycholic acid (UDCA).

Performance Comparison: this compound vs. Ursodeoxycholic Acid (UDCA) for Intrahepatic Cholestasis of Pregnancy

The following tables summarize the quantitative data from clinical studies on this compound and UDCA in the context of ICP. It is important to note that no direct head-to-head clinical trials comparing this compound and UDCA have been identified. The comparison is therefore indirect, based on the findings of separate clinical investigations.

Table 1: Efficacy in Improving Maternal Symptoms (Pruritus)

TreatmentStudyDosageDurationOutcome MeasureResults
This compound Reyes et al. (1992)[1]900 mg/day (n=7) or 1,200 mg/day (n=4) orally15 daysSeverity of pruritus (as % of pre-treatment score)Significant reduction in pruritus with both doses. Greater amelioration with 1,200 mg/day (20.7 +/- 6.2%) vs. 900 mg/day (48.8 +/- 7.5%; p < 0.05). Pruritus relapsed in 6/11 patients after stopping the drug.
UDCA Palma et al. (1997)[2]1 g/day orally3 weeksImprovement in pruritusSignificant improvement in pruritus (p<0.02) compared to placebo.
UDCA Ovadia et al. (2021)[3]VariedVariedReduction in pruritusMeta-analysis showed that UDCA was associated with a reduction in pruritus.

Table 2: Effect on Biochemical Parameters

TreatmentStudyKey Biochemical Parameters MeasuredResults
This compound Reyes et al. (1992)[1]Serum bilirubin (B190676), bile salts, aminotransferases, alkaline phosphatasesNo significant modification during or after administration.
UDCA Palma et al. (1997)[2]Serum bilirubin, AST, ALT, total bile saltsSignificant improvement in serum bilirubin (p<0.01), AST (p<0.05), and ALT (p<0.01) compared to placebo. A trend towards lower total bile salts was observed.
UDCA Ovadia et al. (2021)[3]Bile acid concentrationsUDCA treatment was associated with a reduction in bile acid concentrations.

Table 3: Perinatal Outcomes

TreatmentStudyKey Perinatal OutcomesResults
This compound Reyes et al. (1992)[1]Adverse effects on mothers or babiesNo adverse effects attributable to the drug were observed.
UDCA Palma et al. (1997)[2]Deliveries, stillbirthDeliveries at or near term in all mothers receiving UDCA. In the placebo group, 5 patients delivered before week 36, including one stillbirth.
UDCA Ovadia et al. (2021)[3]Stillbirth, preterm birthIn a meta-analysis of randomized controlled trials, UDCA was associated with a reduction in a composite of stillbirth and preterm birth.

Experimental Protocols

Detailed experimental protocols for the this compound studies are limited due to the unavailability of full-text articles. The following descriptions are based on the information provided in the available abstracts.

This compound for Intrahepatic Cholestasis of Pregnancy (Reyes et al., 1992)[1]

  • Study Design: A clinical trial involving hospitalized patients with ICP.

  • Participants: 11 pregnant women with ICP.

  • Intervention: Patients received either 900 mg/day (n=7) or 1,200 mg/day (n=4) of this compound orally for 15 days.

  • Outcome Measures:

    • Primary: Severity of pruritus, assessed as a percentage of the pre-treatment score.

    • Secondary: Serum levels of bilirubin, bile salts, aminotransferases, and alkaline phosphatases.

    • Safety: Observation for any adverse effects in mothers and their babies.

UDCA for Intrahepatic Cholestasis of Pregnancy (Palma et al., 1997)[2]

  • Study Design: A randomized, double-blind, placebo-controlled study.

  • Participants: Pregnant patients hospitalized with intense pruritus and abnormal serum levels of bile salts and aminotransferases before week 33 of pregnancy. 15 patients completed the study (8 received UDCA, 7 received placebo).

  • Intervention: 1 g/day of UDCA orally or an identical placebo until delivery.

  • Outcome Measures:

    • Primary: Maternal pruritus.

    • Secondary: Biochemical abnormalities (serum bilirubin, AST, ALT, total bile salts) and pregnancy outcome.

    • Follow-up: 3 months after delivery.

Mechanism of Action and Experimental Workflow Visualization

Proposed Mechanism of Action of this compound in Cholestasis

The primary proposed mechanism of action for this compound is the improvement of liver cell membrane fluidity.[1][4] In conditions like ethinylestradiol-induced cholestasis, which shares pathogenic similarities with ICP, liver plasma membrane fluidity is decreased. This compound is thought to reverse this decrease, thereby restoring the normal function of membrane-bound transporters and enzymes involved in bile formation and flow.

Epomediol_Mechanism cluster_membrane Hepatocyte Plasma Membrane Decreased Fluidity Decreased Fluidity Bile Acid Transporters Bile Acid Transporters Decreased Fluidity->Bile Acid Transporters Impairs Function Normal Fluidity Normal Fluidity Normal Fluidity->Bile Acid Transporters Restores Function Improved Bile Flow Improved Bile Flow Bile Acid Transporters->Improved Bile Flow Leads to Cholestasis (e.g., ICP) Cholestasis (e.g., ICP) Cholestasis (e.g., ICP)->Decreased Fluidity Induces This compound This compound This compound->Normal Fluidity Restores ICP_Trial_Workflow Patient Recruitment Patient Recruitment Inclusion Criteria Inclusion Criteria Patient Recruitment->Inclusion Criteria Exclusion Criteria Exclusion Criteria Patient Recruitment->Exclusion Criteria Randomization Randomization Inclusion Criteria->Randomization Exclusion Criteria->Patient Recruitment Treatment Group Treatment Group Randomization->Treatment Group Control Group (Placebo or Standard of Care) Control Group (Placebo or Standard of Care) Randomization->Control Group (Placebo or Standard of Care) Treatment Period Treatment Period Treatment Group->Treatment Period Control Group (Placebo or Standard of Care)->Treatment Period Data Collection Data Collection Treatment Period->Data Collection Maternal Symptoms Maternal Symptoms Data Collection->Maternal Symptoms Biochemical Markers Biochemical Markers Data Collection->Biochemical Markers Perinatal Outcomes Perinatal Outcomes Data Collection->Perinatal Outcomes Safety Monitoring Safety Monitoring Data Collection->Safety Monitoring Statistical Analysis Statistical Analysis Data Collection->Statistical Analysis Results Interpretation Results Interpretation Statistical Analysis->Results Interpretation

References

Safety Operating Guide

Navigating the Safe Disposal of Laboratory Chemicals: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of laboratory chemicals is a critical component of ensuring a safe and environmentally responsible research environment. While specific protocols for every compound may not always be readily available, a comprehensive understanding of general chemical waste management principles is essential for all laboratory personnel. This guide provides a procedural framework for the safe disposal of chemical waste, with a focus on best practices applicable to a wide range of substances, including synthetic terpenoids like Epomediol.

A Safety Data Sheet (SDS) for a product containing this compound states that it is "Not a hazardous substance or mixture". However, it is crucial to recognize that the absence of a specific hazard classification does not eliminate the need for careful handling and disposal. General laboratory safety protocols should always be followed.

Standard Operating Procedure for Chemical Waste Disposal

Adherence to a standardized disposal workflow is paramount for laboratory safety and regulatory compliance. The following steps outline a general procedure for managing chemical waste, from generation to collection.

  • Waste Identification and Segregation :

    • Properly identify and characterize all chemical waste at the point of generation.

    • Segregate waste streams to prevent dangerous reactions.[1][2] For instance, acids should be kept separate from bases, and oxidizing agents should not be mixed with organic compounds or reducing agents.[2]

    • Keep solid and liquid waste in separate containers.[1]

  • Container Selection and Labeling :

    • Use only appropriate and compatible containers for waste storage; plastic is often preferred.[3] For example, most acids should be stored in glass containers rather than metal ones.[1]

    • Ensure all waste containers are clearly and accurately labeled with their contents.[1][3] Chemical mixtures must be identified by the percentage or volume of each component.[2]

    • Containers must be leak-proof and kept tightly sealed when not in use.[1][3]

  • Storage in a Satellite Accumulation Area (SAA) :

    • Store chemical waste in a designated SAA.[2][3]

    • SAAs must be inspected weekly for any signs of leakage.[2]

    • There are limits to the amount of hazardous waste that can be stored in an SAA. For example, a maximum of 55 gallons of hazardous waste is permitted.[3]

  • Waste Pickup and Disposal :

    • Contact your institution's Environmental Health and Safety (EH&S) department for waste pickup.[3]

    • Never pour hazardous chemicals down the drain.[3]

    • Once a waste container is full, it must be removed from the SAA within three days.[2]

Key Disposal Considerations

ParameterGuidelineSource
Waste Segregation Segregate organic solvents, toxic metals, inorganic chemicals, and chlorinated organic solvents. Store acids and bases separately. Keep oxidizers away from reducing agents and organic compounds.[1][2]
Container Material Use chemically compatible containers. Acids should not be stored in metal containers.[1][4]
Container Labeling Clearly label with all components and their concentrations.[1][2]
Storage Location Designated and inspected Satellite Accumulation Area (SAA).[2][3]
Container Fullness Do not fill beyond the neck, leave at least one inch of headroom.[2]
Disposal Method Contact Environmental Health and Safety (EH&S) for pickup. Do not dispose of down the drain.[3]

Chemical Waste Disposal Workflow

The following diagram illustrates the general decision-making process and workflow for the proper disposal of chemical waste in a laboratory setting.

start Waste Generation identify Identify Chemical Composition and Hazards start->identify segregate Segregate by Waste Type (e.g., solid, liquid, halogenated) identify->segregate container Select Appropriate & Compatible Container segregate->container label_container Label Container with Contents and Hazards container->label_container saa Store in Designated Satellite Accumulation Area (SAA) label_container->saa inspect Weekly Inspection of SAA for Leaks and Integrity saa->inspect full Is Container Full? inspect->full full->saa No ehs Contact EH&S for Waste Pickup full->ehs Yes end Proper Disposal by EH&S ehs->end

Caption: General workflow for laboratory chemical waste disposal.

References

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.